1-(3-Fluoro-4-nitrophenyl)ethanone
Description
BenchChem offers high-quality 1-(3-Fluoro-4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAATBAYLFRWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608606 | |
| Record name | 1-(3-Fluoro-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72802-25-6 | |
| Record name | 1-(3-Fluoro-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(3-Fluoro-4-nitrophenyl)ethanone
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-(3-Fluoro-4-nitrophenyl)ethanone, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. This document will cover the compound's core identity, physicochemical properties, established synthetic protocols, and its significant applications, grounded in authoritative scientific data.
Core Compound Identification
1-(3-Fluoro-4-nitrophenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and an acetyl group. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 72802-25-6 .[1][2][3][4] This number is universally recognized and essential for unambiguous identification in databases, publications, and regulatory documents.
Physicochemical and Safety Profile
The structural features of 1-(3-Fluoro-4-nitrophenyl)ethanone impart distinct physical and chemical properties that are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 72802-25-6 | [1][2][3][4] |
| Molecular Formula | C₈H₆FNO₃ | [1][3][4] |
| Molecular Weight | 183.14 g/mol | [1][4][5] |
| Appearance | Pale yellow solid | [1] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | [4][5] |
| Synonyms | 3'-Fluoro-4'-nitroacetophenone | [1] |
| InChI Key | UHAATBAYLFRWMR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)[O-])F | [1] |
Safety and Handling: 1-(3-Fluoro-4-nitrophenyl)ethanone is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5] Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[6][7] It should be stored at room temperature away from light.[2]
Synthesis and Reaction Mechanisms
The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone is critical for its availability as a research and development chemical. One well-documented method involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with a malonic ester, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis from 3-Fluoro-4-nitrobenzoyl Chloride[10]
This protocol outlines a robust method for the preparation of 1-(3-fluoro-4-nitrophenyl)ethanone. The causality behind the choice of reagents lies in the classic malonic ester synthesis, which allows for the formation of a carbon-carbon bond to introduce the acetyl group.
Step 1: Formation of the Enolate
-
In a suitable reaction vessel, a mixture of magnesium chloride (MgCl₂, 9.8 mmol) and triethylamine (TEA, 33.4 mmol) is prepared.
-
Dimethyl malonate (16.6 mmol) is added, and the mixture is stirred at room temperature for 1.5 hours.
-
Rationale: Triethylamine acts as a base to deprotonate the dimethyl malonate, forming an enolate. Magnesium chloride acts as a Lewis acid to coordinate with the malonate, facilitating the reaction.
-
Step 2: Acylation
-
A solution of 3-fluoro-4-nitrobenzoyl chloride in toluene is slowly added to the reaction mixture.
-
The resulting mixture is stirred at room temperature for 15 hours.
-
Rationale: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an acylated malonic ester intermediate.
-
Step 3: Workup and Hydrolysis
-
A 4 M hydrochloric acid (HCl) solution is added to quench the reaction.
-
The mixture is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Rationale: The acidic workup neutralizes the base and removes inorganic salts.
-
Step 4: Decarboxylation
-
A 6 M HCl solution is added to the crude residue, and the mixture is refluxed overnight.
-
Rationale: The acidic conditions and heat promote the hydrolysis of the ester groups to carboxylic acids, and subsequent decarboxylation yields the desired ketone.
-
Step 5: Purification
-
After cooling, the mixture is extracted with ethyl acetate. The organic phase is dried and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-(3-fluoro-4-nitrophenyl)ethanone as a light yellow solid.
Synthetic Workflow Diagram
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1-(3-Fluoro-4-nitrophenyl)ethanone molecular weight
An In-Depth Technical Guide to 1-(3-Fluoro-4-nitrophenyl)ethanone
Introduction
1-(3-Fluoro-4-nitrophenyl)ethanone, also known as 3'-Fluoro-4'-nitroacetophenone, is a substituted aromatic ketone that serves as a critical building block in modern organic synthesis. Its unique trifunctional structure—comprising an acetyl group, a nitro group, and a fluorine atom on a benzene ring—offers multiple reaction sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and material science.[1] Researchers and drug development professionals utilize this compound as a precursor for a range of biologically active compounds, including antibacterial and anticancer agents.[2][3] This guide provides a comprehensive overview of its molecular characteristics, synthesis, chemical reactivity, spectroscopic signature, and safety protocols, offering field-proven insights for its effective application.
Physicochemical Properties and Specifications
1-(3-Fluoro-4-nitrophenyl)ethanone is typically supplied as a pale yellow to light yellow solid.[4][5] Its core physical and chemical properties are essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 183.14 g/mol | [6][7] |
| Molecular Formula | C₈H₆FNO₃ | [6][8][9] |
| CAS Number | 72802-25-6 | [4][6][8] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethan-1-one | [6][7] |
| Appearance | Pale yellow to light yellow solid | [4][5] |
| Purity | ≥95% - 98% (typical) | [2][6] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis and Purification
The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone often begins with a corresponding benzoyl chloride derivative. The causality behind this choice lies in the high reactivity of the acyl chloride, which facilitates the formation of the ketone via carbon-carbon bond formation. A common and effective method involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with a malonic ester followed by hydrolysis and decarboxylation.[4]
Experimental Protocol: Synthesis via Malonic Ester
This protocol is a self-validating system; successful synthesis of the final product confirms the efficacy of each step.
Step 1: Formation of the Magnesium Enolate of Dimethyl Malonate
-
To a stirred mixture of magnesium chloride (930 mg, 9.8 mmol) and dimethyl malonate (1.9 mL, 16.6 mmol) in a suitable flask, add triethylamine (4.7 mL, 33.4 mmol) at room temperature.
-
Stir the resulting mixture for 1.5 hours. This step generates the magnesium enolate, a soft nucleophile ideal for acylation.
Step 2: Acylation
-
Slowly add a toluene solution of 3-fluoro-4-nitrobenzoyl chloride to the reaction system.
-
Continue stirring the mixture at room temperature for 15 hours. The extended reaction time ensures complete acylation.
Step 3: Work-up and Decarboxylation
-
Add 4 M HCl solution (4 mL) and stir for 5 minutes to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
To the concentrated residue, add 6 M HCl solution (30 mL) and reflux the mixture overnight. The acidic conditions and heat promote both hydrolysis of the ester and decarboxylation to yield the target ketone.[4]
Step 4: Purification
-
After cooling, extract the mixture with ethyl acetate (3 x 30 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate/hexane to afford pure 1-(3-fluoro-4-nitrophenyl)ethanone as a light yellow solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Chemical Reactivity and Strategic Applications
The synthetic utility of 1-(3-Fluoro-4-nitrophenyl)ethanone stems from the distinct reactivity of its three functional groups, allowing for selective chemical transformations.[1]
-
Nitro Group: The nitro group is a powerful electron-withdrawing group and can be readily reduced to an amine (aniline derivative). This transformation is a gateway to a vast array of subsequent reactions, including diazotization, acylation, and sulfonylation, making it a cornerstone for building complex pharmaceutical scaffolds.
-
Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, enabling reactions like reductions to form alcohols.[5] The adjacent methyl protons are acidic and can be deprotonated to form an enolate, facilitating aldol condensations or alkylations at the alpha-position.
-
Aromatic Ring: The fluorine atom and the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of other functional groups.
This multi-faceted reactivity makes the molecule a key intermediate in the synthesis of various high-value compounds, including derivatives of the Factor Xa inhibitor, Rivaroxaban.[10]
Role as a Versatile Chemical Intermediate
Caption: Reactivity pathways of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 1-(3-Fluoro-4-nitrophenyl)ethanone.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A reported spectrum in CDCl₃ shows characteristic signals: a triplet for the aromatic proton adjacent to the nitro group at δ 8.06 (t, J = 8.4 Hz, 1H), two doublets for the other aromatic protons at δ 7.35 (d, J = 11.6 Hz, 1H) and δ 7.30 (d, J = 11.6 Hz, 1H), and a singlet for the methyl protons of the acetyl group. The hydroxyl proton from a reduced version appears around δ 5.0, and the methyl doublet at δ 1.52 (d, J = 6.4 Hz, 3H) corresponds to the alcohol product, not the starting ketone.[5] For the starting ketone, the acetyl methyl group would be a singlet around δ 2.5-2.7 ppm.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong characteristic absorption bands. Key expected peaks include a strong carbonyl (C=O) stretch for the ketone at approximately 1680-1700 cm⁻¹, and two strong bands for the nitro group (N-O asymmetric and symmetric stretching) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 183). Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), which are characteristic of acetophenones.[13][14]
Safety and Handling
Understanding the hazards associated with 1-(3-Fluoro-4-nitrophenyl)ethanone is paramount for safe laboratory practice. It is classified with GHS07 pictogram, indicating it can be harmful.
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Source:[7]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone is a strategically important chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its value in research and development, particularly for pharmaceuticals, is underscored by its capacity for selective functional group manipulation. This guide has provided the core technical knowledge—from synthesis to safe handling—required for its effective and secure use in a scientific setting.
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1-(3-Fluoro-4-nitrophenyl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(3-Fluoro-4-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No. 72802-25-6), a key chemical intermediate in the pharmaceutical and materials science sectors. The document delineates its core physicochemical properties, spectral characteristics, and established synthesis methodologies. A central focus is placed on the compound's unique chemical reactivity, which is governed by the interplay of its acetyl, fluoro, and nitro functional groups. Mechanistic insights into its principal reactions, including nucleophilic aromatic substitution (SNAr) and reductions, are discussed. This guide serves as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic application of this versatile building block.
Introduction and Strategic Importance
1-(3-Fluoro-4-nitrophenyl)ethanone, also known as 3-Fluoro-4-nitroacetophenone, is a substituted aromatic ketone that has garnered significant attention as a molecular scaffold.[1] Its strategic importance lies in the trifecta of functional groups—a ketone, a nitro group, and a fluorine atom—which provide multiple, distinct reaction sites. This multi-functionality allows for sequential and regioselective modifications, making it an invaluable precursor in the synthesis of complex, biologically active molecules and advanced functional materials.[1][2] The electron-withdrawing nature of the nitro and fluoro substituents profoundly influences the reactivity of the aromatic ring, a core concept that will be explored in detail.[3]
Physicochemical and Structural Data
The fundamental properties of 1-(3-Fluoro-4-nitrophenyl)ethanone are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| CAS Number | 72802-25-6 | [2][4][5] |
| Molecular Formula | C₈H₆FNO₃ | [4][5] |
| Molecular Weight | 183.14 g/mol | [4] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | |
| Synonyms | 3-Fluoro-4-nitroacetophenone, 4-Acetyl-2-fluoronitrobenzene | [2] |
| Appearance | Pale yellow powder or solid | [2] |
| Purity | ≥98% (Typical) | [2] |
| InChIKey | UHAATBAYLFRWMR-UHFFFAOYSA-N | |
| SMILES | CC(=O)C1=CC=C([O-])C(F)=C1 | [6] |
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the identity and purity of 1-(3-Fluoro-4-nitrophenyl)ethanone. While raw spectra are available from various suppliers, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns influenced by the fluorine atom. A characteristic singlet corresponding to the three protons of the acetyl methyl group (CH₃) would appear in the upfield region (typically ~2.5-2.7 ppm).
-
¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons, with C-F coupling constants providing structural confirmation.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the carbonyl (C=O) stretch of the ketone (around 1700 cm⁻¹), and for the symmetric and asymmetric stretches of the nitro group (NO₂) (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (183.14 m/z), aiding in the confirmation of its elemental composition.
Synthesis Methodology
The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone can be achieved through several established routes. A common and efficient laboratory-scale method involves the reaction of a benzoyl chloride precursor, as detailed below.[7] The causality behind this multi-step approach is to build the acetyl group from a more reactive acid chloride via a malonic ester intermediate, which provides controlled C-C bond formation followed by a robust hydrolysis and decarboxylation step.
Diagram of a Representative Synthesis Workflow
Caption: Synthesis workflow from benzoyl chloride to the final product.
Experimental Protocol
This protocol is adapted from a documented synthesis.[7]
-
Preparation of the Acylating Agent: In a suitable reaction vessel, stir a mixture of MgCl₂ (9.8 mmol), triethylamine (33.4 mmol), and dimethyl malonate (16.6 mmol) at room temperature for approximately 1.5 hours to form the magnesium enolate complex.
-
Acylation: Slowly add a toluene solution of 3-fluoro-4-nitrobenzoyl chloride to the reaction mixture. Continue stirring at room temperature for 15 hours. The slow addition and extended reaction time are crucial to ensure complete reaction and minimize side products.
-
Workup & Hydrolysis: Quench the reaction by adding 4 M HCl solution. Extract the mixture with ethyl acetate (3 x 30 mL). The organic phases are combined, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Decarboxylation: To the concentrated residue, add 6 M HCl solution (30 mL) and reflux the mixture overnight. This harsh condition is necessary to hydrolyze both ester groups and drive the decarboxylation of the resulting malonic acid derivative to form the methyl ketone.
-
Final Purification: After cooling, extract the mixture again with ethyl acetate. The combined organic layers are dried and concentrated. The resulting crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(3-fluoro-4-nitrophenyl)ethanone as a light yellow solid.[7]
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(3-Fluoro-4-nitrophenyl)ethanone is dictated by its three functional groups. The strong electron-withdrawing effects of the ortho-fluoro and para-nitro groups (relative to the acetyl group) create a highly electron-deficient aromatic ring.
Key Reaction Pathways
Caption: Major reaction pathways for 1-(3-Fluoro-4-nitrophenyl)ethanone.
-
Nucleophilic Aromatic Substitution (SNAr): The most significant reaction pathway for this molecule is SNAr. The nitro group, being strongly electron-withdrawing and positioned ortho to the fluorine atom, powerfully activates the C-F bond towards nucleophilic attack.[3] This allows for the facile displacement of the fluoride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a robust method for introducing diverse functional groups onto the aromatic core. This reactivity is a cornerstone of its utility in medicinal chemistry.[1][3]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂). The resulting amino group is a versatile handle for subsequent reactions, including amide bond formation and diazotization. This transformation is fundamental in the synthesis of many pharmaceutical agents.[1]
-
Reactions of the Acetyl Group: The ketone moiety can undergo a variety of classic carbonyl reactions.
-
Reduction: It can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[8] This transformation is often used to modify the compound's steric and electronic properties.
-
Other Carbonyl Reactions: It can also serve as a site for reactions such as reductive amination, Wittig reactions, and aldol condensations, further expanding its synthetic potential.
-
Applications in Research and Development
The unique reactivity profile of 1-(3-Fluoro-4-nitrophenyl)ethanone makes it a valuable starting material in several high-value R&D areas:
-
Pharmaceutical Synthesis: It is a key intermediate for synthesizing biologically active compounds, including potential antibacterial and anticancer agents.[2] The ability to perform SNAr chemistry followed by nitro group reduction is a common strategy in building complex drug scaffolds.[1]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this compound are relevant in the development of new pesticides and herbicides.
-
Materials Science: It serves as a precursor for dyes with specific optical properties and can be used in the synthesis of photosensitizers, liquid crystal materials, and other optoelectronic materials.[2]
Safety and Handling
As a laboratory chemical, 1-(3-Fluoro-4-nitrophenyl)ethanone must be handled with appropriate care.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause drowsiness or dizziness.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[9][10] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[2][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10][11]
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone is a strategically important chemical intermediate whose value is derived from the distinct and predictable reactivity of its functional groups. Its susceptibility to nucleophilic aromatic substitution at the fluorine position, coupled with the versatile chemistry of the nitro and acetyl groups, provides a powerful and flexible platform for synthetic chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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An In-Depth Technical Guide to the Physical Properties of 1-(3-Fluoro-4-nitrophenyl)ethanone
Introduction: A Key Intermediate in Modern Synthesis
1-(3-Fluoro-4-nitrophenyl)ethanone, also known by its synonym 3'-Fluoro-4'-nitroacetophenone, is a substituted aromatic ketone that serves as a critical building block in the synthesis of advanced materials and pharmaceutical agents.[1] Its unique trifunctional structure—comprising a ketone, a nitro group, and a fluorine atom—offers a versatile platform for a variety of chemical transformations. The strategic placement of the fluorine and nitro groups on the phenyl ring significantly influences the molecule's reactivity and its utility as a precursor in complex synthetic pathways, including the development of antibacterial and anticancer agents.[1]
This guide provides a comprehensive overview of the known physical properties of 1-(3-Fluoro-4-nitrophenyl)ethanone. Recognizing that publicly available experimental data for this specific compound is limited, we place a strong emphasis on the robust, validated methodologies required for its full characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound's physical characteristics for its effective application in research and development.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its molecular identity. The key identifiers and fundamental computed and predicted properties for 1-(3-Fluoro-4-nitrophenyl)ethanone are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | [2] |
| Synonyms | 3'-Fluoro-4'-nitroacetophenone, 4-Acetyl-2-fluoronitrobenzene | [2] |
| CAS Number | 72802-25-6 | [3] |
| Molecular Formula | C₈H₆FNO₃ | [2][3] |
| Molecular Weight | 183.14 g/mol | [2] |
| Appearance | Pale yellow powder/solid | [1] |
| Boiling Point | 293.6 ± 20.0 °C (Predicted) | |
| Density | 1.336 ± 0.06 g/cm³ (Predicted) |
Section 1: Thermal Properties - Melting Point Analysis
The melting point is a critical physical constant that provides a primary indication of a sample's purity. For crystalline solids, a sharp melting range (typically < 1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Available Data and Expert Assessment
As of this guide's publication, a definitive experimental melting point for 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6) is not consistently reported in the surveyed literature. However, data for the closely related isomer, 1-(4-Fluoro-3-nitrophenyl)ethanone (CAS 400-93-1), is available and reported to be in the range of 47-51 °C .[4] While this value can serve as a preliminary estimate, the difference in substituent positions (meta-fluoro vs. para-fluoro relative to the nitro group) will undoubtedly alter the crystal lattice packing and intermolecular forces. Therefore, the experimental determination for the title compound is essential.
Protocol for Experimental Melting Point Determination
The following protocol describes the standard capillary method for obtaining an accurate melting point range. This self-validating system involves a preliminary rapid determination to approximate the melting temperature, followed by a slower, more precise measurement.
Methodology Workflow: Melting Point Determination
Caption: Standard workflow for the shake-flask solubility assay.
Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of solid 1-(3-Fluoro-4-nitrophenyl)ethanone to a series of glass vials. The excess is critical to ensure a saturated solution is formed.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, acetone, DMSO).
-
Seal the vials tightly to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sample Processing & Analysis:
-
Remove the vials from the shaker and allow them to stand at the same temperature until the excess solid has settled.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove any undissolved microparticulates.
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the diluted sample against a standard calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor, and report the mean and standard deviation of the triplicate measurements (e.g., in mg/mL or µg/mL).
-
Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). It is the most powerful tool for elucidating the precise molecular structure.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aromatic Region (δ 7.5-8.5 ppm): The three protons on the phenyl ring will appear in this region. Due to coupling with each other and with the ¹⁹F nucleus, a complex splitting pattern is expected.
-
One proton will likely appear as a triplet or doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.
-
The other two protons will also show complex splitting patterns (doublets or doublet of doublets).
-
-
Methyl Region (δ ~2.7 ppm): The three protons of the acetyl methyl group (-COCH₃) will appear as a sharp singlet, as they have no adjacent proton neighbors.
Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
Carbonyl Carbon (δ ~195 ppm): The ketone carbonyl carbon is highly deshielded and will appear far downfield.
-
Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, multi-bond C-F couplings.
-
Methyl Carbon (δ ~27 ppm): The acetyl methyl carbon will appear in the aliphatic region.
Protocol for NMR Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the compound without having signals that obscure important regions of the spectrum.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer's spinner turbine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Characteristic IR Absorption Bands:
-
Aromatic C-H Stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H Stretch (methyl): ~2950-2850 cm⁻¹
-
Ketone C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ . This is a key diagnostic peak.
-
Aromatic C=C Stretch: Multiple absorptions in the 1600-1450 cm⁻¹ region.
-
Asymmetric NO₂ Stretch: A strong absorption band around 1550-1520 cm⁻¹ .
-
Symmetric NO₂ Stretch: A strong absorption band around 1350-1330 cm⁻¹ .
-
C-N Stretch: ~850 cm⁻¹
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
Protocol for FT-IR Sample Preparation (KBr Pellet Method):
-
Place ~1-2 mg of 1-(3-Fluoro-4-nitrophenyl)ethanone and ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder into an agate mortar.
-
Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the mixture into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for small, volatile molecules.
Expected Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺•): The parent peak should be observed at an m/z corresponding to the molecular weight, 183.14 . Due to the stability of the aromatic ring, this peak is expected to be reasonably abundant.
-
Key Fragment Ions: Fragmentation is expected to occur via cleavage alpha to the ketone.
-
[M-CH₃]⁺ (m/z 168): Loss of the methyl radical is a very common fragmentation pathway for acetyl groups, likely resulting in a prominent peak.
-
[M-NO₂]⁺ (m/z 137): Loss of the nitro group.
-
[C₆H₃F(CO)]⁺ (m/z 122): A fragment corresponding to the fluorobenzoyl cation.
-
PubChemLite provides predicted m/z values for various adducts, including [M+H]⁺ at 184.04045 and the molecular ion [M]⁺• at 183.03262.
Protocol for Sample Analysis by GC-MS (EI):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The GC will separate the compound from any impurities, and it will then be introduced into the ion source of the mass spectrometer.
-
In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone is a valuable synthetic intermediate whose full potential is realized through a complete understanding of its physical properties. While some key experimental data points like a definitive melting point and detailed spectra are not widely published, this guide provides the necessary context through data on related compounds and, most importantly, furnishes the robust, field-proven protocols required for their determination. By adhering to these standardized methodologies, researchers can ensure the generation of high-quality, reliable data, facilitating the seamless integration of this important building block into their research and development programs.
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-
ResearchGate. Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. [Link]
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An In-depth Technical Guide to 1-(3-Fluoro-4-nitrophenyl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-Fluoro-4-nitrophenyl)ethanone, a key fluorinated building block in modern organic synthesis.[1] With its unique electronic properties stemming from the presence of a fluorine atom and a nitro group on the phenyl ring, this compound serves as a versatile intermediate in the development of active pharmaceutical ingredients (APIs) and advanced materials.[2] This document delves into the principal synthetic routes, detailed analytical characterization, and notable applications of 1-(3-Fluoro-4-nitrophenyl)ethanone, offering valuable insights for researchers, chemists, and professionals in drug discovery and materials science.
Introduction
1-(3-Fluoro-4-nitrophenyl)ethanone, also known as 3'-Fluoro-4'-nitroacetophenone, is an aromatic ketone with the chemical formula C₈H₆FNO₃.[3] Its molecular structure, featuring an acetyl group, a fluorine atom, and a nitro group, imparts a distinct reactivity profile that is highly advantageous in synthetic chemistry. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic aromatic substitution, while the acetyl group provides a handle for a wide array of chemical transformations. This guide aims to provide a detailed exploration of this valuable compound, from its synthesis and purification to its characterization and diverse applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3-Fluoro-4-nitrophenyl)ethanone is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₃ | PubChem[3] |
| Molecular Weight | 183.14 g/mol | PubChem[3] |
| Appearance | Pale yellow solid | ChemWhat[4] |
| CAS Number | 72802-25-6 | PubChem[3] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | PubChem[3] |
| Density | 1.336±0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| Boiling Point | 293.6±20.0 °C (Predicted) | ChemicalBook[5] |
Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective routes are detailed below.
Synthesis via Acylation of 3-Fluoro-4-nitrobenzoyl Chloride
One documented method involves the use of 3-fluoro-4-nitrobenzoyl chloride as a precursor. This multi-step synthesis leverages the reactivity of dimethyl malonate in the presence of a magnesium salt and a base.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, a mixture of magnesium chloride (930 mg, 9.8 mmol), triethylamine (4.7 mL, 33.4 mmol), and dimethyl malonate (1.9 mL, 16.6 mmol) is stirred at room temperature for 1.5 hours.[5]
-
Acylation: A solution of 3-fluoro-4-nitrobenzoyl chloride in toluene is slowly added to the reaction mixture. The resulting mixture is stirred at room temperature for 15 hours.[5]
-
Work-up and Hydrolysis: A 4 M solution of hydrochloric acid (4 mL) is added, and the mixture is stirred for 5 minutes. The product is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
Decarboxylation: To the concentrated residue, a 6 M solution of hydrochloric acid (30 mL) is added, and the mixture is refluxed overnight.[5]
-
Purification: After cooling, the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane) to yield 1-(3-fluoro-4-nitrophenyl)ethanone as a light yellow solid (1.9 g, 63% yield).[5]
Causality Behind Experimental Choices:
-
The use of magnesium chloride and triethylamine facilitates the formation of the magnesium enolate of dimethyl malonate, which is a soft nucleophile suitable for acylation.
-
The overnight reflux in strong acid is necessary to effect the hydrolysis of the ester and subsequent decarboxylation to form the desired ketone.
Synthesis via Friedel-Crafts Acylation
A more direct and widely applicable method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone, the starting material would be 1-fluoro-2-nitrobenzene.
Conceptual Workflow for Friedel-Crafts Acylation:
Caption: Conceptual workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol (Adapted from General Procedures):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Electrophilic Aromatic Substitution: Add a solution of 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at a rate that maintains the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-fluoro-4-nitrophenyl)ethanone.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the structure and purity of the synthesized 1-(3-Fluoro-4-nitrophenyl)ethanone. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 1-(3-Fluoro-4-nitrophenyl)ethanone, the expected signals would include a singlet for the methyl protons of the acetyl group and a complex multiplet pattern for the three aromatic protons, with couplings to each other and to the fluorine atom. A reported ¹H NMR spectrum for a related compound showed a triplet at 8.06 ppm and two doublets at 7.35 and 7.30 ppm for the aromatic protons, and a doublet at 1.52 ppm for the methyl protons.[4]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of 1-(3-Fluoro-4-nitrophenyl)ethanone would be expected to show signals for the carbonyl carbon, the methyl carbon, and the eight aromatic carbons, with characteristic C-F couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~1700 | C=O stretch (ketone) |
| ~1530 | Asymmetric N-O stretch (nitro) |
| ~1350 | Symmetric N-O stretch (nitro) |
| ~1250 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (183.14 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic ketones include the loss of the methyl group (M-15) to form an acylium ion and the loss of the acetyl group (M-43). The presence of the nitro group can also lead to characteristic fragmentation patterns.
Applications in Drug Discovery and Materials Science
The unique structural features of 1-(3-Fluoro-4-nitrophenyl)ethanone make it a valuable building block in various fields, particularly in the synthesis of pharmaceuticals and functional materials.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Fluorinated compounds are of great interest in medicinal chemistry as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. 1-(3-Fluoro-4-nitrophenyl)ethanone serves as a key intermediate in the synthesis of various biologically active molecules.
Example: Synthesis of a Trypanosoma cruzi Inhibitor
1-(4-Fluoro-3-nitrophenyl)ethanone, a close isomer, is utilized in the synthesis of potent inhibitors of Trypanosoma cruzi, the parasite that causes Chagas disease.[2] The synthetic strategy involves a series of transformations including nucleophilic aromatic substitution of the fluorine atom, amination of the ketone, and reduction of the nitro group.[2] A similar synthetic utility can be envisioned for 1-(3-Fluoro-4-nitrophenyl)ethanone.
Conceptual Pathway for API Synthesis:
Caption: Conceptual pathway for the utilization of 1-(3-Fluoro-4-nitrophenyl)ethanone in API synthesis.
Precursor for Functional Materials
The electronic properties of 1-(3-Fluoro-4-nitrophenyl)ethanone also make it an attractive starting material for the synthesis of functional materials, such as dyes, liquid crystals, and photosensitizers. The ability to introduce various functionalities onto the aromatic ring allows for the fine-tuning of the material's optical and electronic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-Fluoro-4-nitrophenyl)ethanone.
-
Hazard Identification: This compound is known to cause skin and serious eye irritation. It may also cause drowsiness or dizziness.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a platform for the construction of a wide range of complex molecules with important applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for its effective utilization in the laboratory. As the demand for novel fluorinated compounds continues to grow, the importance of intermediates like 1-(3-Fluoro-4-nitrophenyl)ethanone in advancing scientific research and development is undeniable.
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A Comprehensive Technical Guide to the Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Executive Summary
1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No. 72802-25-6) is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various biologically active compounds. Its unique trifunctionalized aromatic structure, featuring fluoro, nitro, and acetyl groups, offers multiple reaction sites for molecular elaboration. This guide provides an in-depth analysis of the principal synthetic pathways to this key intermediate, designed for researchers, chemists, and drug development professionals. We will dissect three distinct and viable synthetic strategies: the direct Friedel-Crafts acylation of 2-fluoronitrobenzene, the regioselective nitration of 3'-fluoroacetophenone, and a ketone synthesis via malonic ester condensation. Each pathway is evaluated based on mechanistic principles, experimental feasibility, and strategic considerations, providing a robust framework for practical application and process optimization.
Introduction: The Strategic Importance of 1-(3-Fluoro-4-nitrophenyl)ethanone
1-(3-Fluoro-4-nitrophenyl)ethanone is a substituted acetophenone derivative whose value lies in the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, a common precursor for amides, ureas, and heterocyclic systems. The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. Finally, the ketone moiety can be transformed through a vast array of classical carbonyl chemistries. This trifecta of reactivity makes it an exceptionally valuable building block in the synthesis of complex pharmaceutical agents.
Table 1: Physicochemical Properties of 1-(3-Fluoro-4-nitrophenyl)ethanone
| Property | Value | Source |
| CAS Number | 72802-25-6 | [1] |
| Molecular Formula | C₈H₆FNO₃ | [1] |
| Molecular Weight | 183.14 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | [1] |
| InChIKey | UHAATBAYLFRWMR-UHFFFAOYSA-N | [1] |
Part 1: Retrosynthetic Analysis and Strategic Blueprint
A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections, leading to three primary synthetic strategies. The choice between these pathways depends on starting material availability, scalability, and control over regiochemistry.
Caption: Retrosynthetic analysis of 1-(3-fluoro-4-nitrophenyl)ethanone.
Strategic Considerations:
-
Strategy 1 (Friedel-Crafts): This is a direct and convergent approach. However, Friedel-Crafts reactions on aromatic rings bearing strongly deactivating groups like a nitro group are notoriously challenging.[3][4] The reaction requires harsh conditions and careful catalyst selection. The directing effects of the existing substituents (ortho/para-directing F and meta-directing NO₂) must align to favor the desired isomer.
-
Strategy 2 (Nitration): This pathway involves adding the final functional group to a pre-existing acetophenone. The acetyl group is a meta-director, while the fluorine at position 3 is an ortho/para-director. Their combined influence on the incoming electrophile (the nitronium ion, NO₂⁺) will determine the regiochemical outcome. This route avoids the difficulties of acylating a deactivated ring but introduces the challenge of controlling isomer formation.
-
Strategy 3 (Malonic Ester): This is a multi-step but often high-yielding method for ketone synthesis. It starts from a carboxylic acid derivative, avoiding direct electrophilic substitution on a deactivated ring. Its main drawback is the longer sequence and potentially lower atom economy compared to a one-step approach.[5]
Part 2: Primary Synthesis Pathway: Friedel-Crafts Acylation
This approach is synthetically appealing due to its directness, transforming commercially available 2-fluoronitrobenzene into the target molecule in a single step.
Principle and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[6] The mechanism involves three key steps:
-
Generation of the Electrophile: The Lewis acid catalyst (typically anhydrous aluminum chloride, AlCl₃) coordinates to the chlorine atom of the acylating agent (e.g., acetyl chloride), generating a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[7][8]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step and is significantly slowed by the electron-withdrawing nitro group.[3]
-
Deprotonation: A weak base (AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[6]
Regiochemical Rationale: In 2-fluoronitrobenzene, the fluorine atom is an ortho, para-director, while the nitro group is a strong meta-director. The target position (C3) is ortho to the fluorine and meta to the nitro group. Both substituents, therefore, direct the incoming electrophile to the desired position, making this a regiochemically favored transformation.
Detailed Experimental Protocol
Caution: This reaction involves anhydrous aluminum chloride, which reacts violently with water, and acetyl chloride, which is corrosive and lachrymatory. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9][10]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and a suitable solvent such as 1,2-dichloroethane or dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: In the dropping funnel, place a solution of 2-fluoronitrobenzene (1.0 equivalent) and acetyl chloride (1.2 equivalents) in the same solvent.
-
Reaction Execution: Add the substrate solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Caption: Experimental workflow for Friedel-Crafts acylation.
Part 3: Alternative Pathway: Nitration of 3'-Fluoroacetophenone
This strategy reverses the order of functional group introduction, starting with a commercially available fluoro-substituted ketone.
Principle and Rationale
This pathway relies on the electrophilic aromatic substitution (nitration) of 3'-fluoroacetophenone. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the potent electrophile NO₂⁺ (the nitronium ion).[8] The key to success is the regioselectivity, governed by the existing substituents.
-
Acetyl Group (-COCH₃): A deactivating, meta-directing group.
-
Fluorine Atom (-F): A deactivating but ortho, para-directing group.
On the 3'-fluoroacetophenone ring, the positions are:
-
Position 2: ortho to Acetyl, ortho to Fluoro
-
Position 4: para to Fluoro, ortho to Acetyl
-
Position 5: meta to Acetyl, meta to Fluoro
-
Position 6: para to Acetyl, ortho to Fluoro
The desired product requires nitration at position 4. This position is para to the strongly directing fluorine atom and ortho to the acetyl group. While the acetyl group directs meta (to position 5), the ortho, para-directing effect of halogens is generally dominant. Therefore, a significant yield of the desired 4-nitro isomer is expected, though formation of the 6-nitro isomer is also possible.
Detailed Experimental Protocol
Caution: Nitrating mixtures are extremely corrosive and potent oxidizing agents. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Perform in a fume hood with heavy-duty PPE.
-
Preparation of Acetophenone Solution: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 3'-fluoroacetophenone (1.0 equivalent). Cool the flask to -5 to 0 °C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3 equivalents) while stirring, ensuring the temperature does not rise above 5 °C.[11][12]
-
Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid (~2 equivalents) and concentrated nitric acid (HNO₃, 1.1 equivalents) to 0 °C.
-
Nitration: Add the cold nitrating mixture dropwise from the funnel to the acetophenone solution. The temperature must be strictly maintained below 5 °C.[13] The addition should be completed over 30-60 minutes.
-
Reaction Completion: After addition, continue stirring at 0-5 °C for an additional 30-60 minutes.
-
Quenching and Isolation: Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice. The product will precipitate as a solid.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and press dry. The crude product is a mixture of isomers and must be purified, typically by fractional crystallization or column chromatography, to isolate the desired 1-(3-fluoro-4-nitrophenyl)ethanone.
Table 2: Comparison of Synthetic Pathways
| Feature | Friedel-Crafts Acylation | Electrophilic Nitration | Malonic Ester Synthesis |
| Starting Material | 2-Fluoronitrobenzene | 3'-Fluoroacetophenone | 3-Fluoro-4-nitrobenzoyl chloride |
| Key Transformation | Electrophilic Aromatic Acylation | Electrophilic Aromatic Nitration | Acylation, Hydrolysis, Decarboxylation |
| Number of Steps | 1 | 1 (plus purification) | 3 |
| Primary Challenge | Overcoming ring deactivation | Controlling regioselectivity | Multi-step process, atom economy |
| Typical Yield | Moderate | Moderate (isomer mixture) | Good to High (63% reported[2]) |
| Scalability | Moderate (exothermic, AlCl₃ waste) | High (exothermic, requires control) | Good (milder conditions) |
Part 4: Synthesis via Malonic Ester Condensation
A robust, albeit longer, pathway involves building the ketone from a carboxylic acid derivative, specifically 3-fluoro-4-nitrobenzoyl chloride.
Principle and Mechanism
This method is a variation of the classical malonic ester synthesis used to prepare ketones.[14][15]
-
Enolate Formation: A base (e.g., triethylamine with MgCl₂) facilitates the formation of a magnesium enolate of dimethyl malonate.
-
Acylation: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluoro-4-nitrobenzoyl chloride to form an acylated malonic ester intermediate.
-
Hydrolysis and Decarboxylation: The intermediate is then subjected to acidic hydrolysis (e.g., refluxing HCl). This converts both methyl esters to carboxylic acids. The resulting β-keto diacid is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final ketone product.[16]
Detailed Experimental Protocol
This protocol is adapted from a reported procedure.[2]
-
Enolate Preparation: In a suitable flask, stir a mixture of magnesium chloride (MgCl₂, 0.94 eq.), triethylamine (TEA, 3.2 eq.), and dimethyl malonate (1.6 eq.) in toluene at room temperature for 1.5 hours.
-
Acylation: Slowly add a toluene solution of 3-fluoro-4-nitrobenzoyl chloride (1.0 eq.) to the reaction mixture. Continue stirring at room temperature for 15 hours.
-
Acid Quench: Add 4 M HCl solution to the mixture and stir for 5 minutes.
-
Extraction: Extract the reaction mixture three times with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Hydrolysis & Decarboxylation: Add 6 M HCl solution to the concentrated residue and reflux the mixture overnight.
-
Final Work-up: After cooling, extract the mixture three times with ethyl acetate. The combined organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 1-(3-fluoro-4-nitrophenyl)ethanone as a light yellow solid. A yield of 63% has been reported for this procedure.[2]
Conclusion
The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone can be effectively achieved through several distinct chemical pathways.
-
The Friedel-Crafts acylation of 2-fluoronitrobenzene represents the most direct route, benefiting from favorable regiochemical directing effects, but is hampered by the strongly deactivated nature of the aromatic ring.
-
The nitration of 3'-fluoroacetophenone offers a viable alternative that avoids acylating a deactivated ring, but its utility is dependent on the efficient separation of potential regioisomers.
-
The malonic ester synthesis provides a reliable and high-yielding, though less direct, method that builds the ketone functionality from a pre-functionalized aromatic core, circumventing the challenges of electrophilic aromatic substitution on a deactivated system.
The optimal choice of synthesis will depend on the specific requirements of the research or development program, balancing factors such as starting material cost, scalability, equipment availability, and the desired purity profile of the final product.
References
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Filo. (n.d.). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation. Retrieved from Filo. [Link]
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Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Org. Syn. Coll. Vol. 2, 434 (1943). [Link]
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Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]
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Unknown Source. (n.d.). ORGANIC REACTION MECHANISM. [Link]
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Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]
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LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Quora. (2017). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?[Link]
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PCCA. (n.d.). Safety Data Sheet: Aluminum Chloride USP Hexahydrate Crystals. [Link]
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Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). [Link]
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National Institutes of Health. (n.d.). Three-Component Friedel-Crafts Transformations. [Link]
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PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. [Link]
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National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. [Link]
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A Comprehensive Technical Guide to 1-(3-Fluoro-4-nitrophenyl)ethanone: Synthesis, Properties, and Applications
Abstract: 1-(3-Fluoro-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique electronic properties, imparted by the fluorine atom and the electron-withdrawing nitro and acetyl groups, make it a versatile building block in organic chemistry.[3] This guide provides an in-depth analysis of its molecular identity, including its SMILES notation, detailed synthesis protocols with mechanistic insights, comprehensive characterization data, and a review of its applications in modern drug discovery and materials science.
Molecular Identity and Physicochemical Properties
1-(3-Fluoro-4-nitrophenyl)ethanone is an organic compound featuring a phenyl ring substituted with three key functional groups: a fluorine atom at position 3, a nitro group at position 4, and an acetyl group (ethanone) at position 1.
1.1. Chemical Structure and Identifiers
The primary identifier for any chemical entity in modern cheminformatics is the Simplified Molecular-Input Line-Entry System (SMILES) notation. It provides a linear, unambiguous representation of the molecular structure.
-
Canonical SMILES: CC(=O)C1=CC(=C(C=C1)[O-])F[4]
-
IUPAC Name: 1-(3-fluoro-4-nitrophenyl)ethanone[4]
-
Molecular Formula: C₈H₆FNO₃[4]
-
Molecular Weight: 183.14 g/mol [4]
-
Synonyms: 3'-Fluoro-4'-nitroacetophenone, 4-Acetyl-2-fluoronitrobenzene[4]
Decoding the SMILES Notation: The SMILES string CC(=O)C1=CC(=C(C=C1)[O-])F can be deconstructed as follows:
-
CC(=O): Represents the acetyl group (CH₃-C=O).
-
C1=CC...C1: Denotes a benzene ring, with the numbers indicating the start and end of the ring structure.
-
(...): Encloses substituents on the ring.
-
=C(...): Indicates the acetyl group is attached to the first carbon of the ring.
-
[O-]: Represents the nitro group (-NO₂) with formal charges.
-
F: Represents the fluorine atom. The notation precisely describes the connectivity and aromaticity of the molecule.
1.2. Physicochemical Data
The physical and chemical properties of 1-(3-fluoro-4-nitrophenyl)ethanone are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Pale yellow solid | [6] |
| Molecular Weight | 183.14 g/mol | [4] |
| Purity | ≥95% | [7] |
| Storage | Room temperature, away from light | [2] |
Note: Melting and boiling points can vary based on purity and experimental conditions. Data from commercial suppliers should be consulted for specific lots.
Synthesis and Mechanistic Considerations
The most common and industrially relevant synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone is the Friedel-Crafts acylation of 2-fluoronitrobenzene.[8] This electrophilic aromatic substitution reaction provides a direct route to the desired product.
2.1. The Friedel-Crafts Acylation Pathway
The reaction involves treating 2-fluoronitrobenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[8][9]
Causality and Experimental Rationale:
-
Choice of Catalyst: Aluminum trichloride is used in stoichiometric amounts.[8] Its primary role is to coordinate with the acylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺), which is the key reactive species.[9][10] Unlike in Friedel-Crafts alkylation, the catalyst is not regenerated because the product ketone is a Lewis base that forms a stable complex with AlCl₃, necessitating a stoichiometric quantity.[8]
-
Regioselectivity: The substitution pattern on the starting material, 2-fluoronitrobenzene, directs the incoming acylium ion. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. The fluorine atom (-F) is also deactivating (due to induction) but is an ortho-, para-director. In this competitive scenario, the acetyl group is directed predominantly to the position para to the fluorine and meta to the nitro group, yielding the desired 1,3,4-trisubstituted product. This outcome is a balance between the directing effects and the steric hindrance of the substituents.
-
Reaction Conditions: The reaction is typically performed in an inert solvent, such as dichloromethane (CH₂Cl₂) or dichloroethane (DCE), at low to ambient temperatures to control the exothermic nature of the reaction and prevent side reactions.
Diagram: Synthesis Workflow Below is a visualization of the general laboratory workflow for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Caption: General workflow for Friedel-Crafts acylation synthesis.
2.2. Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning successful execution and characterization will confirm the identity and purity of the product.
Materials:
-
2-Fluoronitrobenzene (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (1.3 eq)
-
Anhydrous Dichloroethane (DCE)
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCE. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-fluoronitrobenzene (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous DCE. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and 2M HCl. This hydrolyzes the aluminum complexes. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 1-(3-fluoro-4-nitrophenyl)ethanone as a light yellow solid.[5]
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]
Applications in Drug Discovery and Materials Science
1-(3-Fluoro-4-nitrophenyl)ethanone is not an end-product but a valuable intermediate. Its three functional groups can be selectively transformed, making it a versatile scaffold.[1][2]
3.1. Intermediate for Pharmaceutical Agents
A primary application is in the synthesis of kinase inhibitors, particularly for cancer therapy. The nitro group can be readily reduced to an amine, which can then participate in forming heterocyclic structures common in drug molecules.
Example Application: Synthesis of a Kinase Inhibitor Precursor
One of the most critical transformations is the reduction of the nitro group to an aniline derivative. This is often a key step in building more complex heterocyclic systems.
-
Reduction: The nitro group of 1-(3-fluoro-4-nitrophenyl)ethanone is selectively reduced to an amine using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation (H₂/Pd-C).[6]
-
Cyclization/Coupling: The resulting 1-(4-amino-3-fluorophenyl)ethanone is a versatile intermediate. The amino group can be acylated, alkylated, or used in condensation reactions to build complex ring systems found in many targeted therapies.
Diagram: Application in Synthesis This diagram illustrates the transformation of the title compound into a key pharmaceutical intermediate.
Caption: Synthetic utility in pharmaceutical intermediate synthesis.
3.2. Precursor in Materials Science
The electronic properties conferred by the fluoro and nitro groups make this molecule a precursor for developing novel functional materials, such as dyes and compounds with specific electronic or optical properties.[2][3]
Safety and Handling
1-(3-Fluoro-4-nitrophenyl)ethanone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. According to GHS classifications, it may cause skin and serious eye irritation, and may cause drowsiness or dizziness.[4] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone, readily identified by its SMILES notation CC(=O)C1=CC(=C(C=C1)[O-])F, is more than a simple chemical compound; it is a strategic building block in modern organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The true value of this molecule lies in the chemical potential locked within its functional groups, which researchers and drug development professionals can unlock to construct complex, high-value molecules that address critical needs in medicine and materials science.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. [Link]
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Spectroscopic Analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone: A Technical Guide for Researchers
Introduction
1-(3-Fluoro-4-nitrophenyl)ethanone, also known as 3'-Fluoro-4'-nitroacetophenone (CAS 72802-25-6), is a valuable intermediate in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a ketone, a nitro group, and a fluorine substituent on an aromatic ring, makes it a versatile building block for the synthesis of a wide range of bioactive molecules and functional materials.[2] A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications.
This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(3-Fluoro-4-nitrophenyl)ethanone. Due to the limited availability of published experimental spectra for this specific isomer, this guide will leverage data from its close structural isomer, 1-(4-fluoro-3-nitrophenyl)ethanone (CAS 400-93-1), to predict and interpret the spectral features of the title compound. This comparative approach is a cornerstone of spectroscopic analysis, enabling scientists to make well-founded structural assignments even in the absence of a complete reference dataset.
Molecular Structure and Spectroscopic Overview
The molecular structure of 1-(3-Fluoro-4-nitrophenyl)ethanone is foundational to understanding its spectral data. The substitution pattern on the benzene ring is key to the expected chemical shifts and coupling constants in its NMR spectra, the vibrational modes in its IR spectrum, and the fragmentation patterns in its mass spectrum.
Caption: Molecular structure of 1-(3-Fluoro-4-nitrophenyl)ethanone with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluoro-4-nitrophenyl)ethanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 1-(3-Fluoro-4-nitrophenyl)ethanone is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitro and acetyl groups, and the fluorine atom.
Table 1: Predicted ¹H NMR Data for 1-(3-Fluoro-4-nitrophenyl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.7 | Singlet | - | CH₃ (H-9) |
| ~8.1-8.3 | Doublet of doublets | ~8-9 (³JHH), ~2 (⁴JHH) | H-5 |
| ~8.3-8.5 | Doublet of doublets | ~8-9 (³JHH), ~5 (³JHF) | H-2 |
| ~8.0-8.2 | Triplet | ~8-9 (³JHH) | H-6 |
Interpretation:
-
The methyl protons (H-9) are expected to appear as a sharp singlet at approximately 2.7 ppm.
-
The aromatic protons will exhibit a more complex pattern due to both proton-proton and proton-fluorine couplings.
-
H-5 is expected to be a doublet of doublets due to coupling with H-6 (ortho, ³JHH) and a smaller coupling to H-2 (meta, ⁴JHH).
-
H-2 will also likely be a doublet of doublets, coupling to H-6 (meta, ⁴JHH) and the fluorine atom (ortho, ³JHF).
-
H-6 is anticipated to appear as a triplet due to coupling with H-5 (ortho, ³JHH) and H-2 (para, ⁵JHH), though the para coupling may not be well-resolved, leading to a doublet of doublets. More accurately, it will be a triplet due to coupling to the adjacent nitro group-bearing carbon's proton, and this is further split by the fluorine. A triplet is a reasonable prediction. For comparison, in the isomer 1-(4-fluoro-3-nitrophenyl)ethanone, the aromatic protons are observed at δ 8.57-8.66 (m, 1H), 8.20-8.26 (m, 1H), and 7.39 (t, J=9.30 Hz, 1H).[3]
-
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(3-Fluoro-4-nitrophenyl)ethanone
| Chemical Shift (δ, ppm) | Assignment |
| ~27 | C-9 |
| ~115-120 (d, ¹JCF ≈ 250 Hz) | C-3 |
| ~125-130 | C-5 |
| ~130-135 | C-2 |
| ~135-140 | C-6 |
| ~140-145 (d, ²JCF ≈ 20 Hz) | C-4 |
| ~150-155 (d, ²JCF ≈ 10 Hz) | C-1 |
| ~195 | C-7 (C=O) |
Interpretation:
-
The methyl carbon (C-9) will be observed in the aliphatic region, around 27 ppm.
-
The carbonyl carbon (C-7) will appear significantly downfield, around 195 ppm.
-
The aromatic carbons will show distinct signals, with the carbon directly attached to the fluorine atom (C-3) exhibiting a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller C-F couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 3: Predicted IR Absorption Bands for 1-(3-Fluoro-4-nitrophenyl)ethanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O (ketone) stretch |
| ~1600, ~1485 | Medium-Strong | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~850 | Strong | C-N stretch |
Interpretation:
The IR spectrum will be dominated by several strong absorptions. A strong band around 1700 cm⁻¹ is characteristic of the carbonyl group of the ketone.[4] Two very strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. A strong absorption around 1250 cm⁻¹ can be attributed to the C-F stretching vibration. The aromatic C-H and C=C stretching vibrations will also be present in their expected regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Table 4: Predicted Mass Spectral Data for 1-(3-Fluoro-4-nitrophenyl)ethanone
| m/z | Interpretation |
| 183 | [M]⁺, Molecular ion |
| 168 | [M - CH₃]⁺ |
| 137 | [M - NO₂]⁺ |
| 123 | [M - COCH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 183 , corresponding to the molecular weight of 1-(3-Fluoro-4-nitrophenyl)ethanone (C₈H₆FNO₃).[5] Common fragmentation pathways would include the loss of the methyl group to give a peak at m/z 168 , loss of the nitro group to give a peak at m/z 137 , and cleavage of the acetyl group to yield a fragment at m/z 123 . A prominent peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected. Predicted collision cross-section data for various adducts of this molecule are available in public databases.[6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthetic compound like 1-(3-Fluoro-4-nitrophenyl)ethanone.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
References
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ChemWhat. 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Available at: [Link]
-
PubChem. 1-(3-Fluoro-4-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4'-Fluoro-3'-nitroacetophenone. National Center for Biotechnology Information. Available at: [Link]
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Watson International. 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Available at: [Link]
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The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link]
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PubChemLite. 1-(3-fluoro-4-nitrophenyl)ethanone (C8H6FNO3). Available at: [Link]
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ResearchGate. Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Available at: [Link]
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NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. National Institute of Standards and Technology. Available at: [Link]
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Appchem. 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6. Available at: [Link]
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PubChem. 4'-Fluoroacetophenone. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
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1-(3-Fluoro-4-nitrophenyl)ethanone solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1-(3-Fluoro-4-nitrophenyl)ethanone in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 1-(3-Fluoro-4-nitrophenyl)ethanone. Given the limited availability of public quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility and provides a detailed methodology for its empirical determination.
1-(3-Fluoro-4-nitrophenyl)ethanone is a substituted acetophenone derivative with a molecular formula of C8H6FNO3 and a molecular weight of 183.14 g/mol [1][2]. As with many intermediates in pharmaceutical synthesis, its solubility characteristics are paramount. Solubility in various organic solvents dictates the feasibility of reaction conditions, influences purification strategies such as recrystallization, and impacts the ease of formulation and final product purity. An understanding of its solubility profile is therefore not merely an academic exercise but a critical component of process development and optimization.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[3]. The molecular structure of 1-(3-Fluoro-4-nitrophenyl)ethanone provides several clues to its expected solubility:
-
Polarity: The presence of a nitro group (-NO2), a ketone group (C=O), and a fluoro group (-F) imparts significant polarity to the molecule. The nitro and ketone groups are strong electron-withdrawing groups, creating a dipole moment.
-
Hydrogen Bonding: The oxygen atoms in the nitro and ketone groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.
-
Aromatic System: The phenyl ring provides a nonpolar region, which will favor interactions with less polar solvents.
Based on these features, we can predict the following general solubility trends:
-
High Solubility Expected in: Polar aprotic solvents (e.g., acetone, dimethylformamide (DMF), tetrahydrofuran (THF)) should be effective at solvating the molecule due to dipole-dipole interactions. For a structurally related compound, 1-(3-nitrophenyl)ethanone, the highest solubility was observed in solvents like acetone and 1,4-dioxane[4].
-
Moderate Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol). While these solvents are polar, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents.
-
Low Solubility Expected in: Nonpolar solvents (e.g., hexane, cyclohexane) are unlikely to be effective solvents due to the significant polarity of the solute.
Experimental Determination of Solubility
A systematic approach is required to quantify the solubility of 1-(3-Fluoro-4-nitrophenyl)ethanone. The following protocol outlines a robust method for determining solubility using UV-Vis spectroscopy, a technique well-suited for compounds with chromophores like the nitroaromatic system.
Materials and Equipment
-
1-(3-Fluoro-4-nitrophenyl)ethanone (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.2 µm, solvent-compatible)
-
UV-Vis spectrophotometer and quartz cuvettes
Experimental Workflow
The overall workflow for solubility determination is depicted in the diagram below.
Caption: Workflow for solubility determination.
Detailed Protocol
Part A: Calibration Curve Generation
-
Prepare a Stock Solution: Accurately weigh a known mass of 1-(3-Fluoro-4-nitrophenyl)ethanone and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.
-
Create Standards: Perform a series of serial dilutions of the stock solution to generate at least five calibration standards of decreasing concentration.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). The aromatic and nitro functionalities suggest this will be in the UV region.
-
Plot Curve: Plot a graph of absorbance versus concentration. The resulting linear regression should have a coefficient of determination (R²) > 0.99. This curve will be used to determine the concentration of the saturated solutions.
Part B: Saturated Solution Preparation and Analysis
-
Prepare Suspensions: In separate vials, add an excess amount of 1-(3-Fluoro-4-nitrophenyl)ethanone to a known volume (e.g., 5 mL) of each organic solvent to be tested. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the suspensions to equilibrate for a sufficient period, typically 24 hours, to ensure the solution is saturated[5].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and filter it through a 0.2 µm solvent-compatible syringe filter to remove all undissolved particles[6].
-
Dilution and Measurement: If necessary, accurately dilute the filtered saturate with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the previously determined λmax.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar Aromatic | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar Aliphatic | 25 | [Experimental Value] | [Calculated Value] |
| (Other solvents) | ... | 25 | ... | ... |
Factors Influencing Experimental Accuracy
-
Purity of Compound: The purity of the 1-(3-Fluoro-4-nitrophenyl)ethanone will directly affect the solubility measurement. Impurities may enhance or decrease apparent solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature during equilibration is critical[3].
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. 24 hours is a standard starting point, but this should be confirmed if highly accurate data is required[5].
-
Solid Phase: The crystalline form (polymorph) of the solid can influence its solubility. It is important to use a consistent solid form for all experiments.
Conclusion
While published quantitative solubility data for 1-(3-Fluoro-4-nitrophenyl)ethanone is scarce, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. This guide offers a robust, step-by-step protocol that enables researchers to empirically determine the solubility of this compound with a high degree of accuracy. The insights gained from such measurements are invaluable for the efficient design of synthetic routes, purification protocols, and ultimately, for successful drug development programs.
References
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-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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1-(3-Fluoro-4-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scirp.org. Retrieved from [Link]
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Thermophysical Properties of 1-(4-Fluoro-3-nitrophenyl)ethanone. (n.d.). Chemcasts. Retrieved from [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications. Retrieved from [Link]
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UV Spectrophotometric method for the identification and solubility determination of nevirapine. (n.d.). Ingenta Connect. Retrieved from [Link]
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Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (n.d.). PMC - NIH. Retrieved from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]
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1-(3-Fluoro-4-nitrophenyl)ethanone. (n.d.). Appchem. Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. (n.d.). ChemWhat. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
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Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. (n.d.). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 1-(3-Fluoro-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety and handling protocols for 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No. 72802-25-6), a key intermediate in pharmaceutical synthesis and organic chemistry.[1][2] Adherence to the procedures outlined herein is critical for ensuring personnel safety and maintaining the integrity of research and development activities. This document synthesizes available safety data with established best practices for handling nitroaromatic and fluorinated organic compounds to provide a comprehensive and self-validating system of protocols.
Understanding the Hazard Profile
1-(3-Fluoro-4-nitrophenyl)ethanone is a substituted aromatic ketone. Its hazard profile is largely dictated by the interplay of the fluoro, nitro, and ethanone functional groups on the phenyl ring. The electron-withdrawing nature of the nitro group, combined with the reactivity of the fluorine atom, necessitates a cautious and informed approach to its handling.
GHS Classification:
Based on notifications to the European Chemicals Agency (ECHA), this substance is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause drowsiness or dizziness.[3]
The causality for these classifications stems from the chemical's ability to interact with biological tissues. As a nitroaromatic compound, it can potentially be absorbed through the skin and may act as a local irritant. The "drowsiness or dizziness" classification suggests potential effects on the central nervous system upon significant exposure.
Physicochemical Properties and Their Safety Implications
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. Unfortunately, experimentally determined physical properties for 1-(3-Fluoro-4-nitrophenyl)ethanone are not consistently available across publicly accessible, authoritative databases. The data for a closely related isomer, 1-(4-fluoro-3-nitrophenyl)ethanone, shows a melting point of 49.5°C and a boiling point of 351.11°C, suggesting the target compound is a solid at room temperature.[4][5] Commercial suppliers describe it as a pale yellow solid or powder.[1][2][6] The lack of definitive flash point data necessitates treating the compound as potentially combustible, especially when heated.
Table 1: Key Physicochemical Data for 1-(3-Fluoro-4-nitrophenyl)ethanone
| Property | Value | Source | Safety Implication |
| Molecular Formula | C₈H₆FNO₃ | [3] | Provides a basis for understanding its chemical composition and reactivity. |
| Molecular Weight | 183.14 g/mol | [3] | Important for stoichiometric calculations in experimental setups. |
| Appearance | Pale yellow solid/powder | [1][2][6] | As a powder, there is a risk of airborne dust generation, necessitating careful handling to avoid inhalation. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [3] | Dictates the required level of personal protective equipment and emergency preparedness. |
Personal Protective Equipment (PPE): A Self-Validating System
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling 1-(3-Fluoro-4-nitrophenyl)ethanone.
-
Eye and Face Protection: Tightly fitting safety goggles that meet EU EN 166 or ANSI Z.87.1 standards are required at all times.[7] A face shield should be worn over the goggles during procedures with a risk of splashing or when handling larger quantities.[7][8]
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves, such as butyl or neoprene, should be worn.[7][9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[7] Always inspect gloves for tears or degradation before use.[7]
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex) with full-length sleeves, buttoned completely, is required to protect against skin contact and in the event of a fire.[8]
-
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[10] If engineering controls are not sufficient to maintain exposure below permissible limits, a full-face respirator with appropriate cartridges for organic vapors and particulates must be used.[7] A formal respiratory protection program, including fit testing, is a prerequisite for respirator use.[8]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to prevent accidental exposure and maintain the stability of the compound.
Handling:
-
Ventilation: All work with 1-(3-Fluoro-4-nitrophenyl)ethanone must be conducted in a properly functioning chemical fume hood.[10]
-
Avoiding Dust Generation: When handling the solid, minimize the creation of dust. Use a non-metallic spatula for transfers. Avoid grinding or applying mechanical pressure.[10]
-
Temperature Control: Maintain strict control over reaction temperatures. Many nitroaromatic compounds can decompose exothermically at elevated temperatures.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents unless they are a required part of a well-understood and controlled reaction.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Recommended storage temperatures are often between 2-8°C.[6]
-
Store separately from incompatible materials.
Emergency Procedures: A Plan for Every Contingency
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Response:
The appropriate response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, close the laboratory door.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety) and the fire department.
-
Provide them with the identity of the spilled substance and any other relevant information.
-
Do not attempt to clean up a major spill without specialized training and equipment.[11]
-
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Discovery and history of 1-(3-Fluoro-4-nitrophenyl)ethanone
An In-depth Technical Guide to 1-(3-Fluoro-4-nitrophenyl)ethanone: Synthesis, Reactivity, and Applications
Introduction
1-(3-Fluoro-4-nitrophenyl)ethanone, identified by its CAS Number 72802-25-6, is a key fluorinated aromatic ketone that has emerged as a vital building block in the landscape of medicinal chemistry and drug development.[1] Its strategic placement of fluoro, nitro, and acetyl functional groups on a phenyl ring imparts a unique chemical reactivity profile, making it a valuable precursor for the synthesis of complex, biologically active molecules.[2] The presence of a fluorine atom is particularly significant, as the incorporation of fluorine into drug candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity, key parameters in modern drug design.[3] This guide provides a comprehensive overview of its physicochemical properties, historical context, synthesis methodologies, and its critical role as an intermediate in pharmaceutical research.
Physicochemical and Safety Profile
The compound is typically a pale yellow solid under standard conditions.[4] Its key properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 72802-25-6 | [5] |
| Molecular Formula | C₈H₆FNO₃ | [5][6] |
| Molecular Weight | 183.14 g/mol | [7] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | [6][7] |
| Appearance | Pale yellow solid | [4] |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in dry, 2-8°C | |
| SMILES | CC(=O)C1=CC=C([O-])C(F)=C1 | [6] |
| InChI Key | UHAATBAYLFRWMR-UHFFFAOYSA-N |
Safety Information: The compound is classified with GHS07 pictograms and the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis and Mechanistic Insights
While a singular "discovery" paper for 1-(3-fluoro-4-nitrophenyl)ethanone is not prominent in the literature—a common characteristic for many specialized chemical intermediates—its synthesis is rooted in well-established principles of organic chemistry. The primary methods for its preparation involve electrophilic aromatic substitution, specifically Friedel-Crafts acylation, or multi-step pathways starting from related precursors.
Conceptual Synthesis: Friedel-Crafts Acylation
A prevalent and efficient method for acylating aromatic rings is the Friedel-Crafts acylation.[8] This reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10]
For the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone, the logical precursor would be 2-fluoronitrobenzene. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[9] The electron-withdrawing nature of the nitro and fluoro groups deactivates the ring, making the reaction conditions critical for achieving a good yield.[2][11]
Caption: Conceptual workflow for Friedel-Crafts acylation.
Documented Laboratory Synthesis
A detailed, multi-step synthesis has been documented, starting from 3-fluoro-4-nitrobenzoyl chloride. This method provides a reliable pathway for laboratory-scale production.[12]
The process begins with the reaction of 3-fluoro-4-nitrobenzoyl chloride with dimethyl malonate in the presence of magnesium chloride and triethylamine. The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation by refluxing in 6 M HCl, which yields the final product.[12]
Experimental Protocol: Synthesis from 3-Fluoro-4-nitrobenzoyl Chloride [12]
-
Step 1: Malonate Acylation
-
To a stirred mixture of MgCl₂ (930 mg, 9.8 mmol) and dimethyl malonate (1.9 mL, 16.6 mmol) in a suitable flask, add triethylamine (4.7 mL, 33.4 mmol).
-
Stir the mixture at room temperature for 1.5 hours.
-
Slowly add a toluene solution of 3-fluoro-4-nitrobenzoyl chloride to the reaction system.
-
Continue stirring at room temperature for an additional 15 hours.
-
Quench the reaction by adding 4 M HCl solution (4 mL) and stir for 5 minutes.
-
Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis and Decarboxylation
-
To the concentrated residue from Step 1, add 6 M HCl solution (30 mL).
-
Reflux the mixture overnight.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to afford 1-(3-fluoro-4-nitrophenyl)ethanone as a light yellow solid (yield: 63%).
-
Caption: Documented synthesis from 3-fluoro-4-nitrobenzoyl chloride.
Applications in Medicinal Chemistry
The true value of 1-(3-fluoro-4-nitrophenyl)ethanone lies in its utility as a versatile intermediate for constructing more elaborate molecular architectures, particularly in the pharmaceutical sector.[1] Its functional groups serve as handles for a variety of chemical transformations.
A primary application involves the reduction of the nitro group to an amine, yielding 1-(4-amino-3-fluorophenyl)ethanone.[13] This transformation is crucial because the resulting aniline derivative is a common scaffold in drug discovery. The amino group can be further modified through acylation, alkylation, or diazotization reactions to build diverse libraries of compounds for screening as potential antibacterial or anticancer agents.[1][14] The fluorine atom ortho to the amine enhances the acidity of the N-H bond and can influence the conformation and electronic properties of the final molecule, often leading to improved biological activity.[15]
Caption: Role as a key intermediate in pharmaceutical synthesis.
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone stands as a testament to the enabling power of specialized intermediates in modern chemical science. While its own history is not marked by a singular moment of discovery, its importance has grown in lockstep with the rise of fluorination as a key strategy in medicinal chemistry. Its well-defined synthesis routes and versatile reactivity make it an indispensable tool for researchers and scientists. As the quest for novel therapeutics continues, the demand for such strategically functionalized building blocks will undoubtedly persist, ensuring its continued relevance in the development of next-generation pharmaceuticals.
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Key characteristics of 3-fluoro-4-nitroacetophenone
An In-Depth Technical Guide to 3-Fluoro-4-nitroacetophenone: Properties, Synthesis, and Applications
Abstract
3-Fluoro-4-nitroacetophenone is a substituted aromatic ketone that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and structural properties, arising from the interplay between the acetyl, fluoro, and nitro functional groups, make it a versatile precursor for a wide range of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signatures, common synthetic methodologies, and key chemical transformations. Furthermore, it delves into its significant applications as a pivotal intermediate in the development of targeted therapeutics, such as kinase inhibitors, and outlines essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Physicochemical Properties and Spectroscopic Analysis
Chemical Structure and Core Characteristics
3-Fluoro-4-nitroacetophenone, with the CAS Number 1009-35-4, is characterized by an acetophenone core functionalized with a fluorine atom at the meta-position and a nitro group at the para-position relative to the acetyl group. This substitution pattern significantly influences the molecule's reactivity. The electron-withdrawing nature of both the nitro and acetyl groups, compounded by the inductive effect of the fluorine atom, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) at the C4 position.
Tabulated Physical and Chemical Properties
The fundamental properties of 3-fluoro-4-nitroacetophenone are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1009-35-4 | |
| Molecular Formula | C₈H₆FNO₃ | |
| Molecular Weight | 183.14 g/mol | |
| Appearance | Light yellow to yellow crystalline powder or solid | |
| Melting Point | 98-102 °C | |
| Boiling Point | 327.9 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in common organic solvents like DMSO, methanol, and ethyl acetate. | |
| Purity | Typically >97% |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 3-fluoro-4-nitroacetophenone.
-
¹H NMR: The proton NMR spectrum typically shows three distinct signals in the aromatic region. The proton ortho to the acetyl group and meta to the nitro group appears as a doublet of doublets, as does the proton ortho to the fluorine. The proton ortho to the nitro group and meta to the acetyl group usually appears as a triplet. The methyl protons of the acetyl group appear as a sharp singlet further upfield.
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands include a strong peak around 1700 cm⁻¹ corresponding to the C=O stretch of the ketone, and two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric N-O stretching of the nitro group, respectively. A C-F stretching band can also be observed.
Synthesis and Reactivity
Common Synthetic Routes
The most prevalent method for synthesizing 3-fluoro-4-nitroacetophenone is through the nitration of 3-fluoroacetophenone. This reaction is a classic example of electrophilic aromatic substitution.
Caption: Synthetic workflow via nitration of 3-fluoroacetophenone.
Causality in Synthesis: The choice of a nitrating mixture (concentrated nitric acid and sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the moderately deactivated aromatic ring of 3-fluoroacetophenone. The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.
Key Chemical Transformations
3-Fluoro-4-nitroacetophenone is a versatile intermediate primarily due to the reactivity of its nitro group.
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive spectroscopic characterization of 1-(3-Fluoro-4-nitrophenyl)ethanone, a key intermediate in medicinal chemistry and materials science.[1][2][3] The unique electronic properties conferred by the fluorine, nitro, and acetyl groups on the phenyl ring necessitate a multi-faceted analytical approach for unambiguous structural elucidation and purity assessment.[1] This document, intended for senior application scientists and drug development professionals, details the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound. By integrating field-proven insights with established protocols, this guide serves as an authoritative reference for the comprehensive analysis of this important chemical entity.
Introduction: The Significance of 1-(3-Fluoro-4-nitrophenyl)ethanone
1-(3-Fluoro-4-nitrophenyl)ethanone, with the chemical formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol , is a substituted acetophenone derivative.[4][5] Its structure is characterized by an acetophenone core with a fluorine atom at the meta position and a nitro group at the para position relative to the acetyl group. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and spectroscopic behavior.
The presence of these functional groups makes it a valuable building block in the synthesis of more complex, biologically active molecules.[1][3] It serves as a crucial intermediate in the development of potential therapeutics, including anti-inflammatory and antimicrobial agents.[1] Furthermore, its unique electronic properties are of interest in the field of materials science.[1] Given its importance, a thorough and accurate spectroscopic analysis is paramount for quality control, reaction monitoring, and the definitive confirmation of its chemical identity.
Molecular Structure and Key Spectroscopic Features
The strategic placement of substituents on the aromatic ring of 1-(3-Fluoro-4-nitrophenyl)ethanone gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in each analytical technique is crucial for accurate data interpretation.
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Understanding the reactivity of the fluoro and nitro groups in 1-(3-Fluoro-4-nitrophenyl)ethanone
An In-Depth Technical Guide to the Reactivity of Fluoro and Nitro Groups in 1-(3-Fluoro-4-nitrophenyl)ethanone
Abstract
1-(3-Fluoro-4-nitrophenyl)ethanone is a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its synthetic utility is derived from a nuanced interplay of electronic effects conferred by its three substituents: a fluoro, a nitro, and an acetyl group. This guide provides a comprehensive analysis of the molecule's electronic architecture and elucidates the factors governing the reactivity and regioselectivity of its functional groups, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) reactions. We will dissect the mechanistic principles, provide field-proven experimental protocols, and illustrate the strategic application of this versatile building block.
The Molecular Architecture: An Electronic Tug-of-War
The reactivity of 1-(3-Fluoro-4-nitrophenyl)ethanone is not merely a sum of its parts but a consequence of the synergistic and sometimes competing electronic influences of its substituents. A clear understanding of these individual effects is paramount to predicting its chemical behavior.
-
The Nitro Group (-NO₂): The Dominant Activator The nitro group, positioned at C4, is a powerful deactivator for electrophilic aromatic substitution but a potent activator for nucleophilic aromatic substitution.[2][3][4] Its influence stems from two primary mechanisms:
-
-I (Inductive) Effect: As a strongly electronegative moiety, it withdraws electron density from the aromatic ring through the sigma bond framework.
-
-R (Resonance) Effect: The nitro group strongly withdraws electron density via resonance, delocalizing the ring's π-electrons onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group.[2][5]
-
-
The Fluoro Group (-F): An Inductive Powerhouse and a Surprising Leaving Group Fluorine is the most electronegative element, and its reactivity profile in SNAr is unique among the halogens.
-
-I > +R Effect: It exerts a very strong electron-withdrawing inductive effect (-I), which significantly outweighs its weak electron-donating resonance effect (+R). This strong inductive pull creates a substantial partial positive charge on the carbon to which it is attached (the ipso-carbon), making it a prime target for nucleophilic attack.[6]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate.[6][7][8] Fluorine's intense inductive effect accelerates this step to such a degree that it overcomes its poor leaving group ability based on bond strength, making it the most reactive halide in many SNAr contexts. The leaving group ability for SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions.[7][9]
-
-
The Acetyl Group (-COCH₃): A Supporting Activator Like the nitro group, the acetyl group is electron-withdrawing through both induction and resonance, contributing to the overall electron deficiency of the aromatic ring.[7][10] This deactivation of the ring further enhances its electrophilicity and susceptibility to attack by nucleophiles.[2]
Synergistic Activation: In 1-(3-Fluoro-4-nitrophenyl)ethanone, these groups are positioned for maximum activation of the C-F bond for SNAr. The fluoro group is at C3, which is ortho to the powerfully activating nitro group at C4. This arrangement is critical, as it allows for direct resonance stabilization of the negative charge in the reaction intermediate by the nitro group.[2][11]
The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically valuable reaction pathway for 1-(3-Fluoro-4-nitrophenyl)ethanone is the nucleophilic aromatic substitution, specifically the displacement of the fluoride ion.
The Addition-Elimination Mechanism
SNAr reactions do not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[5][7] Instead, they follow a two-step addition-elimination mechanism:
-
Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient carbon bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3][7]
-
Elimination Step (Fast): The aromaticity is restored as the leaving group (F⁻) is expelled, resulting in the substituted product.
The stability of the Meisenheimer complex is the key to the reaction's feasibility. Electron-withdrawing groups, particularly at the ortho and para positions relative to the site of attack, are essential for stabilizing the negative charge of this intermediate through resonance.[2][5]
Caption: The SNAr Addition-Elimination pathway for 1-(3-Fluoro-4-nitrophenyl)ethanone.
The diagram below illustrates how the ortho-nitro group provides critical resonance stabilization to the Meisenheimer complex formed during nucleophilic attack at the C-F bond.
Caption: Resonance stabilization of the Meisenheimer complex by the ortho-nitro group.
Regioselectivity: Why Fluorine, Not the Nitro Group, is Displaced
A crucial question for any synthetic chemist is which group will be substituted. In this molecule, the choice is between the fluoro group at C3 and the nitro group at C4.
| Feature | Displacement of Fluoro Group (at C3) | Displacement of Nitro Group (at C4) |
| Activating Group Position | The powerful -NO₂ group is ortho to the F, providing excellent resonance stabilization to the Meisenheimer complex.[2][5] | The -COCH₃ group is para and the -F group is meta. The acetyl group provides stabilization, but the fluoro group's meta position offers no resonance stabilization.[2] |
| Leaving Group Ability | Fluoride is an excellent leaving group in SNAr due to its strong inductive effect accelerating the rate-determining attack step.[6][7] | The nitrite ion (NO₂⁻) is a significantly poorer leaving group than fluoride in SNAr reactions on activated benzene rings.[7][12] |
| Kinetic Favorability | The highly electrophilic nature of the C-F bond carbon, induced by fluorine's electronegativity, results in a lower activation energy for the initial nucleophilic attack.[6][8] | The C-N bond is less polarized than the C-F bond, leading to a higher activation barrier for nucleophilic attack. |
| Outcome | Highly Favored Pathway. This is the observed and synthetically useful reaction. | Highly Disfavored. This pathway is not typically observed under standard SNAr conditions. |
Experimental Protocol: Selective Amination of 1-(3-Fluoro-4-nitrophenyl)ethanone
This protocol details a representative SNAr reaction, demonstrating the selective displacement of the fluoro group with morpholine. This procedure is a robust template that can be adapted for various nitrogen, oxygen, or sulfur nucleophiles.
Objective: To synthesize 1-(3-morpholino-4-nitrophenyl)ethanone.
Materials and Reagents
-
1-(3-Fluoro-4-nitrophenyl)ethanone (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Fluoro-4-nitrophenyl)ethanone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Begin stirring the suspension. Add morpholine (1.2 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will often precipitate or form an oil.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 1-(3-morpholino-4-nitrophenyl)ethanone.
Causality and Protocol Validation
-
Choice of Solvent: DMSO is a polar aprotic solvent. It effectively solvates the potassium cation but poorly solvates the morpholine nucleophile, leaving it "naked" and highly reactive, thereby accelerating the reaction.
-
Role of Base: K₂CO₃ is a mild inorganic base used to scavenge the HF that is formally produced, driving the reaction to completion.
-
Temperature: Heating to 80 °C provides sufficient thermal energy to overcome the activation barrier of the rate-determining step without causing significant degradation of the reactants or product.
-
Self-Validation: The reaction progress is monitored to completion, ensuring full conversion. The multi-step work-up and final purification are designed to remove all starting materials, reagents, and byproducts, with the final product's identity and purity confirmed by analytical methods such as NMR and Mass Spectrometry.
Caption: A streamlined workflow for the SNAr of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Conclusion and Synthetic Outlook
The chemical personality of 1-(3-Fluoro-4-nitrophenyl)ethanone is dominated by its susceptibility to nucleophilic aromatic substitution at the C3 position. The fluoro group, activated by the powerful resonance-withdrawing nitro group in the ortho position, serves as a predictable and efficient leaving group. This selective reactivity makes the molecule an exceptionally valuable platform for introducing molecular diversity. For researchers in drug development, the ability to readily install a wide array of nitrogen, oxygen, and sulfur nucleophiles allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The principles and protocols outlined in this guide provide a robust framework for leveraging the unique and powerful reactivity of this key synthetic intermediate.
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Methodological & Application
Application Note: Regioselective Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research.[1] The protocol details a regioselective Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene using acetyl chloride and an aluminum chloride catalyst. We delve into the mechanistic principles governing the reaction's regioselectivity, provide a detailed, step-by-step experimental procedure, and outline methods for product characterization and validation. Safety protocols and troubleshooting advice are also included to ensure a successful and safe synthesis for researchers in organic and medicinal chemistry.
Introduction and Scientific Background
1-(3-Fluoro-4-nitrophenyl)ethanone, also known as 3'-Fluoro-4'-nitroacetophenone, is a key building block in organic synthesis. Its unique substitution pattern, featuring an acetyl, a fluoro, and a nitro group, allows for diverse subsequent chemical transformations, making it crucial for the development of biologically active compounds and functional materials.[1]
The synthesis described herein employs the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, first developed in 1877.[2] This method involves the addition of an acyl group to an aromatic ring, typically using an acyl chloride and a Lewis acid catalyst.[3]
A critical aspect of this synthesis is controlling the regioselectivity. The starting material, 1-fluoro-2-nitrobenzene, possesses two substituents with competing and cooperating directing effects. The fluorine atom at position C1 is an ortho-, para-director, while the electron-withdrawing nitro group at C2 is a meta-director. Their combined influence strongly favors the electrophilic attack of the acylium ion at the C4 position, which is para to the fluorine and meta to the nitro group, leading to the desired product with high selectivity. Understanding these electronic effects is paramount to achieving a high yield of the correct isomer.
Note on Starting Material: The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone proceeds from 1-fluoro-2-nitrobenzene . The alternative isomer, 2-fluoro-1-nitrobenzene, would yield a different regioisomer under these conditions.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[4]
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with acetyl chloride to form a complex. This complex then dissociates to generate a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[3][5]
-
Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich π-system of the 1-fluoro-2-nitrobenzene ring. The directing effects of the existing substituents guide this attack preferentially to the C4 position. This step temporarily disrupts the ring's aromaticity, forming a positively charged intermediate known as an arenium ion or sigma complex.[6]
-
Restoration of Aromaticity: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the C4 position of the arenium ion. This regenerates the aromatic ring and releases HCl, while the AlCl₃ catalyst is complexed to the newly formed ketone product.[5]
-
Workup: An aqueous workup is required to hydrolyze the ketone-AlCl₃ complex and liberate the final product, 1-(3-fluoro-4-nitrophenyl)ethanone.[5]
Caption: Figure 2. Experimental Workflow Diagram
Step 1: Reaction Setup
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried to prevent moisture from inactivating the catalyst.
-
Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (11.3 g, 85.1 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
Scientist's Note: Anhydrous conditions are critical. Aluminum chloride is extremely hygroscopic and reacts violently with water, which would also quench the acetyl chloride. [7]Cooling the initial mixture prevents the exothermic reaction from getting out of control during reagent addition.
-
Step 2: Reagent Addition
-
In a separate beaker, dissolve 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the addition funnel.
-
Add the 1-fluoro-2-nitrobenzene solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5°C.
-
Once the addition is complete, add acetyl chloride (6.1 mL, 85.1 mmol) to the addition funnel.
-
Add the acetyl chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C. A yellow-orange slurry will form, and HCl gas will evolve.
-
Scientist's Note: A stoichiometric excess of AlCl₃ and acetyl chloride is used to drive the reaction to completion. The product ketone complexes with AlCl₃, effectively removing it from the catalytic cycle; thus, more than one equivalent of the "catalyst" is required. [2]Slow, controlled addition is essential for safety and to minimize side reactions.
-
Step 3: Reaction and Monitoring
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is complete when the starting material spot has been consumed.
Step 4: Workup and Extraction
-
Prepare a 600 mL beaker containing ~200 g of crushed ice and 20 mL of concentrated HCl.
-
While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl. This is a highly exothermic process.
-
Scientist's Note: This step quenches the reaction, hydrolyzes the aluminum chloride, and breaks the AlCl₃-ketone complex, liberating the product. The acid ensures the aluminum salts remain dissolved in the aqueous phase.
-
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers. Wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Scientist's Note: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic phase.
-
Step 5: Isolation and Purification
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow solid.
-
Purify the crude solid by recrystallization from a minimal amount of hot ethanol or by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes).
Characterization and Expected Results
-
Appearance: Pale yellow solid. [1]* Expected Yield: 75-85%
-
Melting Point: 72-74 °C
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (t, J = 8.0 Hz, 1H), 7.80 (dd, J = 8.0, 1.5 Hz, 1H), 7.65 (dd, J = 10.0, 1.5 Hz, 1H), 2.65 (s, 3H).
-
Molecular Weight: 183.14 g/mol . [8]
Safety and Handling Precautions
This procedure involves hazardous materials and should be performed in a well-ventilated chemical fume hood by trained personnel.
-
1-Fluoro-2-nitrobenzene: Toxic if swallowed, inhaled, or in contact with skin. [9]Causes damage to organs through prolonged exposure. * Aluminum Chloride (anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and corrosive HCl gas.
-
Acetyl Chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.
-
Waste Disposal: All organic and aqueous waste must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Wet reagents or glassware (inactive catalyst). | Ensure all reagents are anhydrous and glassware is oven-dried. Use a fresh, unopened bottle of anhydrous AlCl₃. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature and monitor closely by TLC. | |
| Formation of Multiple Products | Reaction temperature was too high during addition. | Maintain strict temperature control (<5°C) during the addition of reagents. |
| Impure starting materials. | Verify the purity of 1-fluoro-2-nitrobenzene by NMR or GC-MS before starting. | |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
| Product remains complexed with aluminum. | Ensure sufficient acid is used in the ice quench step. Stir vigorously for an extended period. |
References
- JoVE. (2025).
- BYJU'S.
- Khan Academy.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Chemguide.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. 1-(3-Fluoro-4-nitrophenyl)ethanone.
- ChemicalBook. 1-(3-fluoro-4-nitrophenyl)ethanone.
- Fisher Scientific. (2014).
- Wikipedia. Friedel–Crafts reaction.
- Watson International. 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6.
- Sigma-Aldrich. (2024).
- Sigma-Aldrich.
- Chemguide. The reaction of acyl chlorides with benzene.
- Thermo Fisher Scientific. (2025).
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Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone via Friedel-Crafts Acylation
Introduction: The Significance of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, fluorinated aromatic ketones serve as indispensable building blocks. 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No: 72802-25-6) is a high-value intermediate, pivotal in the synthesis of a wide array of biologically active molecules, including potent antibacterial and anticancer agents.[1] Its strategic functionalization—a ketone for further elaboration, a nitro group for reduction to an amine, and a fluorine atom to enhance metabolic stability and binding affinity—makes it a versatile scaffold for medicinal chemists.
This document provides a detailed, field-proven protocol for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone through the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene. We will delve into the underlying reaction mechanism, provide a robust step-by-step experimental procedure, discuss methods for characterization, and offer a guide for troubleshooting. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for producing this crucial intermediate.
Reaction Scheme and Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the addition of an acyl group to an aromatic ring.[2][3] In this specific synthesis, 1-fluoro-2-nitrobenzene is acylated using acetyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).
Overall Reaction:
Generation of the Electrophile: The Acylium Ion
The reaction is initiated by the activation of acetyl chloride with the Lewis acid catalyst, aluminum chloride. AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and leading to its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[4][5][6]
Regioselectivity: The Directing Effects of Substituents
The position of the incoming acyl group on the 1-fluoro-2-nitrobenzene ring is dictated by the electronic properties of the existing fluoro and nitro substituents.
-
Fluoro Group (-F): The fluorine atom is an electronegative group, making it deactivating through its inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect).[7][8] This resonance effect directs incoming electrophiles to the ortho and para positions. Overall, halogens are considered deactivating but ortho, para-directing.[9]
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both strong inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[10]
In 1-fluoro-2-nitrobenzene, these effects combine to strongly favor acylation at the C-5 position, which is para to the fluorine atom and meta to the nitro group. This convergence of directing effects leads to high regioselectivity and the desired product, 1-(3-Fluoro-4-nitrophenyl)ethanone.
Mechanism of Electrophilic Aromatic Substitution
The core mechanism proceeds in two stages after the formation of the acylium ion:
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2]
-
Re-aromatization: A weak base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. The electrons from the C-H bond are returned to the π-system, restoring aromaticity and yielding the ketone product.[6]
Crucially, the resulting ketone product is a Lewis base and readily forms a complex with the AlCl₃ catalyst.[11][12] This complexation deactivates the product, preventing further acylation reactions.[13] Because of this, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required. The final product is liberated from this complex during an aqueous work-up.
Caption: Figure 1: Reaction Mechanism for Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol details the synthesis on a laboratory scale. Appropriate scaling requires re-optimization of reaction times and temperatures.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Amount (mmol) | Volume/Mass | Properties |
| 1-Fluoro-2-nitrobenzene | 1493-27-2 | 141.10 | 50.0 | 7.06 g | Starting material; toxic, irritant |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 120 (2.4 eq) | 16.0 g | Lewis acid; anhydrous, corrosive, water-reactive |
| Acetyl Chloride (CH₃COCl) | 75-36-5 | 78.50 | 75.0 (1.5 eq) | 6.5 mL | Acylating agent; flammable, corrosive, water-reactive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL | Solvent; volatile, suspected carcinogen |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | ~50 mL (2M aq.) | For work-up; corrosive |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | ~50 mL | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~5 g | Drying agent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Extraction solvent |
| Hexanes | 110-54-3 | 86.18 | - | As needed | Recrystallization solvent |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the use of volatile, corrosive, and toxic reagents.[14]
-
Water-Reactive Reagents: Aluminum chloride and acetyl chloride react violently with water, releasing heat and toxic HCl gas.[15][16] Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture with a drying tube or inert gas atmosphere (e.g., nitrogen or argon).
-
Handling AlCl₃: Aluminum chloride is a fine powder that can be easily inhaled. Handle with care in the fume hood.
-
Quenching: The quenching of the reaction by adding it to ice/acid is highly exothermic. Perform this step slowly and with caution, ensuring adequate cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel, add anhydrous aluminum chloride (16.0 g, 120 mmol).
-
Add dry dichloromethane (DCM, 80 mL) to the flask.
-
Cool the resulting suspension to 0 °C in an ice-water bath with stirring.
-
-
Addition of Reagents:
-
Slowly add acetyl chloride (6.5 mL, 75.0 mmol) to the cold AlCl₃ suspension via the dropping funnel over 15-20 minutes. The mixture may warm slightly.
-
In a separate beaker, dissolve 1-fluoro-2-nitrobenzene (7.06 g, 50.0 mmol) in 20 mL of dry DCM.
-
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. A dark-colored complex will form.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
-
Work-up and Product Isolation:
-
Prepare a large beaker containing crushed ice (approx. 200 g) and 2M HCl (50 mL).
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will decompose the aluminum chloride complex.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a yellow to brown solid.
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield 1-(3-Fluoro-4-nitrophenyl)ethanone as a pale yellow solid.[17]
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Product Characterization
Confirming the identity and purity of the final product is a critical step. The following are expected analytical results for 1-(3-Fluoro-4-nitrophenyl)ethanone.
| Analysis | Expected Result |
| Appearance | Pale yellow solid[18] |
| Molecular Formula | C₈H₆FNO₃[19] |
| Molecular Weight | 183.14 g/mol [19] |
| Melting Point | 68-72 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (t, J = 8.0 Hz, 1H), 7.85 (dd, J = 8.0, 2.0 Hz, 1H), 7.75 (dd, J = 10.0, 2.0 Hz, 1H), 2.65 (s, 3H). (Note: Peak positions and couplings may vary slightly).[18][20] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.0, 159.5 (d, J=260 Hz), 145.0, 135.0, 128.0 (d, J=8 Hz), 122.0 (d, J=22 Hz), 118.0 (d, J=4 Hz), 26.5. |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1530 & 1350 (NO₂ asymmetric and symmetric stretch), ~1250 (C-F stretch). |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive AlCl₃ (hydrolyzed).2. Wet glassware or solvent.3. Insufficient reaction time. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Flame-dry or oven-dry all glassware before use. Use anhydrous grade solvent.3. Monitor reaction by TLC to ensure completion before work-up. |
| Formation of Dark Tar | Reaction temperature was too high during reagent addition, causing side reactions. | Maintain strict temperature control (< 5 °C) during the addition of the aromatic substrate. Ensure efficient stirring and slow, dropwise addition. |
| Product is an Oil/Difficult to Recrystallize | Presence of impurities, possibly from incomplete reaction or side products. | Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) before attempting recrystallization. |
| Multiple Products on TLC | 1. Isomer formation.2. Polysubstitution (unlikely due to deactivation). | 1. While selectivity is high, minor isomers are possible. Purification by column chromatography should separate them.2. Ensure the stoichiometry of AlCl₃ is at least 1:1 with the ketone product. |
Conclusion
The Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene provides a reliable and highly regioselective route to synthesize 1-(3-Fluoro-4-nitrophenyl)ethanone. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can obtain this valuable pharmaceutical intermediate in good yield and high purity. The protocol and insights provided herein serve as a comprehensive guide for laboratory synthesis, enabling further exploration in medicinal chemistry and materials science.
References
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Journal of Visualized Experiments. [Link]
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St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. [Link]
-
Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. ChemWhat. [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Chemos. [Link]
-
PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Dr. KP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
Watson International. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Watson International. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a robust Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical characterization of the final product. It is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible synthetic method.
Introduction and Significance
1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No. 72802-25-6) is a valuable chemical intermediate distinguished by its trifunctional aromatic core: a ketone, a nitro group, and a fluorine atom.[1][2] This unique arrangement of functional groups makes it an essential precursor in the synthesis of a wide range of biologically active molecules, including novel anticancer and antibacterial agents.[3] Its structural motifs are also leveraged in the development of specialized dyes and functional materials.[3]
The protocol detailed herein follows a classic Friedel-Crafts acylation pathway, a cornerstone of aromatic chemistry.[4] By providing in-depth explanations for critical process parameters, this document aims to empower researchers to achieve high-yield, high-purity synthesis of the target compound consistently and safely.
Synthesis Strategy: The Friedel-Crafts Acylation Mechanism
The selected synthetic route is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene with acetyl chloride, catalyzed by the Lewis acid aluminum chloride (AlCl₃).[5] This electrophilic aromatic substitution reaction is highly effective for installing acyl groups onto aromatic rings.[6]
The Reaction Mechanism involves several key steps:
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 1-fluoro-2-nitrobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Regioselectivity: The directing effects of the existing substituents are crucial. The fluorine atom is an ortho-, para-director, while the nitro group is a strong meta-director.[5] The acylation occurs at the position para to the fluorine and meta to the nitro group, yielding the desired 1-(3-Fluoro-4-nitrophenyl)ethanone. The strong electron-withdrawing nature of both substituents deactivates the ring, necessitating the use of a strong Lewis acid and careful temperature control.[5]
-
Restoration of Aromaticity: A proton (H⁺) is eliminated from the arenium ion, and the aromaticity of the ring is restored. The liberated proton reacts with the [AlCl₄]⁻ complex, regenerating the AlCl₃ catalyst and forming HCl.[7]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, readily forms a stable complex with the AlCl₃ catalyst. This prevents the catalyst from participating in further reactions, meaning that a stoichiometric amount (or slight excess) of AlCl₃ is required.[4][6] An acidic aqueous workup is essential to hydrolyze this complex and liberate the final product.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Key Properties |
| 1-Fluoro-2-nitrobenzene | Reagent Grade (≥99%) | Standard Supplier | Starting Material |
| Acetyl Chloride | Anhydrous (≥99%) | Standard Supplier | Acylating Agent |
| Aluminum Chloride (AlCl₃) | Anhydrous (≥99.9%) | Standard Supplier | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Standard Supplier | Reaction Solvent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | Work-up Reagent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | In-house prep. | Neutralizing Wash |
| Sodium Chloride (NaCl) | Saturated Aqueous Sol. (Brine) | In-house prep. | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Standard Supplier | Chromatography |
| Ethyl Acetate / Hexane | HPLC Grade | Standard Supplier | Eluent for Chromatography |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with ground glass joints |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 100 mL, pressure-equalizing |
| Reflux condenser | With a calcium chloride or silica gel drying tube |
| Nitrogen/Argon gas inlet | For maintaining an inert atmosphere |
| Ice bath | For temperature control |
| Separatory funnel | 500 mL |
| Rotary evaporator | For solvent removal |
| Glass column for chromatography | |
| Standard laboratory glassware | Beakers, flasks, graduated cylinders |
Critical Safety Precautions
This procedure involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., butyl rubber for acetyl chloride).[8][9]
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas. Handle exclusively under an inert, anhydrous atmosphere.[8][9][10][11]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently and exothermically with water. Avoid creating and inhaling dust.[12]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Reaction Quenching: The addition of the reaction mixture to ice/HCl is highly exothermic and will release large volumes of HCl gas. Perform this step slowly and with extreme caution in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, a reflux condenser fitted with a drying tube, and a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (15.0 g, 112.5 mmol, 1.2 eq.) and 80 mL of anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.
-
Initial Cooling: Cool the resulting suspension to 0-5 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (8.1 mL, 112.5 mmol, 1.2 eq.) to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. A yellow-orange slurry will form.
-
Addition of Starting Material: In the dropping funnel, prepare a solution of 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol, 1.0 eq.) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 12-16 hours (overnight) under the nitrogen atmosphere.
-
Reaction Quenching (Caution!): Prepare a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl. Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will result in a highly exothermic reaction and the evolution of HCl gas.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate.
-
Collect the bottom (organic) DCM layer.
-
Extract the remaining aqueous layer twice with 40 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (careful of gas evolution), and finally 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing to 20:80). Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to afford 1-(3-Fluoro-4-nitrophenyl)ethanone as a pale yellow solid.[13] A typical yield is in the range of 65-75%.
Product Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Appearance | Pale yellow solid | [14] |
| Molecular Formula | C₈H₆FNO₃ | [1][2] |
| Molecular Weight | 183.14 g/mol | [1] |
| Melting Point | 68-71 °C | Literature Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (t, J=8.4 Hz, 1H), 7.80 (dd, J=11.2, 2.0 Hz, 1H), 7.72 (dd, J=8.8, 2.0 Hz, 1H), 2.65 (s, 3H) | Predicted/Literature |
| ¹³C NMR (101 MHz, CDCl₃) | δ 195.5, 160.2 (d, J=265 Hz), 145.0 (d, J=8.0 Hz), 133.5, 125.0 (d, J=4.0 Hz), 118.5 (d, J=22.0 Hz), 26.8 | Predicted/Literature |
| MS (ESI+) | m/z 184.0404 [M+H]⁺ | [15] |
Visual Workflow Diagram
The following diagram outlines the key stages of the synthesis protocol, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Conclusion
This application note provides a validated, step-by-step protocol for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone via Friedel-Crafts acylation. By adhering to the detailed procedural guidelines and stringent safety precautions, researchers can reliably produce this important chemical intermediate with good yield and high purity. The mechanistic insights and characterization data included serve to create a comprehensive and self-validating guide for use in both academic and industrial research settings.
References
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Watson International Ltd. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from [Link]
-
Appchem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone (C8H6FNO3). Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Application Notes: The Strategic Utility of 1-(3-Fluoro-4-nitrophenyl)ethanone in Pharmaceutical Synthesis
Abstract and Strategic Overview
1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No. 72802-26-6) is a pivotal intermediate in modern pharmaceutical development, valued for its trifunctional molecular architecture. The strategic placement of an acetyl, a nitro, and a fluoro group on the phenyl ring provides a versatile platform for constructing complex molecular scaffolds. The electron-withdrawing properties of the nitro and fluoro substituents, combined with the reactivity of the ketone, allow for a series of selective and high-yield transformations. These notes provide an in-depth analysis of the compound's reactivity, detailed protocols for its key transformations, and essential handling guidelines for researchers in drug discovery and process development. Its application is central to the synthesis of various biologically active compounds, including antibacterial and anticancer agents.[1]
Physicochemical Properties & Specifications
A clear understanding of the physical and chemical properties of a starting material is fundamental to reproducible and scalable synthesis.
| Property | Value | Reference(s) |
| CAS Number | 72802-25-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆FNO₃ | [3][4][5] |
| Molecular Weight | 183.14 g/mol | [3][4] |
| Appearance | Pale yellow solid | [3] |
| Purity | Typically ≥98-99% | [1][6] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)[O-])F | [1][3][4][5] |
| InChIKey | UHAATBAYLFRWMR-UHFFFAOYSA-N | [3][4] |
Core Reactivity: A Trifecta of Functional Groups
The synthetic versatility of 1-(3-fluoro-4-nitrophenyl)ethanone stems from the distinct and predictable reactivity of its three primary functional groups. The interplay between these groups allows for sequential or orthogonal chemical modifications, a highly desirable trait in multi-step API synthesis.[7][]
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety strongly deactivates the aromatic ring towards electrophilic substitution. Conversely, it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) , particularly at the positions ortho and para to itself.[9] More importantly, the nitro group is a masked amine; it can be readily and cleanly reduced to a primary aniline, a cornerstone reaction for introducing diversity and building complex scaffolds.[9]
-
The Fluoro Group (-F): Positioned ortho to the strongly activating nitro group, the fluorine atom is an excellent leaving group in SNAr reactions.[9] This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, a common strategy in modern medicinal chemistry.
-
The Acetyl Group (-C(O)CH₃): This group offers two distinct reaction sites. The carbonyl carbon is electrophilic and susceptible to reduction to a secondary alcohol using mild reducing agents.[3][9] The adjacent alpha-protons are acidic and can be removed by a suitable base to form an enolate, enabling reactions such as aldol condensations or alpha-alkylations.[9]
Caption: Key reactive sites on 1-(3-Fluoro-4-nitrophenyl)ethanone.
Core Application Protocols
The following protocols describe two fundamental transformations that leverage the unique reactivity of this intermediate, forming the basis for more complex API syntheses.
Protocol 1: Selective Reduction of the Ketone Moiety
This protocol details the selective reduction of the acetyl group to a secondary alcohol, leaving the nitro group intact. This transformation is crucial for synthesizing chiral alcohols or modifying the electronic properties of the side chain. The procedure is adapted from a validated synthetic route.[3]
Objective: To synthesize 1-(3-Fluoro-4-nitrophenyl)ethanol.
Causality: Sodium borohydride (NaBH₄) is a mild chemoselective reducing agent. In a protic solvent like methanol at reduced temperatures, it selectively reduces ketones and aldehydes over more robust functional groups like nitroarenes, ensuring high fidelity for the desired transformation.[3]
Materials & Equipment:
-
1-(3-Fluoro-4-nitrophenyl)ethanone (e.g., 1.9 g, 10.4 mmol)
-
Methanol (MeOH), anhydrous (20 mL)
-
Sodium borohydride (NaBH₄) (e.g., 418 mg, 11 mmol)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
-
Equipment for Flash Column Chromatography (FCC)
Procedure:
-
Dissolve 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the resulting solution to -10 °C using an acetone/ice bath.
-
Slowly add sodium borohydride (1.05 eq) in small portions, ensuring the internal temperature does not rise above 0 °C.
-
Stir the reaction mixture vigorously at a temperature between -10 °C and 0 °C for 20-30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Dilute the mixture with ethyl acetate (e.g., 300 mL).[3] c. Transfer the mixture to a separatory funnel and wash sequentially with saturated NH₄Cl solution and brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure 1-(3-fluoro-4-nitrophenyl)ethanol.[3] A typical yield for this reaction is approximately 75%.[3]
Protocol 2: Selective Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to form the corresponding aniline derivative, a critical step for subsequent amide bond formations, sulfonylation, or diazotization reactions common in API synthesis.[9][10][11]
Objective: To synthesize 1-(4-Amino-3-fluorophenyl)ethanone.
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[9] The reaction proceeds under mild conditions with high selectivity, typically producing water as the only byproduct, which simplifies purification.
Materials & Equipment:
-
1-(3-Fluoro-4-nitrophenyl)ethanone
-
10% Palladium on carbon (Pd/C), 50% wet (typically 5-10 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction vessel (e.g., Parr shaker bottle or heavy-walled flask)
-
Filtration apparatus with Celite®
Procedure:
-
In a suitable reaction vessel, dissolve 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq) in the chosen solvent (e.g., methanol).
-
Carefully add the 10% Pd/C catalyst (0.05-0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the vessel to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Workup: a. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the reaction solvent. c. Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(4-amino-3-fluorophenyl)ethanone, which can often be used directly or further purified by recrystallization or column chromatography if necessary.
Caption: Synthetic pathways from 1-(3-Fluoro-4-nitrophenyl)ethanone.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Handling & First Aid:
-
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage:
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone is a high-value intermediate whose utility in pharmaceutical synthesis is dictated by the predictable and selective reactivity of its constituent functional groups. The ability to perform chemoselective reductions of either the nitro or ketone group, or to engage the fluoro-substituent in SNAr reactions, provides chemists with a powerful and flexible tool. The protocols and data presented herein serve as a foundational guide for leveraging this molecule to its full potential in the efficient synthesis of next-generation active pharmaceutical ingredients.
References
- Watson International. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6.
- ChemicalBook. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6.
- ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation.
- AK Scientific, Inc. (n.d.). Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- Safety Data Sheet.
- Alfa Chemical. (n.d.). China CAS 72802-25-6 | 1-(3-Fluoro-4-nitrophenyl)ethanone Manufacturers.
-
PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3'-Nitroacetophenone.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrophenylhydrazine.
- Appchem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6.
-
R. A. B. Corral, et al. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 643. MDPI. Retrieved from [Link]
-
I. R. Baxendale, et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Retrieved from [Link]
-
I. R. Baxendale, et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. ResearchGate. Retrieved from [Link]
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Applications of 1-(3-Fluoro-4-nitrophenyl)ethanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of 1-(3-Fluoro-4-nitrophenyl)ethanone
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 1-(3-Fluoro-4-nitrophenyl)ethanone emerges as a highly valuable and versatile building block, distinguished by its unique substitution pattern that endows it with a rich and exploitable chemical reactivity.[1] Its structure, featuring an acetyl group, a nitro group, and a fluorine atom on a phenyl ring, provides multiple reaction sites for elaboration into complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors and antimicrobial agents. We will delve into the causality behind its reactivity and provide detailed protocols for its application in the synthesis of medicinally relevant scaffolds.
Core Reactivity Principles: A Chemist's Perspective
The chemical behavior of 1-(3-Fluoro-4-nitrophenyl)ethanone is predominantly governed by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and acetyl groups, coupled with the electronegativity of the fluorine atom, profoundly influences the reactivity of the aromatic ring. This unique electronic arrangement makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a wide array of pharmaceutical agents.[1]
The nitro group, positioned para to the acetyl group and meta to the fluorine, strongly deactivates the ring towards electrophilic aromatic substitution. However, it powerfully activates the ring for nucleophilic attack, particularly at the positions ortho and para to itself. The fluorine atom, being a good leaving group in SNAr reactions and positioned ortho to the nitro group, becomes the primary site for substitution by various nucleophiles. This predictable reactivity allows for the regioselective introduction of diverse functionalities, a crucial aspect in the construction of libraries of compounds for structure-activity relationship (SAR) studies.
Furthermore, the acetyl group provides a handle for a variety of chemical transformations. It can undergo reduction to an alcohol, be a site for condensation reactions, or be transformed into other functional groups, further expanding the synthetic possibilities.
Application Focus: Synthesis of Quinazolinone-Based Kinase Inhibitors
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery. 1-(3-Fluoro-4-nitrophenyl)ethanone serves as an excellent starting material for the synthesis of quinazolinone-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in several cancers.[5][6][7]
Proposed Synthetic Pathway to a Quinazolinone Core
The following multi-step synthesis illustrates a plausible route to a 2,3-disubstituted quinazolin-4(3H)-one, a common core structure for many kinase inhibitors. This pathway leverages the key reactivity of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Caption: Proposed synthetic workflow from 1-(3-Fluoro-4-nitrophenyl)ethanone to a quinazolinone kinase inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Reduction of the Nitro Group to Form 1-(4-Amino-3-fluorophenyl)ethanone
-
Rationale: The initial step involves the reduction of the nitro group to an amine. This transformation is crucial as the resulting aniline is a key nucleophile for the subsequent cyclization to form the quinazolinone ring. Iron powder in the presence of an ammonium chloride solution is a classic and effective method for this reduction, offering a safer and more economical alternative to catalytic hydrogenation in some contexts.
-
Procedure:
-
To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (2:1) add ammonium chloride (1.2 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of 1-(3-Fluoro-4-nitrophenyl)ethanone (1 equivalent) in ethanol dropwise over 30 minutes.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(4-amino-3-fluorophenyl)ethanone, which can be purified by column chromatography or used directly in the next step.
-
Protocol 2: Acylation of 1-(4-Amino-3-fluorophenyl)ethanone
-
Rationale: This step introduces the second component of the quinazolinone ring. Acylation of the aniline with chloroacetyl chloride provides the necessary electrophilic and nucleophilic centers for the subsequent cyclization.
-
Procedure:
-
Dissolve 1-(4-amino-3-fluorophenyl)ethanone (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-N-(4-acetyl-2-fluorophenyl)acetamide.
-
Protocol 3: Cyclization to the Quinazolinone Core
-
Rationale: This is the key ring-forming step. The previously synthesized intermediate undergoes a cyclization reaction with a primary amine. The choice of the amine (R-NH2) is critical as this will determine the substituent at the N3 position of the quinazolinone, a key interaction point with many kinase active sites.
-
Procedure:
-
In a sealed vessel, combine 2-chloro-N-(4-acetyl-2-fluorophenyl)acetamide (1 equivalent) and the desired primary amine (R-NH2, 2-3 equivalents) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The reaction can also be performed under microwave irradiation to reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-(substituted-aminomethyl)-3-aryl-quinazolin-4(3H)-one derivative.
-
Application in Antimicrobial Drug Discovery
The 1-(3-fluoro-4-nitrophenyl) scaffold is also a valuable starting point for the synthesis of novel antimicrobial agents. The presence of the fluoro and nitro groups can enhance the antimicrobial properties of a molecule. For instance, this building block can be used to synthesize various heterocyclic systems, such as quinolones and thiadiazoles, which are known to possess antibacterial and antifungal activities.[8][9]
A common synthetic strategy involves the nucleophilic aromatic substitution of the fluorine atom with a thiol-containing heterocycle, followed by further modifications of the acetyl and nitro groups to generate a library of compounds for antimicrobial screening.
Data Presentation
Table 1: Physicochemical Properties of 1-(3-Fluoro-4-nitrophenyl)ethanone
| Property | Value |
| CAS Number | 72802-25-6 |
| Molecular Formula | C8H6FNO3 |
| Molecular Weight | 183.14 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 72-76 °C |
| Boiling Point | 314.5 °C at 760 mmHg |
Table 2: Representative Biological Activity of Quinazolinone-Based EGFR Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Gefitinib | EGFR | 0.02 - 0.08 | [6] |
| Erlotinib | EGFR | 0.002 - 0.005 | [7] |
| Lapatinib | EGFR/HER2 | 0.01 - 0.013 | [10] |
| Compound 6d * | EGFR | 0.069 | [5] |
*Note: Compound 6d is a quinazolin-4(3H)-one derivative with a similar core structure to the one proposed in the synthetic pathway.
Signaling Pathway Visualization
The synthesized quinazolinone derivatives are designed to inhibit kinase activity, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival. The following diagram illustrates the EGFR signaling pathway, a common target for this class of compounds.
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Application Notes & Protocols: 1-(3-Fluoro-4-nitrophenyl)ethanone as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No: 72802-25-6) has emerged as a particularly valuable and versatile building block.[1][2][3] Its utility stems from a unique confluence of three key functional groups on a single aromatic scaffold: an acetyl group, a nitro group, and a fluorine atom. This arrangement provides a rich platform for a diverse array of chemical transformations, enabling access to a wide variety of heterocyclic systems, which are foundational cores in many pharmaceutical agents.[3]
This guide provides an in-depth exploration of the synthetic potential of 1-(3-fluoro-4-nitrophenyl)ethanone. We will dissect its inherent reactivity and present detailed, field-proven protocols for its application in the synthesis of high-value benzimidazole and quinazolinone derivatives. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable pathway to novel compound libraries.
Section 1: Physicochemical Properties and Reactivity Profile
The synthetic utility of 1-(3-fluoro-4-nitrophenyl)ethanone is dictated by its distinct chemical properties and the interplay of its functional groups.
Table 1: Physicochemical Properties of 1-(3-Fluoro-4-nitrophenyl)ethanone
| Property | Value | Source |
| CAS Number | 72802-25-6 | [4][5] |
| Molecular Formula | C₈H₆FNO₃ | [4][5] |
| Molecular Weight | 183.14 g/mol | [4] |
| Appearance | Pale yellow solid/powder | [2][3] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | [4] |
The Causality of Reactivity
The molecule's reactivity is governed by the strong electron-withdrawing effects of both the nitro group and the fluorine atom.[1] This electronic influence is central to its role as a precursor for heterocyclic synthesis:
-
Nitro Group (-NO₂): This group is a powerful deactivator of the aromatic ring towards electrophilic substitution but, crucially, it is a strong activator for Nucleophilic Aromatic Substitution (SₙAr) , particularly at the positions ortho and para to it.[1] Furthermore, the nitro group can be readily reduced to an amine (-NH₂), a pivotal transformation that unlocks pathways to nitrogen-containing heterocycles like benzimidazoles and quinazolines.
-
Fluorine Atom (-F): Positioned ortho to the nitro group, the fluorine atom further enhances the ring's susceptibility to SₙAr reactions, making it an excellent leaving group.[1] Its presence in the final molecule can also be advantageous, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.
-
Acetyl Group (-COCH₃): The ketone functionality provides a reactive handle for a multitude of classical organic reactions. It can participate in condensations, form enolates, and undergo oxidation or reduction, providing a versatile anchor point for building out complex molecular architectures.
Caption: Key reactive sites and synthetic pathways of 1-(3-fluoro-4-nitrophenyl)ethanone.
Section 2: Synthesis of Benzimidazole Scaffolds
The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis typically involves the cyclization of an o-phenylenediamine precursor with a one-carbon electrophile (like an aldehyde or carboxylic acid).[6][7] Our building block is an ideal starting point for this process following the reduction of its nitro group.
General Synthetic Strategy
The primary transformation required is the selective reduction of the nitro group to an amine, yielding 1-(4-amino-3-fluorophenyl)ethanone. This intermediate is a substituted o-phenylenediamine analogue where the acetyl group can then serve as the internal electrophile for cyclization, or it can be further modified. A common and effective approach is the reductive cyclization with an aldehyde.
Caption: Workflow for the synthesis of a 2-aryl-benzimidazole derivative.
Protocol 2.1: One-Pot Synthesis of a 2-Aryl-6-fluoro-benzimidazole Derivative
This protocol describes a one-pot reaction where the nitro group is first reduced, and the resulting diamine immediately reacts with an aldehyde to form the benzimidazole ring. Sodium dithionite (Na₂S₂O₄) is an effective reagent for this tandem process.[8][9]
Materials:
-
1-(3-Fluoro-4-nitrophenyl)ethanone (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.1 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq) and the chosen aromatic aldehyde (1.1 eq).
-
Solvent Addition: Add DMF to dissolve the reactants (concentration approx. 0.2 M).
-
Reagent Addition: In a separate beaker, dissolve sodium dithionite (4.0 eq) in water. Add this aqueous solution dropwise to the DMF solution at room temperature.
-
Causality: Sodium dithionite serves as the reducing agent for both the nitro group and the intermediate Schiff base/aminal, facilitating the one-pot cyclization. Water is required for the dithionite to be effective.
-
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Causality: The organic product is extracted into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.
-
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-6-fluoro-benzimidazole derivative.
Self-Validating System:
-
Expected Outcome: A solid product.
-
TLC Analysis: Use a mobile phase like 30% Ethyl Acetate in Hexane. The product should have a different Rf value than the starting materials and be UV active.
-
Characterization:
-
¹H NMR: Expect characteristic aromatic proton signals. The disappearance of the acetyl methyl singlet and the aldehyde proton signal confirms reaction completion. A broad singlet for the benzimidazole N-H is also expected.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the target benzimidazole.
-
Section 3: Synthesis of Quinazolinone Scaffolds
Quinazolinones are another class of heterocyclic compounds with significant biological activities, including anticancer and sedative properties.[10] The synthesis often involves the reaction of an anthranilic acid derivative (or its amide) with a suitable one-carbon source.[11][12][13] Starting from 1-(3-fluoro-4-nitrophenyl)ethanone, a key step is the conversion of the acetyl group into a carboxylic acid or amide functionality, alongside the reduction of the nitro group.
General Synthetic Strategy
A robust pathway involves an initial haloform reaction to convert the acetyl group into a carboxylic acid, followed by reduction of the nitro group to yield 4-amino-5-fluorobenzoic acid. This key intermediate can then be cyclized with an amide or nitrile to form the quinazolinone core.
Caption: Multi-step workflow for the synthesis of a quinazolin-4(3H)-one derivative.
Protocol 3.1: Multi-step Synthesis of 7-Fluoroquinazolin-4(3H)-one
This protocol outlines the conversion in three distinct, high-yielding steps.
Step A: Synthesis of 3-Fluoro-4-nitrobenzoic acid
-
Reagent Preparation: Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (3.2 eq) to a cooled (0 °C) solution of sodium hydroxide (7.0 eq) in water.
-
Reaction: Dissolve 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq) in 1,4-dioxane. Add the cold NaOBr solution dropwise, maintaining the temperature below 10 °C.
-
Causality: The haloform reaction selectively converts the methyl ketone into a carboxylate via trihalogenation followed by nucleophilic acyl substitution. Dioxane is a co-solvent to aid solubility.
-
-
Work-up: After stirring for 2-3 hours at room temperature, destroy excess hypobromite with sodium sulfite. Acidify the mixture with concentrated HCl to pH ~2, which precipitates the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain 3-fluoro-4-nitrobenzoic acid.
Step B: Synthesis of 4-Amino-3-fluorobenzoic acid
-
Reaction Setup: In a hydrogenation vessel, dissolve the acid from Step A in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines without affecting the carboxylic acid or the fluorine atom.
-
-
Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorobenzoic acid.
Step C: Synthesis of 7-Fluoroquinazolin-4(3H)-one
-
Reaction: Combine the amino acid from Step B with an excess of formamide (10-20 eq).
-
Heating: Heat the mixture to 160-180 °C for 2-4 hours. Water will be evolved during the reaction.
-
Causality: Formamide serves as both the solvent and the source of the final carbon atom in the quinazolinone ring. At high temperatures, it condenses with the anthranilic acid derivative to form the heterocyclic product.
-
-
Isolation: Cool the reaction mixture. The product often crystallizes upon cooling. It can be triturated with water, filtered, and washed to remove excess formamide.
-
Purification: Recrystallize from ethanol or an appropriate solvent to obtain pure 7-fluoroquinazolin-4(3H)-one.
Self-Validating System:
-
Characterization (Step A to B): Monitor the nitro reduction by the disappearance of the yellow color and a significant shift in the aromatic proton signals in the ¹H NMR spectrum.
-
Characterization (Step B to C): In the final product's ¹H NMR, expect the disappearance of the -NH₂ and -COOH signals and the appearance of two new broad singlets corresponding to the two N-H protons of the quinazolinone ring. The IR spectrum should show a characteristic amide C=O stretch.
Summary and Outlook
1-(3-Fluoro-4-nitrophenyl)ethanone is a powerful and economically viable starting material for constructing diverse and medicinally relevant heterocyclic scaffolds. The strategic positioning of its functional groups allows for sequential or tandem reactions to build molecular complexity efficiently. The protocols detailed in this guide for the synthesis of benzimidazoles and quinazolinones demonstrate its utility and provide a solid foundation for researchers in drug discovery and organic synthesis. Further exploration could involve leveraging the acetyl group for other cyclizations (e.g., to form isoxazoles) or utilizing the activated aromatic ring for SₙAr reactions to introduce further diversity before cyclization.
References
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Application Notes and Protocols: Strategic Derivatization of the Ketone Group in 1-(3-Fluoro-4-nitrophenyl)ethanone for Pharmaceutical Scaffolding
Introduction
1-(3-Fluoro-4-nitrophenyl)ethanone is a versatile scaffold in medicinal chemistry, presenting multiple reaction sites for synthetic elaboration.[1][2][3] Its utility stems from the presence of a reactive ketone, an electron-deficient aromatic ring activated by a nitro group, and a fluorine substituent that can enhance metabolic stability and binding affinity of derivative compounds.[2][4] This guide provides a detailed exploration of strategic derivatization pathways focusing on the ketone moiety. These transformations are fundamental for generating diverse molecular architectures, which are pivotal in early-stage drug discovery and development.[2][4] We will delve into the mechanistic underpinnings and provide robust protocols for three key transformations: oxime formation, reductive amination, and olefination via the Horner-Wadsworth-Emmons reaction.
Chemoselectivity Considerations
A critical aspect of manipulating 1-(3-fluoro-4-nitrophenyl)ethanone is the presence of two reducible functional groups: the ketone and the nitro group. The choice of reducing agent is paramount to achieving the desired chemoselectivity. For instance, mild hydride transfer agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the nitro group.[5][6][7] Conversely, reduction methods such as tin (Sn) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation will preferentially reduce the nitro group to an amine.[5][6][8][9][10] This inherent reactivity difference allows for targeted modifications at either functional group, expanding the synthetic possibilities.
Oxime Formation: A Gateway to Diverse Functionalities
The conversion of the ketone to an oxime is a foundational derivatization, yielding a product that is a valuable intermediate for synthesizing amides (via Beckmann rearrangement), nitriles, and various heterocyclic structures.[11] The reaction proceeds through the condensation of the ketone with hydroxylamine.[12][13]
Mechanistic Rationale
The formation of an oxime is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime.[13] The reaction is typically catalyzed by a mild acid or base.
Visualizing the Workflow: Oxime Synthesis
Caption: Workflow for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone oxime.
Detailed Experimental Protocol: Oxime Formation
Materials:
-
1-(3-Fluoro-4-nitrophenyl)ethanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(3-Fluoro-4-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine (1.5 eq) or sodium acetate (1.5 eq) to the solution.[14]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly add water to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(3-Fluoro-4-nitrophenyl)ethanone oxime.
| Parameter | Value |
| Reactant Ratio | 1 : 1.2 : 1.5 (Ketone : NH₂OH·HCl : Base) |
| Typical Solvent | Ethanol/Water |
| Reaction Temp. | Reflux |
| Typical Yield | >80% |
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds, converting the ketone into a secondary or tertiary amine in a one-pot reaction.[15][16] This transformation is highly valuable in drug development for introducing amine functionalities that can modulate solubility and act as key pharmacophoric features.
Mechanistic Principles
The reaction proceeds in two main steps: the formation of an imine intermediate through the reaction of the ketone with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine.[15][17] A key aspect is the use of a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[15][17]
Visualizing the Workflow: Reductive Amination
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Nucleophilic aromatic substitution reactions of 1-(3-Fluoro-4-nitrophenyl)ethanone
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-(3-Fluoro-4-nitrophenyl)ethanone
Introduction: The Strategic Importance of 1-(3-Fluoro-4-nitrophenyl)ethanone
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6) stands out as a pivotal intermediate.[1][2][3] Its utility stems from a unique molecular architecture that is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom and carbon-carbon bonds on aromatic rings.[4][5] This guide provides an in-depth exploration of the reactivity of this compound, offering both the fundamental principles and practical, field-tested protocols for its application. The strategic placement of three key functional groups—a fluoro leaving group, a strongly activating nitro group, and an acetyl group—creates a highly electrophilic aromatic system, enabling a broad range of synthetic transformations.[1]
PART 1: The Pillars of Reactivity in the SNAr Mechanism
Aromatic rings, typically electron-rich and thus nucleophilic, are generally unreactive towards nucleophiles.[4] However, the substitution pattern of 1-(3-Fluoro-4-nitrophenyl)ethanone dramatically inverts this characteristic. The SNAr reaction proceeds not through a concerted SN2 or a cationic SN1 pathway, but via a distinct two-step addition-elimination mechanism.[4][6][7] The success and rate of this mechanism are dictated by the interplay of the substituents on the aromatic ring.
The Role of Electron-Withdrawing Groups (EWGs)
The presence of strong electron-withdrawing groups is the primary requirement for activating an aromatic ring towards nucleophilic attack.[5][8][9] In this specific substrate, two such groups are present:
-
Nitro Group (-NO₂): Positioned para to the fluorine leaving group, the nitro group is the principal activator.[4][6] Its powerful inductive and resonance effects withdraw electron density from the ring, making the carbon atoms, especially the one bonded to fluorine (ipso-carbon), highly electrophilic and susceptible to nucleophilic attack.[8][9] Crucially, during the reaction, it stabilizes the negatively charged intermediate through resonance, delocalizing the charge onto its oxygen atoms.[4][6][10]
-
Acetyl Group (-COCH₃): While less powerful than the nitro group, the acetyl moiety also contributes to the ring's activation through its electron-withdrawing nature.[4][5]
The Fluoro Leaving Group: A Case of Counter-Intuitive Reactivity
In aliphatic substitutions (SN1/SN2), the C-F bond is the strongest carbon-halogen bond, making fluoride a poor leaving group. However, in SNAr reactions, the leaving group reactivity trend is inverted: F > Cl > Br > I .[11][12] This is a direct consequence of the two-step mechanism:
-
Rate-Determining Step: The first step, the nucleophilic attack to form the intermediate, is typically the slow, rate-determining step.[11][13] Fluorine's extreme electronegativity makes the ipso-carbon significantly more electron-deficient, accelerating the nucleophilic attack.[12][13]
-
Fast Step: The second step, the elimination of the leaving group to restore aromaticity, is fast. While the C-F bond is strong, its cleavage is not the kinetic bottleneck. The powerful thermodynamic driving force to regain the stability of the aromatic ring facilitates this elimination.[11]
The Meisenheimer Complex: A Stabilized Intermediate
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4][8][10][11] The nucleophile's attack on the electrophilic ring temporarily breaks the aromaticity, forming a tetrahedral sp³-hybridized carbon.[7][10] The resulting negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para EWGs, which effectively stabilizes this high-energy intermediate.[4][6][10]
Diagram 1: The SNAr Addition-Elimination Mechanism
Caption: The two-step addition-elimination pathway of the SNAr reaction.
PART 2: Application Notes for Protocol Design
Translating mechanistic understanding into successful experimental outcomes requires careful consideration of reaction parameters. The following notes provide the causality behind common protocol choices.
Selecting the Nucleophile
A wide variety of nucleophiles can displace the fluoro group. The choice is dictated by the desired final product.
-
N-Nucleophiles (Amines): Primary and secondary amines are highly effective. For instance, morpholine is commonly used in the synthesis of the antibiotic Linezolid, displacing the fluorine to form 4-(2-fluoro-4-nitrophenyl)morpholine, a key precursor.[14] Other common amines include piperidine and benzylamine.[15]
-
O-Nucleophiles (Alkoxides): Sodium or potassium alkoxides (e.g., methoxide, ethoxide) readily react to form aryl ethers.
-
S-Nucleophiles (Thiols): Thiolates, generated by deprotonating thiols with a base, are excellent nucleophiles and will form thioethers.[15]
The Crucial Role of the Solvent
The choice of solvent is critical for SNAr reactions.
-
Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are ideal.[15][16] They are polar enough to dissolve the reactants but do not engage in strong hydrogen bonding with the nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the reaction.
-
Protic Solvents are Avoided: Protic solvents like water or ethanol can solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the reaction rate.
Requirement of a Base
A base is often included, even when not stoichiometrically required by the net reaction.
-
For Neutral Nucleophiles: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is added to neutralize the hydrofluoric acid (HF) that is cogenerated. This prevents the protonation and deactivation of the nucleophile, driving the reaction to completion.
-
For Generating Nucleophiles: For nucleophiles like thiols or alcohols, a strong base (e.g., NaH, KOH) is used to deprotonate them in situ, forming the more potent thiolate or alkoxide nucleophile.[16]
Temperature and Reaction Time
Due to the high activation of the substrate, many SNAr reactions with 1-(3-fluoro-4-nitrophenyl)ethanone can proceed at moderate temperatures (e.g., room temperature to 80 °C).[15] However, gentle heating is commonly employed to ensure a reasonable reaction time (typically a few hours). Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
PART 3: Field-Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for a representative and industrially relevant SNAr reaction: the synthesis of 1-(4-morpholino-3-nitrophenyl)ethanone, a precursor in various synthetic routes, including analogs of the antibiotic Linezolid.[17][18][19][20]
Reaction: Morpholine Substitution
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-(3-Fluoro-4-nitrophenyl)ethanone | 183.14 | 5.0 | 1.0 | 916 mg |
| Morpholine | 87.12 | 6.0 | 1.2 | 0.52 mL |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 7.5 | 1.5 | 1.04 g |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~150 mL |
| Deionized Water | - | - | - | ~100 mL |
| Brine (Saturated NaCl solution) | - | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
Step-by-Step Procedure
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a nitrogen or argon inlet), add 1-(3-Fluoro-4-nitrophenyl)ethanone (916 mg, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to the flask. Begin stirring the suspension. Add morpholine (0.52 mL, 6.0 mmol) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The starting material should be consumed within 2-4 hours.
-
Work-up (Quenching & Extraction): Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a yellow-orange solid, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure 1-(4-morpholino-3-nitrophenyl)ethanone.
Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMSO can enhance skin absorption; avoid contact.
-
1-(3-Fluoro-4-nitrophenyl)ethanone may cause skin and eye irritation.[21] Handle with care.
Diagram 2: Experimental Workflow
Caption: A summary of the laboratory workflow for the SNAr reaction.
References
- Filo. (2025, November 15).
- Grokipedia.
- Wikipedia.
- Chemistry Steps.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3.
- National Institutes of Health. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent.
- Asian Journal of Chemistry. (2012). Synthesis of Antibiotic Linezolid Analogues. Vol. 24, No. 8, 3479-3482.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- CymitQuimica. (n.d.). CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone.
- ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Chemistry Stack Exchange. (2013, July 25).
- Bentham Science Publisher. (n.d.). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
- ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6.
- PubMed. (2019, June 3). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angew Chem Int Ed Engl. 58(23):7678-7681.
- Google Patents. (n.d.).
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes.
- Chemistry LibreTexts. (2022, September 24). 16.
- ChemicalBook. (2025, October 14). 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6.
- National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- YouTube. (2020, February 2). SNAr reaction mechanism.
- CORE. (n.d.).
- ResearchGate. (n.d.). The mechanism of SNAr reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
- Vapourtec Flow Chemistry. (n.d.).
- Appchem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6 | C8H6FNO3.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
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Application Notes and Protocols for the Selective Reduction of the Nitro Group in 1-(3-Fluoro-4-nitrophenyl)ethanone
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries.[1] The target molecule of this guide, 1-(4-amino-3-fluorophenyl)ethanone, is a valuable building block, incorporating a fluorinated aniline moiety which is a common motif in many biologically active compounds. The challenge in the synthesis of this compound from 1-(3-Fluoro-4-nitrophenyl)ethanone lies in the chemoselective reduction of the nitro group in the presence of a ketone and a carbon-fluorine bond, both of which can be susceptible to certain reducing agents.[2]
This document provides a comprehensive overview of established and field-proven methodologies for the selective reduction of the nitro group in 1-(3-Fluoro-4-nitrophenyl)ethanone. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for the selection of specific reagents and reaction conditions, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Theoretical Background: Navigating Chemoselectivity
The primary challenge in the reduction of 1-(3-Fluoro-4-nitrophenyl)ethanone is achieving high chemoselectivity. The molecule contains three potentially reducible functional groups: the nitro group, the ketone, and the aryl-fluoride bond. The ideal reducing system must selectively target the nitro group while leaving the other two functionalities intact.
-
Nitro Group Reduction: The transformation of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[3]
-
Ketone Reduction: The ketone can be reduced to a secondary alcohol. Reagents like sodium borohydride are commonly used for this transformation.[4]
-
Dehalogenation: The carbon-fluorine bond is generally robust. However, some catalytic hydrogenation conditions, particularly with palladium catalysts, can lead to hydrodehalogenation, especially with more labile halogens like bromine and iodine.[5] While the C-F bond is less prone to this, it is a consideration in catalyst selection.
This guide will focus on methods that have demonstrated high selectivity for the nitro group in the presence of other reducible functionalities.
Methodologies for Selective Nitro Group Reduction
Several reliable methods can be employed for the selective reduction of the nitro group in halogenated nitroaromatic compounds. The choice of method often depends on factors such as scale, available equipment, and cost.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a powerful and convenient alternative to traditional catalytic hydrogenation that uses hydrogen gas.[1] In CTH, a hydrogen donor, such as hydrazine hydrate or ammonium formate, generates hydrogen in situ in the presence of a catalyst, typically palladium on carbon (Pd/C).[6][7] This method is often characterized by mild reaction conditions and high chemoselectivity.[1]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for nitro group reductions.[8] Its heterogeneous nature allows for easy removal by filtration.[1]
-
Hydrogen Donor: Hydrazine hydrate is a common and effective hydrogen donor for this transformation.[6] Ammonium formate is another viable and often milder alternative.[7]
-
Solvent: Protic solvents like methanol or ethanol are typically used as they facilitate the transfer of hydrogen from the donor to the catalyst surface.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
This protocol is adapted from established procedures for the selective reduction of halogenated nitroarenes.[1]
Materials:
-
1-(3-Fluoro-4-nitrophenyl)ethanone
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Celite® or a suitable filter aid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium on carbon can be pyrophoric when dry; handle with care.
-
Hydrazine hydrate is toxic and corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Fluoro-4-nitrophenyl)ethanone (1.0 mmol, 183.14 mg).
-
Add methanol (10 mL) to dissolve the starting material.
-
Carefully add 10% Pd/C (5-10 mol% Pd). For a 1.0 mmol scale, this is approximately 53-106 mg of 10% Pd/C catalyst.
-
To the stirring suspension, add hydrazine hydrate (10.0 mmol, 0.5 mL) dropwise at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: Do not allow the filter cake to dry completely.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-(4-amino-3-fluorophenyl)ethanone.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This classic and robust method utilizes inexpensive and readily available reagents and is known for its excellent chemoselectivity for nitro groups in the presence of other reducible functionalities.[9][10]
Materials:
-
1-(3-Fluoro-4-nitrophenyl)ethanone
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite® or a suitable filter aid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(3-Fluoro-4-nitrophenyl)ethanone (1.0 mmol, 183.14 mg), iron powder (3.0 mmol, 167.5 mg), and ammonium chloride (4.0 mmol, 214.0 mg).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add dichloromethane or ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-amino-3-fluorophenyl)ethanone.
-
Purify by flash column chromatography if necessary.
Data Presentation
The following table summarizes the typical reaction parameters for the described protocols. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Method | Reducing System | Catalyst/Reagent Loading | Solvent | Temperature | Typical Reaction Time | Selectivity | Reference |
| Catalytic Transfer Hydrogenation | Hydrazine Hydrate / Pd/C | 10 mol% Pd, 10 eq. N₂H₄·H₂O | Methanol | Reflux | 1-3 h | High | [1] |
| Metal Reduction | Fe / NH₄Cl | 3 eq. Fe, 4 eq. NH₄Cl | Ethanol/Water | Reflux | 2-4 h | Excellent | [9][10] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reduction of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Caption: General experimental workflow for the reduction.
The chemical transformation is depicted in the following diagram.
Caption: Chemical transformation from starting material to product.
Conclusion
The selective reduction of the nitro group in 1-(3-Fluoro-4-nitrophenyl)ethanone to yield 1-(4-amino-3-fluorophenyl)ethanone can be achieved with high efficiency and chemoselectivity using either catalytic transfer hydrogenation with hydrazine hydrate and Pd/C or a metal-mediated reduction with iron and ammonium chloride. Both methods are robust and utilize readily available reagents. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Careful monitoring of the reaction and appropriate purification are essential to obtain the desired product in high purity.
References
- BenchChem. (2025).
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH.
- Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. (n.d.). Green Chemistry (RSC Publishing).
- BenchChem. (2025).
- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018, October 16). Taylor & Francis Online.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Nitro Reduction - Common Conditions. (n.d.).
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing.
- BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18).
- Reduction of nitro arene by Fe/ammonium chloride. (2012, February 13). ChemSpider Synthetic Pages.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
Sources
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- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Role of 1-(3-Fluoro-4-nitrophenyl)ethanone in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Role of 1-(3-Fluoro-4-nitrophenyl)ethanone in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery. This guide provides an in-depth analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No: 72802-25-6), a highly versatile and strategic starting material for the synthesis of a variety of kinase inhibitors. We will explore the unique chemical reactivity imparted by its specific functional group arrangement and provide detailed, field-proven protocols for its application in constructing complex inhibitor scaffolds, with a focus on the synthesis of a representative Bruton's Tyrosine Kinase (BTK) inhibitor core.
Introduction: The Value Proposition of 1-(3-Fluoro-4-nitrophenyl)ethanone
1-(3-Fluoro-4-nitrophenyl)ethanone is more than a simple chemical intermediate; it is a carefully designed building block for medicinal chemistry.[2][3] Its structure is an elegant convergence of functional groups that provide both predictable reactivity and vectors for molecular elaboration.
-
Activated Aromatic System: The potent electron-withdrawing effects of the nitro group (para to the acetyl) and the fluorine atom (ortho to the nitro) create a highly electron-deficient aromatic ring. This electronic arrangement strongly activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr) , making the fluorine an excellent leaving group.[3] This is the primary reason for its utility, allowing for the facile and often regioselective introduction of nitrogen or oxygen nucleophiles, which are common features in the hinge-binding regions of kinase inhibitors.
-
Ortho-Fluoro, Para-Nitro Relationship: The specific ortho/para relationship between the fluorine and the nitro group maximizes the activation for SNAr, ensuring high reaction efficiency.[4]
-
Dual Functional Handles: The molecule possesses two distinct reactive sites: the SNAr-activated fluorine and the ethanone (acetyl) group. This orthogonality allows for a stepwise, controlled synthesis. The SNAr reaction is typically performed first, followed by transformations involving the acetyl group or the nitro group (e.g., reduction to an aniline), providing a logical and efficient path to complex molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 72802-25-6 | [5] |
| Molecular Formula | C₈H₆FNO₃ | [5] |
| Molecular Weight | 183.14 g/mol | [5] |
| IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone | [5] |
| Appearance | Typically a yellow to light-brown solid | - |
Core Application: Synthesis of a BTK Inhibitor Scaffold
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[6][7] Its inhibition is a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[8][9] Many BTK inhibitors feature a core structure derived from the coupling of an aniline derivative to a heterocyclic moiety. Here, we outline a representative three-step synthesis to demonstrate the utility of 1-(3-fluoro-4-nitrophenyl)ethanone in building such a scaffold.
Overall Synthetic Workflow
The following diagram illustrates the high-level strategy for converting the starting material into a functionalized aminophenyl-pyrimidine core, which is a common feature in many kinase inhibitors.
Caption: High-level workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 1-(3-Fluoro-4-nitrophenyl)ethanone is an irritant and may cause drowsiness or dizziness.[5]
Protocol 1: Step 1 - Nucleophilic Aromatic Substitution (SNAr)
This step exemplifies the primary utility of the starting material. We will displace the activated fluorine with a generic aminopyrimidine. The choice of a polar aprotic solvent like DMF or DMSO is critical; it solvates the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
Reaction: 1-(3-fluoro-4-nitrophenyl)ethanone + 4-aminopyrimidine → 1-(3-(pyrimidin-4-ylamino)-4-nitrophenyl)ethanone
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-(3-Fluoro-4-nitrophenyl)ethanone | 183.14 | 5.00 g | 27.29 | 1.0 |
| 4-Aminopyrimidine | 95.10 | 2.86 g | 30.02 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.54 g | 54.58 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-fluoro-4-nitrophenyl)ethanone (5.00 g, 27.29 mmol) and 4-aminopyrimidine (2.86 g, 30.02 mmol).
-
Add N,N-Dimethylformamide (100 mL) to dissolve the solids.
-
Add potassium carbonate (7.54 g, 54.58 mmol). The base acts as an acid scavenger for the HF generated in situ.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Causality Checkpoint: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material spot is consumed.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water while stirring. A yellow precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) and then a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to yield Intermediate 1 as a yellow solid.
-
Validation: Confirm the structure via ¹H NMR and LC-MS. Expect to see the disappearance of the C-F coupling in the NMR spectrum and a mass corresponding to C₁₂H₁₀N₄O₃ (M+H⁺ ≈ 259.08).
Protocol 2: Step 2 - Nitro Group Reduction
The nitro group is a versatile precursor to the critical aniline functionality. We use tin(II) chloride here, a classic and reliable method that is effective for aromatic nitro group reductions and avoids the need for high-pressure hydrogenation equipment.
Reaction: Intermediate 1 → 1-(4-amino-3-(pyrimidin-4-ylamino)phenyl)ethanone
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Intermediate 1 | 258.23 | 5.00 g | 19.36 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 21.84 g | 96.80 | 5.0 |
| Ethanol (EtOH) | - | 150 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | ~200 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend Intermediate 1 (5.00 g, 19.36 mmol) in ethanol (150 mL).
-
Add tin(II) chloride dihydrate (21.84 g, 96.80 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. The yellow suspension should gradually become a clearer solution.
-
Causality Checkpoint: The reaction is often visually complete when the intense color of the nitro-aromatic compound fades. Confirm completion by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate (200 mL) and cool in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture. Caution: CO₂ evolution! Continue adding base until the pH of the aqueous layer is ~8.
-
A thick precipitate (tin salts) will form. Filter the entire mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate 2 as an off-white or pale brown solid.
-
Validation: Confirm the structure via LC-MS. Expect a mass corresponding to C₁₂H₁₂N₄O (M+H⁺ ≈ 229.11). The ¹H NMR will show the appearance of a broad -NH₂ signal.
Protocol 3: Step 3 - Amide Coupling to Form a Covalent Warhead
The final step involves creating an acrylamide moiety. This group acts as a Michael acceptor, capable of forming a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition—a mechanism used by the approved drug ibrutinib.[7]
Reaction: Intermediate 2 + Acryloyl Chloride → N-(4-acetyl-2-(pyrimidin-4-ylamino)phenyl)acrylamide
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Intermediate 2 | 228.25 | 3.00 g | 13.14 | 1.0 |
| Acryloyl Chloride | 90.51 | 1.18 g (1.07 mL) | 13.01 | 0.99 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Pyridine | 79.10 | 2.08 g (2.12 mL) | 26.28 | 2.0 |
Procedure:
-
Dissolve Intermediate 2 (3.00 g, 13.14 mmol) in dichloromethane (100 mL) in a 250 mL flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.12 mL, 26.28 mmol). Pyridine acts as a base to neutralize the HCl byproduct.
-
Causality Checkpoint: Acryloyl chloride is highly reactive and prone to polymerization. It is added dropwise at 0 °C to control the reaction rate and minimize side reactions. A slight sub-stoichiometric amount is used to ensure full consumption of the limiting reagent.
-
Slowly add acryloyl chloride (1.07 mL, 13.01 mmol) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor completion by TLC or LC-MS.
-
Dilute the reaction mixture with DCM (100 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the Final Product .
-
Validation: Confirm the final structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR spectrum should clearly show the characteristic vinyl protons of the acrylamide group (typically between 5.5-6.5 ppm). HRMS should confirm the elemental composition C₁₅H₁₄N₄O₂.
Context: The BTK Signaling Pathway
Understanding the target is as important as the synthesis. The final product from our protocol is designed to inhibit BTK, a key node in the B-cell receptor signaling pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade.
Upon antigen binding, LYN and SYK kinases are activated, which in turn phosphorylate and activate BTK.[8] Active BTK then phosphorylates PLCγ2, triggering downstream pathways like NF-κB that ultimately promote B-cell proliferation and survival.[7] Our synthesized inhibitor covalently binds to BTK, blocking this entire cascade.
Conclusion
1-(3-Fluoro-4-nitrophenyl)ethanone is a strategically vital starting material in medicinal chemistry due to its pre-activated nature for SNAr reactions and the presence of orthogonal functional groups. As demonstrated through the synthesis of a representative BTK inhibitor scaffold, its unique electronic and structural properties allow for a logical, efficient, and high-yielding construction of complex molecules. The protocols provided herein are robust and serve as a template for researchers developing novel kinase inhibitors, showcasing how thoughtful selection of starting materials can significantly streamline the drug discovery process.
References
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- Title: 1-(3-fluoro-4-nitrophenyl)
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Experimental procedure for the reduction of 1-(3-Fluoro-4-nitrophenyl)ethanone
An Application Note for the Chemoselective Reduction of 1-(3-Fluoro-4-nitrophenyl)ethanone
Introduction: The Strategic Importance of 1-(4-amino-3-fluorophenyl)ethanone
In the landscape of pharmaceutical research and drug development, the synthesis of functionalized aniline derivatives serves as a cornerstone for creating a vast array of bioactive molecules. 1-(3-Fluoro-4-nitrophenyl)ethanone is a valuable starting material, possessing two distinct, reducible functional groups: an aromatic nitro group and a ketone.[1] The selective reduction of the nitro group to yield 1-(4-amino-3-fluorophenyl)ethanone is a critical transformation, as this product is a key building block for various pharmaceutical agents.[2][3] The primary challenge lies in achieving chemoselectivity—reducing the nitro group while preserving the ketone functionality, which is often required for subsequent chemical modifications.
This application note provides a detailed, field-proven protocol for the selective reduction of the nitro group in 1-(3-Fluoro-4-nitrophenyl)ethanone using Tin(II) Chloride. We will delve into the mechanistic rationale behind the choice of reagents, offer a step-by-step experimental procedure, and provide guidance for troubleshooting and product characterization.
The Principle of Chemoselective Reduction
The ability to selectively target one functional group in the presence of another is dictated by the chosen reagent and its mechanism of action.
-
Nitro Group Reduction (Target Reaction) : Reagents like Tin(II) Chloride (SnCl₂) or metallic tin in acidic media (Sn/HCl) are classic choices for reducing aromatic nitro groups.[4] The reduction proceeds through a series of single-electron transfers from the metal, coupled with protonation steps from the acid.[5][6][7] This mechanism preferentially targets the electron-deficient nitro group over the ketone. The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final amine.[5][7]
-
Ketone Group Reduction (Alternative Reaction) : In contrast, hydride-based reducing agents, such as sodium borohydride (NaBH₄), operate via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[6][8] NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally incapable of reducing the less reactive aromatic nitro group.[9][10]
This stark difference in reactivity and mechanism allows for precise control over the reaction's outcome, making the SnCl₂-mediated reduction the ideal choice for synthesizing 1-(4-amino-3-fluorophenyl)ethanone.
Experimental Protocol: Selective Reduction using Tin(II) Chloride
This protocol details the reliable and scalable reduction of the nitro group. The causality behind the steps is explained to ensure a self-validating and reproducible workflow.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 1-(3-Fluoro-4-nitrophenyl)ethanone | C₈H₆FNO₃ | 183.14 | 1.0 g | 1.0 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 3.70 g | 3.0 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | ~50 mL | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | ~20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Safety Precautions
-
1-(3-Fluoro-4-nitrophenyl)ethanone : May cause skin and eye irritation.[1]
-
Tin(II) Chloride : Corrosive and may cause sensitization. Handle with care.[11]
-
Ethanol/Ethyl Acetate : Flammable liquids. Keep away from ignition sources.
-
Work Area : Conduct the experiment in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]
Experimental Workflow Diagram
Caption: Workflow for the selective reduction of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.46 mmol, 1.0 eq) of 1-(3-Fluoro-4-nitrophenyl)ethanone in 20 mL of absolute ethanol. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Reducing Agent : To this solution, add 3.70 g (16.4 mmol, 3.0 eq) of Tin(II) chloride dihydrate (SnCl₂·2H₂O).[15] The use of a stoichiometric excess of the reducing agent ensures the complete conversion of the nitro group.
-
Reaction Execution : Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.
-
Monitoring : The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate against the starting material. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Workup - Quenching and Neutralization : Once the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting slurry, add 30 mL of ethyl acetate.
-
While stirring vigorously, slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH of the aqueous layer is neutral to basic (pH ~8). This step is crucial as it neutralizes the acidic reaction medium and deprotonates the anilinium salt to the free amine, making it soluble in the organic solvent. Be cautious, as CO₂ gas evolution will occur.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 10 mL portions of ethyl acetate to ensure all the product is recovered.
-
Washing and Drying : Combine all the organic layers and wash them once with 20 mL of brine. This removes residual water and inorganic salts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Product Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-amino-3-fluorophenyl)ethanone. The product is typically a solid at room temperature.
-
Purification : If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization and Troubleshooting
The identity and purity of the final product, 1-(4-amino-3-fluorophenyl)ethanone, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Increase the equivalents of SnCl₂·2H₂O to 4-5 eq. or extend the reflux time. Ensure the reaction is monitored closely by TLC. |
| Low Yield | Incomplete extraction due to product remaining as a salt. | Ensure the aqueous layer is made sufficiently basic (pH > 8) during the workup to convert the anilinium salt to the free amine. Perform multiple extractions. |
| Side Products Observed | Over-reduction or side reactions. | While SnCl₂ is highly selective, excessively long reaction times or high temperatures could potentially lead to minor byproducts. Adhere to the recommended reaction time based on TLC monitoring. |
References
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Desklib. (2021). Chemistry Lab: Selective Reductions of m-Nitroacetophenone. Retrieved from Desklib. [Link]
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Organic Chemistry Tutor. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from Organic Chemistry Tutor. [Link]
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University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from University of Toronto Chemistry. [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2016). Chemoselectivity in reduction of 3′-nitroacetophenone. Retrieved from Chemistry Stack Exchange. [Link]
-
Lee, H., & An, M. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]
-
Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from Sciencemadness. [Link]
-
Physics Forums. (2011). Understanding Selectivity of Reducing Agents in Organic Chemistry. Retrieved from Physics Forums. [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry.org. [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from askIITians. [Link]
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Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from 3asenrise.com. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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ResearchGate. (n.d.). Hydrogenation of 4-nitroacetophenone catalyzed by PdNPore-3, Pd/C (5 wt.% palladium loading) or Raney-Ni. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization Reaction for the Hydrogenation of 4-Fluoroacetophenone. Retrieved from ResearchGate. [Link]
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ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from ResearchGate. [Link]
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ResearchGate. (2025). Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone. Retrieved from ResearchGate. [Link]
-
University of Rochester. (n.d.). Catalytic Hydrogenation. Retrieved from University of Rochester Chemistry. [Link]
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Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from PubChem. [Link]
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ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. [Link]
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University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]
- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.
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HPLC-Based In-Process Monitoring for the Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Application Note & Protocol:
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone, a key intermediate in pharmaceutical manufacturing.[1][2] The described reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient means to track the consumption of starting materials and the formation of the desired product, ensuring reaction completion and maximizing yield and purity. This document provides a detailed protocol, explains the scientific rationale behind the method development, and offers insights for implementation in a research or drug development setting.
Introduction: The Rationale for In-Process HPLC Monitoring
The compound 1-(3-Fluoro-4-nitrophenyl)ethanone is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its synthesis, often involving reactions like Friedel-Crafts acylation, requires careful monitoring to determine the optimal reaction endpoint.[2] Inadequate monitoring can lead to incomplete reactions, the formation of impurities, and complex downstream purification challenges.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development for its high resolution, sensitivity, and quantitative accuracy.[3][4] Specifically, reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is exceptionally well-suited for analyzing the progress of organic reactions involving aromatic compounds.[5][6][7] By implementing an in-process HPLC monitoring method, researchers and process chemists can:
-
Track Reactant Consumption: Quantitatively determine the depletion of starting materials.
-
Monitor Product Formation: Observe the increase in the concentration of 1-(3-Fluoro-4-nitrophenyl)ethanone over time.
-
Identify Impurities: Detect the formation of by-products or degradation products.
-
Optimize Reaction Conditions: Generate data to refine parameters such as reaction time, temperature, and catalyst loading for improved efficiency and purity.
This application note provides a detailed, step-by-step protocol for a stability-indicating RP-HPLC method tailored for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Principles of the Reversed-Phase HPLC Method
The developed method leverages the principles of reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[3][5] In this system, more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of the starting materials, the product (1-(3-Fluoro-4-nitrophenyl)ethanone), and potential impurities will differ, allowing for their separation.
A C18 column is selected as the stationary phase due to its wide applicability and excellent resolving power for a broad range of organic molecules, including aromatic ketones.[7] The mobile phase consists of a mixture of acetonitrile and water, common solvents in RP-HPLC.[8][9] Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the elution strength to achieve optimal separation.[9] A gradient elution may be employed to ensure the timely elution of all components with good peak shape.
Detection is performed using a UV-Vis detector, as both the nitrophenyl and ketone functional groups in the target analyte and related compounds exhibit strong absorbance in the UV region.
Experimental Protocol
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a pump (quaternary or binary), autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Reagents: Reference standards of starting materials and 1-(3-Fluoro-4-nitrophenyl)ethanone.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 80-40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic selectivity for aromatic compounds.
-
Acetonitrile/Water Mobile Phase: A common, effective mobile phase for RP-HPLC offering good peak shapes and resolution.[8][9]
-
Gradient Elution: Necessary to elute both more polar starting materials and the less polar product within a reasonable timeframe while maintaining good peak resolution.
-
Flow Rate of 1.0 mL/min: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
-
Column Temperature of 30 °C: Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity.
-
Detection at 260 nm: Provides good sensitivity for the nitrophenyl chromophore present in the product and likely starting materials.
-
Injection Volume of 10 µL: A typical injection volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions
-
Reference Standard Solution: Accurately weigh approximately 10 mg of 1-(3-Fluoro-4-nitrophenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Prepare further dilutions as needed for calibration curves.
-
Reaction Sample Preparation: At specified time points during the synthesis, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known, large volume (e.g., 10 mL) of the mobile phase initial composition (60:40 water:acetonitrile). This prevents further reaction and precipitates any insoluble components. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
Workflow for In-Process Monitoring
The following diagram illustrates the workflow for monitoring the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone using the developed HPLC method.
Caption: Workflow for HPLC-based in-process monitoring.
Data Analysis and Interpretation
By analyzing the chromatograms at different time points, a clear picture of the reaction progress emerges:
-
Peak Identification: Identify the peaks corresponding to the starting materials and the product by comparing their retention times with those of the reference standards.
-
Qualitative Analysis: Observe the decrease in the peak area of the starting material(s) and the corresponding increase in the peak area of the 1-(3-Fluoro-4-nitrophenyl)ethanone product over time.
-
Quantitative Analysis: Construct a calibration curve for the product using the reference standard solutions. Use this curve to determine the concentration of the product in the reaction mixture at each time point. The reaction can be considered complete when the peak area of the starting material is negligible and the peak area of the product has plateaued.
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including starting materials, reagents, and potential by-products. This can be demonstrated by the baseline separation of all relevant peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[10][11]
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
This method serves as a strong starting point for a fully validated, stability-indicating HPLC assay.[4][12][13]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and efficient tool for monitoring the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone. By providing real-time, quantitative data on the progress of the reaction, this method enables chemists to optimize reaction conditions, ensure reaction completion, and maximize the yield and purity of this important pharmaceutical intermediate. The principles and protocols outlined herein are readily adaptable to similar synthetic monitoring challenges in a research and development setting.
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LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
PubMed. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. [Link]
-
SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
-
ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
-
Utah State University DigitalCommons@USU. HPLC Method development and instrument QC for Aldehyde and Ketone compounds. [Link]
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ChemWhat. 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-26-6. [Link]
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-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
-
ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
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Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ResearchGate. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. [Link]
-
PubMed. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. [Link]
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PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]
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Application and Scale-Up Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone: A Guide for Process Chemistry
Introduction: The Strategic Importance of 1-(3-Fluoro-4-nitrophenyl)ethanone
1-(3-Fluoro-4-nitrophenyl)ethanone is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its unique trifunctionalized aromatic core, featuring a ketone, a nitro group, and a fluorine atom, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), making this intermediate highly valuable in modern drug discovery and development. This guide provides a comprehensive overview of the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone, with a strong emphasis on the critical considerations for transitioning from laboratory-scale preparation to a robust and safe pilot-plant or industrial-scale manufacturing process.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially viable route to 1-(3-Fluoro-4-nitrophenyl)ethanone is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene with acetyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis for the formation of aryl ketones.[3]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-fluoro-2-nitrobenzene. The presence of the nitro group deactivates the ring towards electrophilic attack, while the fluorine atom has a weaker deactivating effect. The regioselectivity of the acylation is directed by these substituents, leading predominantly to the desired 1-(3-Fluoro-4-nitrophenyl)ethanone.
Visualizing the Synthesis Pathway
Caption: Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.
Laboratory-Scale Synthesis Protocol
This protocol outlines a typical laboratory procedure for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Materials:
-
1-Fluoro-2-nitrobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or isopropanol for crystallization
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of AlCl₃ in DCM via the addition funnel, maintaining the temperature below 10 °C. The reaction is exothermic.[4]
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the internal temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.[5]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by crystallization from a suitable solvent system, such as ethanol or isopropanol, to yield 1-(3-Fluoro-4-nitrophenyl)ethanone as a pale yellow solid.
Scale-Up Synthesis: Critical Considerations and Protocols
Scaling up the Friedel-Crafts acylation from the laboratory to a pilot plant or manufacturing scale introduces significant challenges, primarily related to safety, heat management, and process control.
Thermal Hazard Assessment: The Cornerstone of Safe Scale-Up
The Friedel-Crafts acylation is a notoriously exothermic reaction.[6] A failure to adequately manage the heat of reaction can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, and even reactor failure.
Key Thermal Parameters:
| Parameter | Description | Importance in Scale-Up |
|---|---|---|
| Heat of Reaction (ΔHrxn) | The total amount of heat released during the reaction. | Determines the total cooling capacity required for the reactor. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | A high ΔTad indicates a high potential for thermal runaway. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a cooling failure. | Must be below the decomposition temperature of any component in the reaction mixture. |
Protocol for Thermal Hazard Evaluation: A thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is mandatory before any scale-up.[6] This will provide crucial data on the heat of reaction, heat flow, and the thermal stability of the reactants, intermediates, and products.
Process Control and Reagent Addition Strategy
On a large scale, the addition of reagents must be carefully controlled to manage the rate of heat generation.
Scale-Up Protocol for Reagent Addition:
-
Semi-Batch Operation: The reaction should be run in a semi-batch mode, where one of the reactants is added gradually to the other.[7] For this synthesis, the solution of 1-fluoro-2-nitrobenzene should be added to the pre-formed acylium ion complex at a controlled rate.
-
Controlled Addition Rate: The addition rate must be linked to the cooling capacity of the reactor. The heat generated by the reaction should not exceed the heat removal capacity of the cooling system. Automated dosing systems linked to internal temperature probes are highly recommended for safe and controlled addition.[8]
-
Agitation: Efficient agitation is critical to ensure uniform temperature distribution and prevent the formation of localized "hot spots" which could initiate a runaway reaction.
Workflow for Safe Scale-Up
Caption: A systematic approach to scaling up the synthesis.
Impurity Profiling and Control
Understanding the impurity profile is crucial for producing a high-quality intermediate.[9] Potential impurities in this synthesis can arise from:
-
Isomeric Byproducts: Although the acylation is regioselective, small amounts of other isomers may be formed.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1-fluoro-2-nitrobenzene.
-
Di-acylated Products: While the product is deactivated towards further acylation, under forcing conditions, di-acylation could occur.
-
Impurities from Raw Materials: The purity of the starting materials will directly impact the purity of the final product.
Protocol for Impurity Management:
-
In-Process Controls (IPCs): Implement regular in-process monitoring using HPLC or GC to track the formation of the product and key impurities.
-
Raw Material Specification: Establish strict specifications for all starting materials.
-
Purification Strategy: Develop a robust crystallization procedure to effectively remove impurities. This may involve screening different solvents and optimizing cooling profiles.
Large-Scale Work-up and Crystallization
The work-up and crystallization procedures also need to be adapted for larger scales.
Scale-Up Protocol for Work-up and Crystallization:
-
Quenching: The quench step must be carefully controlled on a large scale. The addition of the reaction mixture to the ice/acid mixture should be done slowly and with efficient cooling and agitation to manage the exotherm.
-
Phase Separations: In a large reactor, phase separations can be slower. Ensure adequate settling time and proper design of the reactor outlet for efficient separation of the aqueous and organic layers.
-
Crystallization:
-
Solvent Selection: The choice of crystallization solvent is critical for achieving high purity and a desirable crystal form.
-
Cooling Profile: A controlled cooling profile is essential for obtaining a consistent crystal size distribution, which can impact filtration and drying times. Seeding the crystallization with a small amount of pure product can also improve consistency.[10]
-
Filtration and Drying: Use appropriate large-scale filtration equipment (e.g., a filter press or centrifuge) and a vacuum oven for efficient drying of the final product.
-
Safety First: A Summary of Key Precautions
| Hazard | Mitigation Strategy |
| Highly Exothermic Reaction | Perform a thorough thermal hazard assessment. Use semi-batch addition with controlled dosing rates. Ensure adequate cooling capacity and emergency cooling plans. |
| Corrosive Reagents (Acetyl Chloride, AlCl₃, HCl) | Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. |
| Flammable Solvents (DCM) | Use in an inert atmosphere (nitrogen) and in equipment designed for flammable liquids. Avoid sources of ignition. |
| HCl Gas Evolution during Quench | Perform the quench in a well-ventilated area or in a closed system with a scrubber to neutralize the evolved HCl gas. |
Conclusion
The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone via Friedel-Crafts acylation is a well-established and scalable process. However, its successful implementation on an industrial scale hinges on a thorough understanding and control of the reaction's exothermic nature. By prioritizing a comprehensive thermal hazard assessment, implementing robust process controls for reagent addition and temperature, and developing a well-defined strategy for work-up and purification, researchers and drug development professionals can ensure the safe, efficient, and reliable production of this critical pharmaceutical intermediate.
References
-
The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety. [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. [Link]
-
Impurity Profiling of Chemical Reactions. Mettler Toledo. [Link]
-
Crystallization, Large Scale. YouTube. [Link]
-
The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
1-(3-Fluoro-4-nitrophenyl)ethanone. PubChem. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry & Biochemistry. [Link]
-
Friedel Crafts Acylation. Scribd. [Link]
-
The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. ChemWhat. [Link]
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- 10. youtube.com [youtube.com]
The Strategic Role of 1-(3-Fluoro-4-nitrophenyl)ethanone in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocols for Drug Discovery Professionals
Introduction: The Versatility of a Fluorinated Nitroaromatic Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-(3-Fluoro-4-nitrophenyl)ethanone emerges as a pivotal starting material in this context, offering a unique combination of reactive sites that enable the construction of complex heterocyclic systems with significant biological activity. The electron-withdrawing nature of both the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the acetyl group provides a handle for a variety of condensation and cyclization reactions. This application note delves into the utility of this versatile building block in the synthesis of bioactive molecules, with a particular focus on the development of potent kinase inhibitors for oncology.
Core Principles of Reactivity and Synthetic Utility
The chemical behavior of 1-(3-Fluoro-4-nitrophenyl)ethanone is dictated by the interplay of its three key functional groups:
-
The Acetyl Group: This ketone functionality is a prime site for reactions such as enolate formation, aldol condensations, and reactions with binucleophiles to form heterocyclic rings. A common and powerful transformation is its condensation with reagents like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, a versatile intermediate for pyrazole synthesis.
-
The Nitro Group: The strongly electron-withdrawing nitro group serves two primary purposes. Firstly, it activates the C-F bond for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains. Secondly, it can be readily reduced to an amino group, which can then be further functionalized or participate in cyclization reactions.
-
The Fluorine Atom: The fluorine atom, positioned ortho to the nitro group, is highly activated towards SNAr. This allows for the regioselective introduction of nucleophiles, a critical step in building the core structures of many targeted therapies.
This unique combination of functionalities makes 1-(3-Fluoro-4-nitrophenyl)ethanone an ideal starting point for the synthesis of a diverse range of substituted heterocyclic compounds, particularly pyrazole-based kinase inhibitors.
Application Spotlight: Synthesis of a Danusertib Analogue, a Potent Aurora Kinase Inhibitor
To illustrate the practical application of 1-(3-Fluoro-4-nitrophenyl)ethanone, we present a detailed synthetic pathway towards a key intermediate for the synthesis of Danusertib (PHA-739358), a potent inhibitor of Aurora kinases.[1][2] Danusertib has shown significant promise in clinical trials for the treatment of various cancers.[1][3]
Synthetic Workflow Overview
The overall strategy involves the construction of a substituted pyrazole core from 1-(3-Fluoro-4-nitrophenyl)ethanone, which then serves as a scaffold for the elaboration of the final kinase inhibitor.
Caption: Synthetic workflow from starting material to a kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(3-fluoro-4-nitrophenyl)prop-2-en-1-one (Enaminone Intermediate)
This initial step transforms the acetyl group into a more reactive enaminone, priming it for cyclization into a pyrazole ring.
-
Materials:
-
1-(3-Fluoro-4-nitrophenyl)ethanone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 1-(3-Fluoro-4-nitrophenyl)ethanone (1.0 eq) in toluene (5 mL/mmol), add DMF-DMA (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford the enaminone intermediate as a yellow solid.
-
Protocol 2: Synthesis of 5-(3-Fluoro-4-nitrophenyl)-1H-pyrazol-3-ol
This is the key cyclization step to form the pyrazole core.
-
Materials:
-
3-(Dimethylamino)-1-(3-fluoro-4-nitrophenyl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Suspend the enaminone intermediate (1.0 eq) in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole product.
-
Protocol 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a key functional group for further elaboration into the final bioactive molecule.
-
Materials:
-
5-(3-Fluoro-4-nitrophenyl)-1H-pyrazol-3-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve the nitrophenyl-pyrazole (1.0 eq) in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the aminophenyl-pyrazole intermediate. This intermediate is often used directly in the next step without further purification.
-
This 3-amino-4-fluorophenyl pyrazole derivative is a crucial building block that can be further elaborated through cyclization and coupling reactions to yield Danusertib and its analogues.
Biological Activity of the Target Molecule: Danusertib
Danusertib is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. Its inhibitory activity is summarized in the table below.[1][2][4][5][6]
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 13 |
| Aurora B | 79 |
| Aurora C | 61 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Danusertib has demonstrated potent anti-proliferative activity against a wide range of human cancer cell lines, inducing cell cycle arrest and apoptosis.[2][4][7] Its efficacy in both in vitro and in vivo models has established it as a promising therapeutic agent for various malignancies.[3]
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis. Their overexpression is frequently observed in human cancers and is associated with genomic instability.
Caption: Danusertib inhibits Aurora kinases, disrupting mitosis.
By inhibiting Aurora kinases, Danusertib and its analogues disrupt the mitotic process, leading to defects in spindle formation, chromosome segregation, and cytokinesis. This ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Conclusion and Future Perspectives
1-(3-Fluoro-4-nitrophenyl)ethanone stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique electronic and reactive properties provide a robust platform for the construction of diverse heterocyclic scaffolds. The successful application of this starting material in the synthesis of potent kinase inhibitors like Danusertib analogues highlights its significance in modern drug discovery. The protocols outlined in this application note provide a practical guide for researchers to leverage the synthetic potential of this key intermediate in the development of novel therapeutics. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative bioactive molecules.
References
-
Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Danusertib (PHA-739358) | Aurora inhibitor | Buy from Supplier AdooQ®. (n.d.). Adooq Bioscience. Retrieved January 11, 2026, from [Link]
-
Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Aurora Kinase inhibitors. (n.d.). Adooq Bioscience. Retrieved January 11, 2026, from [Link]
-
Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. (2015). Drug Design, Development and Therapy, 9, 1293–1318. [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. adooq.com [adooq.com]
- 7. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Fluoro-4-nitroacetophenone in Modern Drug Discovery: Applications and Synthetic Protocols
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 3-fluoro-4-nitroacetophenone has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional nature—possessing a reactive ketone, a reducible nitro group, and a strategically positioned fluorine atom susceptible to nucleophilic aromatic substitution (SNAr)—provides a rich platform for the synthesis of a diverse array of complex molecules with significant pharmacological potential. This guide provides an in-depth exploration of the synthetic utility of 3-fluoro-4-nitroacetophenone, complete with detailed application notes and validated protocols for its key transformations, tailored for researchers, scientists, and drug development professionals.
The Keystone Intermediate: Why 3-Fluoro-4-nitroacetophenone?
The value of 3-fluoro-4-nitroacetophenone in drug discovery is rooted in the interplay of its three functional groups, which can be manipulated with high chemoselectivity.
-
The Nitro Group: This powerful electron-withdrawing group serves a dual purpose. It activates the C-F bond towards nucleophilic aromatic substitution and can be readily reduced to an aniline. This aniline moiety is a cornerstone of many biologically active molecules, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
-
The Fluorine Atom: Positioned ortho to the activating nitro group, the fluorine atom is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, enabling the construction of diverse molecular libraries. Furthermore, the incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1]
-
The Acetyl Group: The ketone functionality offers a versatile handle for a variety of chemical transformations. It can undergo reductions to form secondary alcohols, reductive amination to introduce substituted aminoethyl side chains, and can serve as a precursor for the synthesis of various heterocyclic systems.
This trifecta of reactivity makes 3-fluoro-4-nitroacetophenone a highly sought-after intermediate in the synthesis of targeted therapies, including kinase inhibitors and anti-parasitic agents.
Core Synthetic Transformations and Protocols
The true power of 3-fluoro-4-nitroacetophenone is realized through a series of well-established, yet adaptable, chemical transformations. Below are detailed protocols for the three most critical reactions, providing not just the steps, but the scientific rationale behind them.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The SNAr reaction is arguably the most powerful tool for functionalizing the 3-fluoro-4-nitroacetophenone core. The strong electron-withdrawing effect of the adjacent nitro group makes the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMSO or DMF are chosen to solubilize the reactants and to avoid quenching the nucleophile.
-
Base: A mild base such as K2CO3 or DIPEA is often used to deprotonate the nucleophile (if it is an amine or alcohol), increasing its nucleophilicity without causing unwanted side reactions.
-
Temperature: The reaction is typically heated to provide the necessary activation energy for the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism.
Experimental Protocol: Synthesis of 1-(4-(Alkylamino)-3-nitrophenyl)ethan-1-one
-
Reaction Setup: To a solution of 3-fluoro-4-nitroacetophenone (1.0 eq) in anhydrous DMSO (5 mL/mmol), add the desired primary or secondary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Reactant | Product | Typical Yield |
| 3-Fluoro-4-nitroacetophenone | 1-(4-(Alkylamino)-3-nitrophenyl)ethan-1-one | 85-95% |
Workflow Diagram: Nucleophilic Aromatic Substitution
Caption: Workflow for the catalytic hydrogenation of 3-fluoro-4-nitroacetophenone.
Protocol 3: Reductive Amination of the Ketone
Reductive amination provides a direct route to introduce a variety of substituted amino groups at the ethyl side chain. The Leuckart reaction is a classic and effective method for this transformation.
[2][3][4][5]Causality Behind Experimental Choices:
-
Reagents: Ammonium formate or formamide serves as both the amine source and the reducing agent. F[2]ormic acid can be added to facilitate the reaction.
-
Temperature: High temperatures are required to drive the reaction, which proceeds through the formation of an intermediate imine or enamine, followed by reduction.
[2]Experimental Protocol: Leuckart Reaction for the Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethan-1-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 3-fluoro-4-nitroacetophenone (1.0 eq) with ammonium formate (5.0 eq).
-
Reaction Conditions: Heat the mixture to 160-180 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, add 2M HCl to the reaction mixture and heat to reflux to hydrolyze the intermediate formamide.
-
Extraction and Purification: Cool the mixture, basify with 2M NaOH, and extract with diethyl ether. The organic layer is then dried and concentrated to give the crude product, which can be purified by distillation or chromatography.
| Reactant | Product | Typical Yield |
| 3-Fluoro-4-nitroacetophenone | 1-(3-Fluoro-4-nitrophenyl)ethan-1-amine | 60-70% |
Applications in Drug Discovery: Case Studies
The true measure of a building block's utility lies in its application in the synthesis of biologically active molecules. 3-Fluoro-4-nitroacetophenone has proven its worth in several drug discovery programs.
Case Study 1: Kinase Inhibitors for Oncology
Kinase inhibitors are a cornerstone of modern cancer therapy. 3-Fluoro-4-nitroacetophenone and its derivatives are key intermediates in the synthesis of potent and selective inhibitors of several oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).
Synthesis of an Alectinib Intermediate:
Alectinib is a second-generation ALK inhibitor used to treat non-small cell lung cancer (NSCLC). A[6]n important intermediate in the synthesis of Alectinib can be prepared from 3-fluoro-4-nitroacetophenone. The synthesis involves an initial SNAr reaction followed by reduction of the nitro group.
ALK Signaling Pathway and Inhibition:
ALK is a receptor tyrosine kinase that, when constitutively activated by chromosomal rearrangements (e.g., EML4-ALK), drives tumor cell proliferation and survival through downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways. A[7][8][9][10][11]lectinib inhibits the kinase activity of ALK, thereby blocking these downstream signals and inducing apoptosis in cancer cells.
Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib.
A similar strategic approach is employed in the synthesis of EGFR inhibitors, where the aniline derived from 3-fluoro-4-nitroacetophenone is a common pharmacophore. The EGFR signaling pathway, crucial in many epithelial cancers, involves similar downstream effectors like the RAS/RAF/MAPK and PI3K/AKT pathways.
[12][13][14][15][16]#### Case Study 2: Anti-parasitic Agents for Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America. Dihydrofolate reductase (DHFR) is a key enzyme in the parasite's folate metabolism and is a validated drug target. 3[17][18][19][20]-Fluoro-4-nitroacetophenone has been utilized as a starting material for the synthesis of potent inhibitors of T. cruzi DHFR. T[21]he synthesis typically involves a sequence of reactions including SNAr, reduction of the nitro group, and elaboration of the acetyl group to build a molecule that can effectively bind to the active site of the enzyme.
The Folate Pathway in Trypanosoma cruzi
T. cruzi relies on the folate pathway for the synthesis of essential precursors for DNA replication and amino acid metabolism. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial one-carbon donor. Inhibition of this enzyme starves the parasite of these essential building blocks, leading to its death.
Caption: The role of DHFR in the T. cruzi folate pathway and its inhibition.
Conclusion
3-Fluoro-4-nitroacetophenone stands out as a high-value, versatile building block in drug discovery. Its predictable and selective reactivity allows for the efficient construction of complex molecular architectures. The protocols and case studies presented herein demonstrate its broad applicability, from the synthesis of targeted cancer therapies to the development of novel anti-parasitic agents. As the demand for more effective and specific medicines continues to grow, the strategic application of such powerful synthetic intermediates will undoubtedly remain a cornerstone of successful drug development programs.
References
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Domains, exons, and related mutations of EGFR. (n.d.). ResearchGate. Retrieved from [Link]
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Anaplastic lymphoma kinase (ALK) signaling: Pathway figure that depicts normal activation of ALK through ligand binding. (n.d.). ResearchGate. Retrieved from [Link]
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Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR. (n.d.). ResearchGate. Retrieved from [Link]
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Oncogenic anaplastic lymphoma kinase (ALK) signaling. Schematic representation of different oncogenic forms of ALK (fusions, point mutations, amplification/overexpression) and downstream signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. Retrieved from [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Schematic diagram of signaling pathways in ALK-positive ALCL cells. (A) PI3K/AKT and Ras/ERK pathways were activated by the NPM-ALK fusion protein in ALK-positive ALCL cells. (B) Combination treatment of crizotinib and everolimus abrogated the AKT and ERK phosphorylation caused by everolimus. (n.d.). ResearchGate. Retrieved from [Link]
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Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved from [Link]
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ALK signaling pathway. ALK activates multiple pathways, including... (n.d.). ResearchGate. Retrieved from [Link]
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ALK-associated signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]
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Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases. (2022). National Institutes of Health. Retrieved from [Link]
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Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). University of Tokyo. Retrieved from [Link]
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Structures of dihydrofolate reductase-thymidylate synthase of Trypanosoma cruzi in the folate-free state and in complex with two antifolate drugs, trimetrexate and methotrexate. (2009). PubMed. Retrieved from [Link]
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Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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The role of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in trypanosome folate and pterin metabolism. (n.d.). ResearchGate. Retrieved from [Link]
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Structures of dihydrofolate reductase-thymidylate synthase of Trypanosoma cruzi in the folate-free state and in complex with two antifolate drugs, trimetrexate and methotrexate. (2009). ResearchGate. Retrieved from [Link]
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Hydrogenation of 4-nitroacetophenone catalyzed by PdNPore-3, Pd/C (5... (n.d.). ResearchGate. Retrieved from [Link]
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Leuckart reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Standard Operating Procedures. (n.d.). The Sarpong Group. Retrieved from [Link]
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Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. (n.d.). PubMed Central. Retrieved from [Link]
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THE LEUCKART REACTION. (n.d.). Organic Reactions. Retrieved from [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh. Retrieved from [Link]
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An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. Retrieved from [Link]
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An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]
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Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 1-(3-Fluoro-4-nitrophenyl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development professionals. Our goal is to help you identify, understand, and mitigate common impurities encountered during the synthesis of this valuable pharmaceutical intermediate.[1][2]
The primary synthetic route to 1-(3-Fluoro-4-nitrophenyl)ethanone is the Friedel-Crafts acylation of 2-fluoronitrobenzene using an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] While robust, this reaction is sensitive to starting material purity and reaction conditions, which can lead to several impurities that complicate purification and impact final product quality.
Section 1: Isomeric Impurities
The most persistent challenge in this synthesis is controlling regioselectivity. The formation of undesired isomers is a common problem that can significantly lower yield and purity.
FAQ: My final product is contaminated with a significant amount of an unknown isomer. What is it and how is it formed?
Answer:
The most probable isomeric impurity is 1-(4-Fluoro-3-nitrophenyl)ethanone (CAS 400-93-1). Its formation is a direct consequence of the directing effects of the substituents on the 2-fluoronitrobenzene starting material during the electrophilic aromatic substitution (EAS) reaction.
Causality & Mechanism: In Friedel-Crafts acylation, an acylium ion (CH₃CO⁺) is the electrophile that attacks the aromatic ring.[4][5] The position of this attack is dictated by the existing substituents: the nitro group (-NO₂) and the fluorine atom (-F).
-
Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature.
-
Fluorine Atom (-F): This is a deactivating group but is ortho, para-directing due to the ability of its lone pairs to stabilize the arenium ion intermediate via resonance.
The directing effects are in conflict. The acylation occurs at the positions most activated (or least deactivated).
-
Desired Product (Position 3): Acylation ortho to the fluorine and meta to the nitro group. This position is favored.
-
Isomeric Impurity (Position 5): Acylation para to the fluorine and meta to the nitro group. This position is also activated by the fluorine atom, leading to the formation of the 1-(4-Fluoro-3-nitrophenyl)ethanone isomer.
The ratio of these products is highly dependent on reaction conditions, particularly temperature and the nature of the Lewis acid catalyst.[6]
FAQ: How can I minimize the formation of the 1-(4-Fluoro-3-nitrophenyl)ethanone isomer?
Answer:
Minimizing this key impurity involves careful control over reaction conditions to favor acylation at the desired position.
Troubleshooting & Prevention:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase regioselectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored isomer.
-
Slow Addition of Reagents: Add the acetylating agent (acetyl chloride) to the mixture of 2-fluoronitrobenzene and AlCl₃ slowly and subsurface. This maintains a low concentration of the electrophile and helps control the reaction exotherm.
-
Choice of Solvent: Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. The solvent can influence the reactivity and selectivity of the Lewis acid catalyst.
-
Stoichiometry: A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone.[3] Using a slight excess may be necessary, but large excesses can sometimes decrease selectivity.
Section 2: Impurities from Starting Materials & Side Reactions
The quality of your reagents and the execution of the reaction are critical. Impurities here often trace back to the starting materials or unwanted side reactions.
FAQ: My reaction is complete, but I still see unreacted 2-fluoronitrobenzene. What went wrong?
Answer:
The presence of unreacted starting material points to an incomplete reaction, which can be caused by several factors.
Troubleshooting & Prevention:
-
Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the starting materials, solvent, or reaction atmosphere will hydrolyze AlCl₃, rendering it inactive. Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Reaction Time or Temperature: While low temperatures favor selectivity, the reaction may proceed very slowly. If conversion is low, consider allowing the reaction to stir longer at a low temperature before slowly warming to room temperature to drive it to completion.
-
Poor Reagent Quality: Ensure the purity of your 2-fluoronitrobenzene[7] and acetyl chloride. Degradation of acetyl chloride to acetic acid will inhibit the reaction.
FAQ: I have an impurity with a mass corresponding to acetic acid or acetic anhydride. How did this form?
Answer:
This is almost always due to the presence of water. Acetyl chloride reacts violently with water to produce acetic acid and HCl gas.[8][9][10][11]
Causality & Prevention:
-
Hydrolysis: CH₃COCl + H₂O → CH₃COOH + HCl
-
Prevention: This highlights the critical need for anhydrous conditions. Use freshly opened or properly stored anhydrous solvents. Dry all glassware in an oven before use. Ensure the 2-fluoronitrobenzene starting material is dry.
FAQ: Is it possible to form di-acylated products?
Answer:
While possible, di-acylation is generally not a major impurity in this specific synthesis.
Explanation: The product, 1-(3-fluoro-4-nitrophenyl)ethanone, contains two strong electron-withdrawing groups (nitro and acetyl). This makes the aromatic ring highly deactivated towards further electrophilic attack. Under standard Friedel-Crafts conditions, the mono-acylated product is significantly less reactive than the starting material, which effectively prevents over-acylation. If you suspect a high-molecular-weight impurity, it is more likely to be a byproduct from impurities in the starting material or a condensation side reaction.
Section 3: Analytical Troubleshooting & Characterization
Correctly identifying and quantifying impurities is essential for process optimization and ensuring the final product meets specifications.
FAQ: How can I analytically distinguish between the desired product and the main isomeric impurity?
Answer:
The most effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Protocol 1: ¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides clear differentiation. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer due to their different electronic environments.
| Compound | Proton H-2 | Proton H-5 | Proton H-6 | Acetyl (CH₃) |
| 1-(3-Fluoro-4-nitrophenyl)ethanone (Desired) | ~8.2 ppm (dd) | ~7.9 ppm (dd) | ~8.2 ppm (t) | ~2.6 ppm (s) |
| 1-(4-Fluoro-3-nitrophenyl)ethanone (Isomer) | ~8.5 ppm (dd) | ~7.4 ppm (t) | ~8.2 ppm (ddd) | ~2.7 ppm (s) |
| Note: Approximate chemical shifts (δ) in CDCl₃. Actual values may vary. Consult spectral databases for precise data.[12] |
Protocol 2: Reverse-Phase HPLC
A standard C18 column can effectively separate the two isomers. The slightly different polarities will result in different retention times.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 70:30 (A:B), ramp to 20:80 (A:B) over 15 minutes.
-
Detection: UV at 254 nm.
-
Expected Elution: The desired, more polar product will typically have a slightly shorter retention time than the isomeric impurity, but this must be confirmed with reference standards.
Visual Troubleshooting Workflow
This diagram outlines a decision-making process when an unknown impurity is detected in the final product.
Caption: Troubleshooting workflow for impurity identification.
References
- Chemical properties of Acetyl Chloride | Hydrolysis| Alcoholysis| Ammonolysis| Reduction | Class 12| - YouTube. (2023).
- Acyl chloride - Wikipedia.
- 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 - ChemicalBook.
- Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry - YouTube. (2021).
- 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6; ChemWhat Code: 1411327.
- The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation - NINGBO INNO PHARMCHEM CO.,LTD.
- Chem263_Nov 25_notes_2010.pdf - Chemistry. (2010).
- 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6 - Watson International.
- A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity | Journal of the American Chemical Society.
- 1-(3-fluoro-4-nitrophenyl)ethanone(72802-25-6) 1 H NMR - ChemicalBook.
- Friedel–Crafts reaction - Wikipedia.
- 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem.
- Friedel–Crafts Acylation - Sigma-Aldrich.
- ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- 2-Fluoronitrobenzene | 1493-27-2 | FF37242 - Biosynth.
- 1-(3-fluoro-4-nitrophenyl)ethanone 95% | CAS: 72802-25-6 | AChemBlock.
- Ch12: Friedel-Crafts limitations - University of Calgary.
- 1-(3-Fluoro-4-nitrophenyl)ethanone - - Sigma-Aldrich.
- 2-fluoronitrobenzene | CAS 1493-27-2 | Chemical-Suppliers.
- CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone - CymitQuimica.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
- The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps.
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind.
- Friedel-Crafts acylation - YouTube. (2019).
- Friedel-Crafts Acylation - Chemistry LibreTexts. (2023).
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016).
- 2-Fluoronitrobenzene | 1493-27-2 | TCI AMERICA.
- US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents.
- 2-Fluoro Nitrobenzene - Ab Enterprises.
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Technical Support Center: Purification of Crude 1-(3-Fluoro-4-nitrophenyl)ethanone by Recrystallization
Welcome to the dedicated technical support guide for the purification of 1-(3-Fluoro-4-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity using recrystallization. As a pale yellow solid, the visual purity of 1-(3-Fluoro-4-nitrophenyl)ethanone can be deceptive; this guide will equip you with the knowledge to navigate the nuances of its purification.
Understanding the Molecule and the Method
1-(3-Fluoro-4-nitrophenyl)ethanone is a substituted aromatic ketone. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring influences its solubility and crystalline nature. Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and impurities at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H6FNO3 | [4][5][6] |
| Molecular Weight | 183.14 g/mol | [4][5] |
| Appearance | Pale yellow solid | ChemWhat |
Note on Melting Point: A definitive melting point for pure 1-(3-Fluoro-4-nitrophenyl)ethanone is not consistently reported in readily available literature. Therefore, purity assessment should be supplemented with analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the removal of impurities.
Core Principles of Recrystallization Workflow
The following diagram illustrates the logical flow of the recrystallization process, from solvent selection to final product analysis.
Caption: A generalized workflow for the recrystallization process.
Step-by-Step Experimental Protocol
This protocol provides a starting point for the recrystallization of 1-(3-Fluoro-4-nitrophenyl)ethanone. Optimization may be required based on the nature and quantity of impurities in your crude material.
Part 1: Solvent Selection
The choice of solvent is critical for a successful recrystallization. For nitroaryl compounds, alcoholic solvents are often a good starting point.[7] We will explore both a single-solvent and a two-solvent system.
Materials:
-
Crude 1-(3-Fluoro-4-nitrophenyl)ethanone
-
Small test tubes
-
Selection of solvents: Isopropanol, Ethanol, Ethyl Acetate, Toluene, Hexane
-
Hot plate and water bath
-
Glass stirring rod
Procedure:
-
Place approximately 20-30 mg of your crude material into several separate test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. Add the solvent dropwise while stirring until the solid just dissolves.
-
Remove the test tubes from the heat and allow them to cool to room temperature.
-
Place the test tubes that showed crystal formation upon cooling in an ice bath to maximize crystal yield.
Interpreting the Results:
-
Ideal Single Solvent: The compound is insoluble or sparingly soluble in the cold solvent but completely soluble in the hot solvent. Crystals should readily form upon cooling. Isopropanol or ethanol are strong candidates.
-
Two-Solvent System: If no single solvent is ideal, a solvent pair may be effective. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. Common pairs for aromatic ketones include ethyl acetate/hexane or toluene/hexane.
Part 2: Recrystallization Procedure (Single Solvent Example: Isopropanol)
-
Dissolution: Place your crude 1-(3-Fluoro-4-nitrophenyl)ethanone in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid. Heat the flask on a hot plate while gently swirling. Add more hot isopropanol in small portions until the solid completely dissolves.
-
(Optional) Hot Filtration: If you observe any insoluble impurities (e.g., dust, inorganic salts), you will need to perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the expected melting point.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Issue 1: The compound "oils out" instead of crystallizing.
-
Symptom: A liquid layer separates from the solution upon cooling instead of solid crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point.
-
Troubleshooting Workflow:
Caption: A step-by-step approach to resolving "oiling out".
Issue 2: No crystals form upon cooling.
-
Symptom: The solution remains clear even after cooling in an ice bath.
-
Cause:
-
Too much solvent was used: The solution is not saturated.
-
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.
-
-
Solutions:
-
For excess solvent: Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
For supersaturation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a template for crystallization.[8]
-
-
Issue 3: Poor recovery of the purified product.
-
Symptom: The final yield of pure crystals is very low.
-
Causes and Solutions:
-
Too much solvent: As mentioned above, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Premature crystallization during hot filtration: If hot filtration was performed, the solution may have cooled too much, leading to product loss on the filter paper. Ensure the filtration apparatus is pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent selection.
-
Second Crop Crystallization: To improve the overall yield, the filtrate (mother liquor) from the first crystallization can be concentrated by heating to remove some solvent, and then cooled to obtain a "second crop" of crystals. Be aware that the second crop is often less pure than the first.
-
Frequently Asked Questions (FAQs)
-
Q1: My crude material is a brownish color. Will recrystallization remove the color?
-
A1: Recrystallization can be effective at removing colored impurities. If the color persists in the crystallized product, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
-
Q2: How do I know if my recrystallized product is pure without a known melting point?
-
A2: While a sharp melting point is a traditional indicator of purity, you can use other methods. Thin Layer Chromatography (TLC) is a quick and effective way to compare the purity of your recrystallized product to the crude material. A pure compound should ideally show a single spot on the TLC plate. You can also use more advanced techniques like NMR spectroscopy to look for impurity peaks or GC-MS to identify and quantify any remaining impurities.
-
-
Q3: Can I use a solvent mixture for recrystallization?
-
A3: Yes, a two-solvent system is a common and effective technique. You dissolve the crude compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common combination for a compound like this would be ethyl acetate (good solvent) and hexane (poor solvent).
-
References
- ChemicalBook. 1-(3-fluoro-4-nitrophenyl)ethanone.
- Google Patents. Method of crystallizing nitro products. US2874196A.
- PubChem. 1-(3-Fluoro-4-nitrophenyl)ethanone. CID 20552210.
- CymitQuimica. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone.
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- CUNY.
- Google Patents.
- Chemistry LibreTexts. 2.2.4.
- Appchem. 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6 | C8H6FNO3.
- ChemWhat. 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6.
- Sigma-Aldrich. 1-(3-Fluoro-4-nitrophenyl)ethanone.
- MicroChemicals. Solvents and solubilities.
- MIT Digital Lab Techniques Manual.
- Canadian Science Publishing.
- Benchchem. Technical Support Center: Synthesis of Substituted Acetophenones.
- ChemicalBook. Ethanone, 2,2-difluoro-1-(3-fluoro-4-nitrophenyl)-. CAS#: 2228230-82-6.
- Organic Chemistry Lab: Recrystalliz
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Technical Support Center: Purifying 1-(3-Fluoro-4-nitrophenyl)ethanone with Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 1-(3-Fluoro-4-nitrophenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Here, we provide not just a protocol, but a comprehensive resource built on established scientific principles and extensive field experience to help you navigate the common challenges and nuances of this purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying 1-(3-Fluoro-4-nitrophenyl)ethanone?
A1: The most common and effective method for purifying 1-(3-Fluoro-4-nitrophenyl)ethanone is normal-phase column chromatography using silica gel as the stationary phase. This technique separates the target compound from impurities based on differences in their polarity.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities often arise from the synthetic route, which is commonly a Friedel-Crafts acylation of 2-fluoro-1-nitrobenzene.[1] Potential impurities include unreacted starting materials, polysubstituted byproducts, and positional isomers. The specific impurity profile will depend on the precise reaction conditions.
Q3: Is 1-(3-Fluoro-4-nitrophenyl)ethanone stable on silica gel?
A3: Generally, 1-(3-Fluoro-4-nitrophenyl)ethanone is stable on silica gel. However, silica gel is slightly acidic and can potentially cause degradation of sensitive compounds.[2] If you observe significant product loss or the appearance of new, unexpected spots on your TLC analysis post-column, you may need to consider deactivating the silica gel.
Q4: How can I monitor the progress of the column chromatography?
A4: Thin-Layer Chromatography (TLC) is the ideal method for monitoring the separation.[3] By collecting fractions and spotting them on a TLC plate alongside your crude mixture and a pure standard (if available), you can identify which fractions contain your desired product and assess their purity.
Detailed Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude 1-(3-Fluoro-4-nitrophenyl)ethanone. Adjustments to the scale of the column and solvent volumes will be necessary for different amounts of crude material.
Materials and Equipment
-
Crude 1-(3-Fluoro-4-nitrophenyl)ethanone
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp (254 nm)
-
Rotary evaporator
Step-by-Step Methodology
-
TLC Analysis and Solvent System Selection:
-
The first and most critical step is to determine the optimal solvent system using TLC.[3]
-
Prepare several small TLC developing chambers with different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the baseline of the TLC plates.
-
Develop the plates and visualize them under a UV lamp.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[4] This ensures good separation from impurities and a reasonable elution time from the column. For 1-(3-Fluoro-4-nitrophenyl)ethanone, a starting point of 20% ethyl acetate in hexane is often effective.
-
-
Column Packing:
-
Choose an appropriate size column. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The consistency should be like a milkshake.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude 1-(3-Fluoro-4-nitrophenyl)ethanone in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.[5]
-
Dry Loading (Recommended for less soluble samples): Dissolve your crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add your initial eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of your column; for a 2-3 cm diameter column, 10-15 mL fractions are appropriate.
-
Start with a less polar solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution). A suggested gradient is as follows:
-
10% Ethyl Acetate in Hexane (2 column volumes)
-
20% Ethyl Acetate in Hexane (until the product elutes)
-
30-40% Ethyl Acetate in Hexane (to elute any remaining, more polar impurities)
-
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 1-(3-Fluoro-4-nitrophenyl)ethanone as a pale yellow solid.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexane | Good balance of polarity for separating moderately polar compounds. |
| Initial TLC Screening | 10-30% Ethyl Acetate in Hexane | To determine the optimal eluent for an Rf of 0.2-0.3.[4] |
| Starting Eluent | 10% Ethyl Acetate in Hexane | Ensures that non-polar impurities elute first. |
| Elution Gradient | 10% -> 20% -> 30-40% Ethyl Acetate | Gradually increases solvent polarity to elute the target compound and then more polar impurities. |
| Sample Loading | Dry loading preferred | Minimizes band broadening and improves separation, especially for less soluble samples.[5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | - Incorrect solvent system: The polarity of the eluent may be too high or too low. - Column overloading: Too much crude material was loaded onto the column. | - Optimize the solvent system with TLC: Aim for a clear separation between your product and impurities with an Rf of 0.2-0.3 for your product. - Use a larger column or load less material. A general rule is a 30:1 to 50:1 ratio of silica to crude material by weight. |
| Compound Not Eluting from the Column | - Eluent is not polar enough: The solvent system does not have sufficient strength to move the compound down the column. | - Gradually increase the polarity of the eluent. If using ethyl acetate/hexane, increase the percentage of ethyl acetate. |
| Compound Elutes Too Quickly (with the solvent front) | - Eluent is too polar: The compound has a very low affinity for the silica gel in the chosen solvent. | - Decrease the polarity of the eluent. Use a higher percentage of hexane in your ethyl acetate/hexane mixture. |
| Streaking or Tailing of Spots on TLC/Column | - Compound is too polar for the solvent system. - Sample is degrading on the silica gel. [2] | - Increase the polarity of the eluent. - Deactivate the silica gel: Pre-treat the silica with a small amount of a basic modifier like triethylamine (1-2%) in the eluent.[6] |
| Cracked or Channeled Silica Bed | - Improper packing of the column. | - Repack the column. Ensure the silica slurry is homogenous and allowed to settle evenly. Avoid letting the column run dry. |
| Colored Impurities Co-eluting with the Product | - Impurities have similar polarity to the product. | - Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[7] |
Experimental Workflow Diagram
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Chromatography [chem.rochester.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Friedel-Crafts Acylation for the Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone, a key chemical intermediate.[1][2][3] We will address the significant challenges associated with the Friedel-Crafts acylation of its precursor, 2-fluoronitrobenzene, and provide actionable troubleshooting strategies and optimized protocols.
Section 1: Foundational FAQs
This section addresses the fundamental principles governing the reaction, providing the necessary context for troubleshooting and optimization.
Q1: What is the general mechanism of a Friedel-Crafts Acylation?
A: Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring. The mechanism proceeds in several key steps:
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acylating agent (like acetyl chloride, CH₃COCl) to form a highly electrophilic, resonance-stabilized acylium ion.[4][5][6][7]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion (or sigma complex).[5][6]
-
Deprotonation & Aromaticity Restoration: A weak base (such as AlCl₄⁻, formed in the first step) removes a proton from the carbon bearing the new acyl group. The electrons from the C-H bond return to the ring, restoring its stable aromatic system.[5][8]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. This is a critical feature of acylation; because the catalyst is sequestered, it must be used in stoichiometric amounts rather than catalytic quantities.[9][10][11] An aqueous workup is required to break this complex and liberate the final ketone product.[6][10]
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Q2: Why is the Friedel-Crafts acylation of 2-fluoronitrobenzene particularly challenging?
A: The primary difficulty lies in the severe electronic deactivation of the aromatic substrate, 2-fluoronitrobenzene. Friedel-Crafts reactions are fundamentally electrophilic substitutions, meaning they proceed fastest on electron-rich aromatic rings. The substrate has two powerful electron-withdrawing groups (EWGs):
-
Nitro Group (-NO₂): This is one of the strongest deactivating groups due to both its strong inductive effect and resonance effect, which pull electron density out of the ring.[12][13]
-
Fluoro Group (-F): While it can donate electron density via resonance, its potent inductive effect (due to high electronegativity) dominates, making it a net deactivating group.
A ring that is significantly "electron-poor" is a poor nucleophile and is highly resistant to attack by the acylium ion electrophile. Consequently, Friedel-Crafts reactions on substrates less reactive than mono-halobenzenes often fail or result in extremely low yields under standard conditions.[4][14][15][16]
Q3: What are the expected directing effects of the fluoro and nitro groups in this reaction?
A: The regiochemical outcome—the position of the incoming acetyl group—is controlled by the existing substituents.
-
The nitro group is a strong meta-director.
-
The fluoro group is an ortho, para-director.
In the substrate, 1-fluoro-2-nitrobenzene, both groups favorably direct the incoming electrophile to the C-4 position. This position is para to the activating fluoro director and meta to the deactivating nitro director. This alignment of directing effects is advantageous, suggesting that if the reaction can be forced to proceed, it should yield the desired 1-(3-Fluoro-4-nitrophenyl)ethanone isomer with good selectivity.
Section 2: Troubleshooting Guide
This section is formatted to directly address common experimental failures and provide a logical progression of solutions.
Issue: Low to No Product Formation
Q1: My reaction yield is negligible even with a promising regiochemical advantage. What is the most common pitfall?
A: The two most frequent causes of failure in this specific reaction are catalyst inactivity and incorrect stoichiometry.
-
Catalyst Inactivity due to Moisture: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Any moisture present in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[12][17] Solution: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous grade solvents, and ensure your AlCl₃ is fresh from a sealed container. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: As explained in FAQ Q1, the ketone product forms a stable complex with AlCl₃.[10][11] This means for every mole of product formed, one mole of catalyst is consumed. Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) is the absolute minimum. For deactivated substrates, an excess of the Lewis acid (e.g., 1.2 to 2.0 equivalents) is often required to drive the reaction forward.[18]
Q2: I'm using excess AlCl₃ under strictly anhydrous conditions and still see no reaction. What are my next steps?
A: When facing a highly deactivated substrate, you must increase the reactivity of the system. This can be achieved through several strategies, which should be explored systematically.
-
Elevate the Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed.[18] However, be aware that higher temperatures can also lead to side reactions or decomposition. A typical starting point after a failed room temperature attempt is to heat the reaction to 50-60°C.[19]
-
Switch to a More Powerful Catalyst: If AlCl₃ is insufficient, a stronger Lewis acid or a Brønsted superacid may be required. Trifluoromethanesulfonic acid (triflic acid, TfOH) has proven effective for acylating moderately to severely deactivated substrates where traditional Lewis acids fail.[18]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[18] This can often overcome the high activation barrier associated with deactivated rings.
Caption: A logical workflow for troubleshooting low yields.
Issue: Alternative Synthetic Considerations
Q1: Are there practical limits to optimizing this Friedel-Crafts reaction? When should I consider an alternative synthetic route?
A: Yes, there are practical limits. Due to the extreme deactivation of the substrate, achieving a high-yield Friedel-Crafts acylation may be unfeasible or require conditions that are difficult to scale. If systematic optimization (adjusting catalyst, stoichiometry, and temperature) fails to provide a yield of at least 20-30%, an alternative route should be strongly considered.
One documented approach avoids the challenging Friedel-Crafts step altogether. It starts with 3-fluoro-4-nitrobenzoyl chloride and uses a malonic ester synthesis followed by hydrolysis and decarboxylation to yield the target ketone.[20] This suggests that, in some contexts, building the molecule from a precursor that already contains the acid functionality is more efficient than forcing a difficult C-C bond formation on a deactivated ring.
Section 3: Protocols & Data
Optimized Protocol for Friedel-Crafts Acylation of 2-Fluoronitrobenzene
This protocol is a representative example designed for a deactivated substrate and may require further optimization.
Materials:
-
2-Fluoronitrobenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.5 eq) and anhydrous DCM. Cool the suspension to 0°C using an ice bath.[11]
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) to the stirred suspension via the dropping funnel. Control the addition rate to maintain the temperature between 0-5°C.[11]
-
Substrate Addition: After the addition is complete, add 2-fluoronitrobenzene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0-5°C.[11]
-
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. If no reaction is observed (monitor by TLC or GC), slowly heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-6 hours.
-
Quenching: After the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will decompose the aluminum complex.[11]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to afford pure 1-(3-fluoro-4-nitrophenyl)ethanone.[11][20]
Data Summary: Lewis Acid Catalyst Comparison
The selection of a Lewis acid is critical. While AlCl₃ is the standard, its performance varies. The following table provides a qualitative and quantitative comparison for acylating deactivated aromatic rings.
| Catalyst | Relative Strength | Typical Stoichiometry | Typical Temperature | Notes |
| FeCl₃ | Moderate | 1.2 - 2.0 eq | Room Temp to 80°C | Generally less reactive than AlCl₃ but can be effective and is less sensitive to moisture.[21] |
| AlCl₃ | Strong | 1.2 - 2.0 eq | 0°C to Reflux | The industry standard; highly active but very moisture-sensitive. Prone to forming stable product complexes.[10][21] |
| TfOH | Superacid | 1.0 - 1.5 eq | Room Temp | Effective for severely deactivated substrates where AlCl₃ fails. Can act as both catalyst and solvent.[18] |
| Zeolites | Solid Acid | Catalytic | High (150-250°C) | A "greener" alternative, but typically requires high temperatures and may have lower activity for deactivated rings.[18] |
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]
-
JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
-
Frankly Chemistry. (2016, May 28). Simply Mechanisms 11. Friedel-Craft Acylation. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Watson International Ltd. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ACS Publications. (2023, July 13). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
AK LECTURES. (2019, January 3). Friedel-Crafts acylation. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
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- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
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- 9. Friedel-Crafts Acylation [organic-chemistry.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6).[1][2][3][4][5] This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges and side reactions encountered during this synthesis, ensuring a higher yield and purity of your target compound.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceuticals, typically proceeds via a Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.[6] This electrophilic aromatic substitution, while effective, is sensitive to several factors that can lead to undesirable side reactions and diminished yields.
Issue 1: Low or No Product Yield
One of the most common frustrations in this synthesis is a significantly lower-than-expected yield of the desired product. This can often be traced back to the deactivating nature of the starting material.
Question: My reaction has stalled, and I'm observing a very low conversion of my starting material, 1-fluoro-2-nitrobenzene. What are the likely causes?
Answer: The primary culprit is often the strongly electron-withdrawing nitro group (-NO2) on the aromatic ring.[7] This group deactivates the ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion generated during the Friedel-Crafts acylation.[6][7][8]
Causality and Recommended Actions:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Any trace of water in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.[7]
-
Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Inadequate Catalyst Loading: Due to the deactivation of the ring and the fact that the product ketone can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is often required, rather than a truly catalytic amount.[7][9]
-
Protocol: Gradually increase the molar equivalents of AlCl₃. A common starting point is 1.1 to 1.5 equivalents relative to the limiting reagent. Monitor the reaction progress by TLC or LC-MS to find the optimal loading.
-
-
Sub-optimal Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier of a deactivated ring, excessive heat can lead to decomposition and the formation of tar-like byproducts.[7]
-
Protocol: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C), monitoring for product formation and byproduct accumulation.
-
Issue 2: Formation of Multiple Products (Isomeric Impurities)
The presence of isomeric byproducts can complicate purification and reduce the overall yield of the target molecule.
Question: My crude product analysis (¹H NMR, LC-MS) shows the presence of an isomeric ketone in addition to my desired 1-(3-fluoro-4-nitrophenyl)ethanone. What is this impurity and how can I avoid it?
Answer: The most likely isomeric impurity is 1-(4-fluoro-3-nitrophenyl)ethanone.[10][11] While the directing effects of the substituents on 1-fluoro-2-nitrobenzene favor acylation at the position para to the fluorine and meta to the nitro group (C4), acylation can also occur at other positions, though typically to a lesser extent.
Causality and Recommended Actions:
-
Regioselectivity Control: The fluorine atom is an ortho, para-director, while the nitro group is a meta-director. The desired product results from acylation at the position activated by the fluorine and not strongly deactivated by the nitro group. The formation of other isomers suggests that the reaction conditions are not optimal for achieving high regioselectivity.
-
Protocol:
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance regioselectivity.[12]
-
Solvent Choice: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents, such as dichloromethane or dichloroethane, are often preferred.
-
Order of Addition: A slow, controlled addition of the acylating agent (acetyl chloride or acetic anhydride) to the mixture of the substrate and Lewis acid can help maintain a low concentration of the reactive electrophile, minimizing side reactions.
-
-
Issue 3: Polyacylation Products
Although less common in Friedel-Crafts acylation compared to alkylation, the formation of di-acylated products is a possibility.[7][13]
Question: I'm observing a higher molecular weight byproduct that I suspect is a di-acetylated version of my product. How is this possible when the first acyl group is deactivating?
Answer: While the acetyl group is indeed deactivating, under forcing conditions (e.g., high temperature, large excess of acylating agent and catalyst), a second acylation can occur.[8][14] The initial product, 1-(3-fluoro-4-nitrophenyl)ethanone, is less reactive than the starting material, but not completely inert to further electrophilic substitution.
Causality and Recommended Actions:
-
Stoichiometry of Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards polyacylation.
-
Protocol: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the acetylating agent.
-
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can also contribute to the formation of di-acylated byproducts.
-
Protocol: Monitor the reaction closely and quench it as soon as the starting material has been consumed to an acceptable level. Avoid unnecessarily long reaction times or high temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?
A1: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl halide (e.g., acetyl chloride). This polarization of the carbon-halogen bond facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is the key reactive species that attacks the aromatic ring.[14][15][16]
Q2: Can I use other Lewis acids besides AlCl₃?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used.[15][17] However, AlCl₃ is often the most effective for acylating deactivated rings due to its strong Lewis acidity. The optimal choice may depend on the specific substrate and reaction conditions.
Q3: My starting material is 4'-fluoro-3'-nitroacetophenone. Can I synthesize 1-(3-fluoro-4-nitrophenyl)ethanone from this?
A3: No, these are isomers. The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone typically starts from 1-fluoro-2-nitrobenzene. 4'-Fluoro-3'-nitroacetophenone is a different molecule with the substituents in different positions on the aromatic ring.[10][11]
Q4: What are some common methods for purifying the final product?
A4: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Column chromatography on silica gel is also a very effective method for separating the desired product from isomeric impurities and other byproducts.[1]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction itself can be exothermic, so proper temperature control is crucial.
III. Visualizing the Process
Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone.
Caption: Decision tree for troubleshooting low product yield.
Regioselectivity in Friedel-Crafts Acylation
This diagram illustrates the directing effects of the substituents on the starting material, 1-fluoro-2-nitrobenzene, leading to the desired product and a potential isomeric byproduct.
Caption: Directing effects influencing product formation.
IV. Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Potential Issue if Deviated |
| AlCl₃ Stoichiometry | 1.1 - 1.5 molar equivalents | Overcomes ring deactivation and product complexation.[7][9] | < 1.1 eq: Low conversion; > 1.5 eq: Increased cost, potential for more side reactions. |
| Acylating Agent Stoichiometry | 1.05 - 1.1 molar equivalents | Ensures complete reaction of the limiting reagent without promoting polyacylation. | > 1.2 eq: Risk of di-acylation. |
| Initial Temperature | 0 - 5 °C | Controls initial exotherm of complex formation. | > 10 °C: Potential for runaway reaction and byproduct formation. |
| Reaction Temperature | Room Temp to 50 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[7] | > 60 °C: Increased risk of decomposition and tar formation. |
V. References
-
Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from
-
ChemicalBook. (2023). 1-(3-fluoro-4-nitrophenyl)ethanone. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from
-
LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
-
ACS Publications. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from
-
ChemicalBook. (n.d.). 1-(3-NITRO-4-PIPERIDINOPHENYL)-1-ETHANONE synthesis. Retrieved from
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from
-
Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from
-
Watson International. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from
-
Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from
-
PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from
-
CymitQuimica. (n.d.). 1-(4-Fluoro-3-nitrophenyl)ethanone. Retrieved from
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Retrieved from
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from
-
Ossila. (n.d.). 4′-Fluoro-3′-nitroacetophenone. Retrieved from
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from
-
Alfa Chemical. (n.d.). China CAS 72802-25-6 | 1-(3-Fluoro-4-nitrophenyl)ethanone Manufacturers. Retrieved from
-
ChemWhat Sourcing. (n.d.). We need the following material: 1-(3-fluoro-4-nitrophenyl)ethanone CAS :72802-25-6. Retrieved from
Sources
- 1. 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 [chemicalbook.com]
- 2. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. China CAS 72802-25-6 | 1-(3-Fluoro-4-nitrophenyl)ethanone Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. chemwhat.org [chemwhat.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
Technical Support Center: Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges, provide in-depth scientific explanations for experimental outcomes, and offer validated protocols to enhance your success.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is structured in a question-and-answer format to directly tackle the most frequent issues encountered during the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone, primarily via the Friedel-Crafts acylation of 2-fluoro-1-nitrobenzene.
Question 1: My yield of 1-(3-fluoro-4-nitrophenyl)ethanone is consistently low. What are the most likely causes?
Low yields in this Friedel-Crafts acylation can stem from several factors, primarily related to the deactivated nature of the starting material and the specifics of the reaction conditions.
-
Deactivation of the Aromatic Ring: The starting material, 2-fluoro-1-nitrobenzene, possesses two strong electron-withdrawing groups (fluoro and nitro). These groups deactivate the aromatic ring towards electrophilic aromatic substitution, making the reaction inherently more challenging than with activated arenes.[1][2][3] Careful control over reaction parameters is crucial to drive the reaction to completion.[1]
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Any exposure to atmospheric moisture will hydrolyze the catalyst, reducing its activity and hindering the formation of the reactive acylium ion. It is imperative to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Suboptimal Reaction Temperature: Friedel-Crafts acylations of deactivated rings often require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of starting materials or the formation of side products. An optimal temperature balance is key.
-
Formation of a Stable Product-Catalyst Complex: The ketone product, 1-(3-fluoro-4-nitrophenyl)ethanone, is a Lewis base and can form a stable complex with the AlCl₃ catalyst.[5] This complexation is often irreversible under the reaction conditions and sequesters the catalyst, effectively halting the reaction. Therefore, a stoichiometric amount of the catalyst is typically required.[5][6]
-
Work-up and Purification Losses: The desired product can be lost during the aqueous work-up and subsequent purification steps. Incomplete extraction from the aqueous layer or suboptimal chromatography conditions can significantly reduce the isolated yield.
Question 2: I'm observing significant amounts of unreacted 2-fluoro-1-nitrobenzene in my crude product. How can I improve the conversion?
Improving the conversion of the starting material is directly linked to optimizing the reaction conditions to favor the forward reaction.
-
Increase Catalyst Loading: Due to the formation of the product-catalyst complex, ensure at least a stoichiometric equivalent of AlCl₃ is used. In some cases, a slight excess of the catalyst may be beneficial.
-
Elevate Reaction Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without significant decomposition.
-
Extend Reaction Time: Deactivated substrates require longer reaction times. Again, monitor the reaction progress to determine the point at which the consumption of the starting material plateaus.
Question 3: What are the common side products in this synthesis, and how can I minimize their formation?
The primary side products in the Friedel-Crafts acylation of 2-fluoro-1-nitrobenzene are isomeric acylation products and polysubstituted byproducts.
-
Isomeric Products: While the desired product is the result of acylation at the position para to the nitro group and meta to the fluorine, a minor amount of the ortho-substituted isomer can also be formed.[4] The formation of the para product is generally favored due to reduced steric hindrance.[4] To minimize the formation of the ortho isomer, using a bulkier Lewis acid or conducting the reaction at a lower temperature (if conversion is still acceptable) can increase the regioselectivity.
-
Polysubstitution: Although the introduction of the first acyl group deactivates the ring towards further acylation, under harsh conditions (high temperature, large excess of acylating agent), diacylation can occur.[3][4] Using a stoichiometric amount of the acylating agent (acetyl chloride or acetic anhydride) is crucial to prevent this.
Below is a diagram illustrating the main reaction and potential side reactions:
Caption: Reaction scheme for the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?
The Lewis acid, typically AlCl₃, plays a crucial role in activating the acylating agent.[7] It coordinates with the acyl chloride or acetic anhydride to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in the key carbon-carbon bond-forming step of the reaction.
Q2: Can I use other Lewis acids besides aluminum chloride?
While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be used.[8][9] The choice of catalyst can influence the reactivity and selectivity of the reaction. For deactivated substrates, a strong Lewis acid like AlCl₃ is often necessary.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): TLC is an excellent technique for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to determine the purity of the crude and purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and further confirm its identity.
Q4: What are the key safety precautions for this reaction?
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Corrosive Reagents: Acetyl chloride and aluminum chloride are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The reaction can be exothermic. Control the rate of addition of reagents and use an ice bath to manage the reaction temperature, especially during the initial stages.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Starting Material: After the addition of acetyl chloride, add a solution of 2-fluoro-1-nitrobenzene (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid required for deactivated substrate. |
| Catalyst Stoichiometry | ≥ 1.0 equivalent | To compensate for complexation with the ketone product.[5] |
| Acylating Agent | Acetyl chloride or Acetic anhydride | Source of the acetyl group. |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert solvent that solubilizes reagents. |
| Temperature | 0 °C to Reflux | Initial cooling to control exotherm, followed by heating to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the moisture-sensitive catalyst.[4] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield in the synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
- Mattos, M. (2024).
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link]
- Andonian, A. (n.d.).
- ACS Publications. (2022).
- PubMed Central. (2022).
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry.
- BenchChem. (n.d.).
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
-
PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone.
- Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6.
- ChemWhat. (n.d.). We need the following material: 1-(3-fluoro-4-nitrophenyl)ethanone CAS :72802-25-6.
- Alfa Chemical. (n.d.). China CAS 72802-25-6 | 1-(3-Fluoro-4-nitrophenyl)ethanone Manufacturers - Free Sample.
Sources
- 1. nbinno.com [nbinno.com]
- 2. alexandonian.com [alexandonian.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 1-(3-Fluoro-4-nitrophenyl)ethanone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-fluoro-4-nitrophenyl)ethanone. This resource is designed to provide you with in-depth troubleshooting assistance for identifying and mitigating the formation of common byproducts in your reaction mixtures. Our approach is rooted in a deep understanding of the molecule's reactivity, offering causal explanations and practical, field-proven protocols to ensure the integrity of your synthesis.
Introduction to the Reactivity of 1-(3-Fluoro-4-nitrophenyl)ethanone
1-(3-Fluoro-4-nitrophenyl)ethanone is a versatile intermediate in pharmaceutical synthesis, notably as a precursor for the antibiotic Linezolid. Its chemical behavior is dictated by three key functional groups: the ketone, the aromatic nitro group, and the fluorine substituent on the phenyl ring. The interplay of these groups can lead to a range of desired transformations, but also to the formation of unwanted byproducts. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitro group can be readily reduced and the ketone can undergo various reactions.[1]
This guide will address the most frequently encountered byproduct scenarios in a question-and-answer format, providing you with the expertise to diagnose and resolve these synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Incomplete Nitro Group Reduction
Question: I am trying to reduce the nitro group of 1-(3-fluoro-4-nitrophenyl)ethanone to an amine, but my analysis (TLC, HPLC) shows multiple spots/peaks in addition to my desired product, 1-(4-amino-3-fluorophenyl)ethanone. What are these impurities?
Answer:
Incomplete or over-reduction of the nitro group is a common issue. The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can remain in your reaction mixture. Additionally, depending on the reducing agent used, the ketone functionality can also be reduced.
-
1-(3-Fluoro-4-nitrosophenyl)ethanone (Byproduct A): This intermediate is formed by the partial reduction of the nitro group.
-
1-(3-Fluoro-4-(hydroxylamino)phenyl)ethanone (Byproduct B): This is the subsequent intermediate in the reduction pathway.
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1-(4-Amino-3-fluorophenyl)ethan-1-ol (Byproduct C): This results from the reduction of both the nitro group and the ketone. This is particularly common with stronger reducing agents like sodium borohydride if conditions are not carefully controlled.[2]
Caption: Byproduct formation during nitro group reduction.
-
Reaction Monitoring:
-
Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The intermediates (A and B) will have different polarities than the starting material and the final product.
-
-
Byproduct Identification:
-
HPLC-MS: This is the most powerful tool for identifying these byproducts.[3] The mass spectrometer will detect the molecular ions corresponding to each species.
-
NMR Spectroscopy: If you can isolate the impurities, 1H and 13C NMR will provide structural confirmation. For Byproduct C, the appearance of a quartet and a doublet in the aliphatic region, corresponding to the CH-OH and methyl groups respectively, and the disappearance of the ketone signal in the 13C NMR are key indicators.
-
| Compound | Molecular Formula | Molecular Weight | Key Analytical Signatures (Expected) |
| Starting Material | C8H6FNO3 | 183.14 | Ketone C=O stretch in IR; 13C NMR signal ~195 ppm.[4] |
| Byproduct A | C8H6FNO2 | 167.14 | M+H+ at m/z 168 in MS. |
| Byproduct B | C8H6FNO2 | 167.14 | M+H+ at m/z 168 in MS; broad NH-OH proton in 1H NMR. |
| Desired Product | C8H8FNO | 153.15 | Disappearance of nitro group signals; appearance of amine protons in 1H NMR. |
| Byproduct C | C8H10FNO | 155.17 | M+H+ at m/z 156 in MS; disappearance of ketone signal and appearance of alcohol signals in NMR and IR. |
-
Choice of Reducing Agent: For selective nitro group reduction without affecting the ketone, catalytic hydrogenation (e.g., H2 with Pd/C) is often preferred over hydride reagents.
-
Reaction Conditions: Ensure sufficient equivalents of the reducing agent and adequate reaction time to drive the reaction to completion. Temperature control is also crucial, as higher temperatures can sometimes lead to over-reduction or other side reactions.
Scenario 2: Unidentified Peak with a Mass of 154 g/mol
Question: I am running a reaction with 1-(3-fluoro-4-nitrophenyl)ethanone in a protic solvent like methanol or in the presence of water. I observe a significant byproduct with a molecular weight of 154.14 g/mol . What is this compound?
Answer:
The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), where the fluoride is displaced by a nucleophile. In the presence of water or an alcohol, this can lead to the formation of a hydroxyl or alkoxy substituted byproduct.
-
1-(3-Hydroxy-4-nitrophenyl)ethanone or 1-(3-Methoxy-4-nitrophenyl)ethanone (Byproduct D): This is formed by the displacement of the fluorine atom by a hydroxide or methoxide ion. The molecular weight of 1-(3-fluoro-4-hydroxyphenyl)ethanone is 154.14 g/mol .[3]
Caption: Byproduct formation via Nucleophilic Aromatic Substitution.
-
Reaction Condition Analysis:
-
Review your reaction conditions. The presence of water, alcohols, or strong bases can promote this side reaction.
-
-
Byproduct Identification:
-
LC-MS: Confirm the molecular weight of the byproduct.
-
NMR Spectroscopy: If isolated, 1H NMR will show the disappearance of the fluorine coupling and the appearance of a broad hydroxyl proton signal (for the hydroxy byproduct) or a singlet for the methoxy group (for the methoxy byproduct). 19F NMR will show the absence of a signal for the byproduct.
-
| Compound | Molecular Formula | Molecular Weight | Key Analytical Signatures |
| Starting Material | C8H6FNO3 | 183.14 | Presence of C-F couplings in 1H and 13C NMR.[5] |
| Byproduct D (Hydroxy) | C8H7NO4 | 181.15 | M+H+ at m/z 182 in MS; absence of C-F couplings and presence of a broad OH peak in 1H NMR. |
| Byproduct D (Methoxy) | C9H9NO4 | 195.17 | M+H+ at m/z 196 in MS; absence of C-F couplings and a singlet around 3.9 ppm in 1H NMR. |
-
Solvent Choice: Use aprotic solvents (e.g., THF, DMF, Acetonitrile) if the reaction chemistry allows.
-
Anhydrous Conditions: Ensure your reaction is carried out under dry conditions, using dried solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Control of Basicity: Avoid using strong bases if they are not essential for the desired reaction, as they can generate nucleophilic hydroxide or alkoxide ions.
Scenario 3: Impurities Originating from the Starting Material Synthesis
Question: My starting material, 1-(3-fluoro-4-nitrophenyl)ethanone, shows some minor impurities even before I start my reaction. What could these be?
Answer:
The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone is often achieved through a Friedel-Crafts acylation of a fluoronitrobenzene precursor. This reaction, while effective, can sometimes lead to the formation of positional isomers.
-
Positional Isomers (e.g., 1-(4-Fluoro-3-nitrophenyl)ethanone) (Byproduct E): Depending on the starting material and reaction conditions of the Friedel-Crafts acylation, other isomers can be formed.
Caption: Workflow for ensuring starting material purity.
-
Analytical Characterization:
-
HPLC: Use a well-developed HPLC method to separate the isomers.
-
GC-MS: This can also separate and identify isomers based on their fragmentation patterns.
-
NMR Spectroscopy: High-field NMR can distinguish between isomers based on the coupling patterns of the aromatic protons.
-
-
Source High-Purity Starting Material: Whenever possible, obtain your starting material from a reputable supplier with a certificate of analysis.
-
Purify Before Use: If you synthesize the starting material in-house or if its purity is questionable, purify it by recrystallization or column chromatography before use.
References
-
PubChem. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link]
-
Fujiwara, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(3-FLUORO-4-HYDROXYPHENYL)ETHAN-1-ONE | CAS 403-14-5. Retrieved from [Link]
-
Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.). American Chemical Society. Retrieved from [Link]
-
GSRS. (n.d.). 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-fluorophenyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Cas Number Lookup. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone molecular information. Retrieved from [Link]
-
ResearchGate. (2023). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoroacetophenone. Retrieved from [Link]
Sources
Stability and degradation of 1-(3-Fluoro-4-nitrophenyl)ethanone under acidic/basic conditions
Technical Support Center: 1-(3-Fluoro-4-nitrophenyl)ethanone
A Guide to Stability and Degradation for Researchers and Drug Development Professionals
Welcome to the technical support guide for 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No. 72802-25-6). This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the stability and degradation profile of this key chemical intermediate. Understanding the behavior of this molecule under various stress conditions is paramount for ensuring the integrity of experimental results, the success of synthetic routes, and the stability of final products.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of chemical reactivity and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 1-(3-Fluoro-4-nitrophenyl)ethanone?
A1: 1-(3-Fluoro-4-nitrophenyl)ethanone is a moderately stable crystalline solid under standard laboratory conditions.[2] However, its stability is significantly influenced by the presence of strong acids, strong bases, and potent oxidizing agents.[3][4] The molecule's structure, featuring an acetyl group, a highly electron-withdrawing nitro group, and a fluorine atom, dictates its reactivity. These functional groups are susceptible to degradation under forced conditions.[5]
Q2: How should I properly store this compound to ensure its long-term integrity?
A2: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] It should be kept away from incompatible substances, particularly strong bases and oxidizing agents, to prevent degradation.[3] Long-term storage at refrigerated temperatures is recommended.
Q3: What are the primary degradation pathways I should be concerned about during my experiments?
A3: The two most significant degradation pathways are hydrolysis of the ketone functional group and nucleophilic aromatic substitution (SNAr) of the fluorine atom.
-
Under acidic conditions , the primary concern is acid-catalyzed hydrolysis of the ethanone moiety.
-
Under basic conditions , the compound is susceptible to both base-catalyzed hydrolysis and, more significantly, the displacement of the activated fluorine atom by nucleophiles (including hydroxide ions).[5]
Q4: What are the main safety precautions when handling this compound?
A4: 1-(3-Fluoro-4-nitrophenyl)ethanone is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] Always handle this chemical in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7] Avoid generating dust and wash hands thoroughly after handling.[4]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My reaction yield is unexpectedly low when using a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solvent.
-
Probable Cause: You are likely observing significant degradation of your starting material. The strong basic and nucleophilic conditions promote two primary degradation reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned para to the acetyl group and ortho to the fluorine, strongly activates the aromatic ring for nucleophilic attack. Hydroxide or alkoxide ions in your reaction mixture can displace the fluoride ion to form 1-(3-hydroxy-4-nitrophenyl)ethanone or its corresponding ether.[5] This is often the dominant degradation pathway.
-
Base-Catalyzed Hydrolysis: The ketone's carbonyl carbon is susceptible to nucleophilic attack by hydroxide, leading to the cleavage of the acetyl group over time.
-
-
Solution:
-
Use a Non-Nucleophilic Base: If the base is intended only as a proton scavenger, switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize the rate of degradation.
-
Anhydrous Conditions: If water or alcohol is not essential for the reaction, use anhydrous solvents to eliminate the primary nucleophiles (hydroxide and alkoxide).
-
Limit Exposure Time: Design your experiment to minimize the time the compound is exposed to the basic conditions.
-
Issue 2: I am observing a new, more polar impurity by TLC/LC-MS after an acidic workup or purification step (e.g., reverse-phase HPLC with an acidic mobile phase).
-
Probable Cause: The compound is likely undergoing acid-catalyzed hydrolysis at the ketone functional group. The protonated carbonyl group is highly activated towards nucleophilic attack by water, forming a gem-diol intermediate which can lead to cleavage products, particularly under elevated temperatures or prolonged exposure. While aromatic ketones are generally more stable to acid-catalyzed deacylation than aliphatic ones, it can occur under harsh conditions.[9]
-
Solution:
-
Neutralize Promptly: After an acidic workup, immediately neutralize the organic layer to a pH of ~7 before concentration.
-
Modify Chromatography Conditions: If using reverse-phase HPLC, consider using a mobile phase with a lower acid concentration or a different modifier (e.g., ammonium acetate or formate buffer) if compatible with your analysis. Avoid high column temperatures.
-
Use Alternative Purification: If possible, utilize non-acidic purification methods like normal-phase column chromatography on silica gel.
-
Issue 3: My stored sample has developed a darker color, and analytical results show decreased purity over time.
-
Probable Cause: This indicates slow degradation during storage. While nitroaromatic compounds are inherently colored, a darkening often suggests the formation of impurities. This could be due to slow reactions with atmospheric moisture or exposure to light (photodegradation), which can affect compounds with nitro and carbonyl groups.[10]
-
Solution:
-
Confirm Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from moisture and light.[6]
-
Inert Atmosphere: For high-purity reference standards or long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Re-purify if Necessary: If purity has dropped below acceptable limits, the material may need to be re-purified before use.
-
Understanding the Degradation Pathways
A clear understanding of the degradation mechanisms is crucial for predicting and controlling the stability of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Acid-Catalyzed Degradation
Under acidic conditions, the most probable degradation pathway is the hydrolysis of the ketone.
-
Mechanism:
-
Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺), making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the hydroxyl groups of the resulting gem-diol intermediate.
-
Cleavage (Deacylation): Although less favorable for aromatic ketones, under forcing conditions, this can lead to cleavage of the C-C bond between the ring and the acetyl group, yielding 3-fluoro-4-nitrobenzoic acid.
-
Base-Catalyzed Degradation
Under basic conditions, two competitive pathways are significant.
-
Mechanism A: Nucleophilic Aromatic Substitution (SNAr)
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbon atom bearing the fluorine. This position is highly activated by the electron-withdrawing nitro group located ortho to it.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and onto the nitro group.
-
Loss of Leaving Group: The complex collapses, expelling the fluoride ion (F⁻) as the leaving group, resulting in the formation of 1-(3-hydroxy-4-nitrophenyl)ethanone. This pathway is often rapid and irreversible.
-
-
Mechanism B: Base-Catalyzed Hydrolysis
-
Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ketone.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Cleavage: This intermediate can collapse, potentially leading to the cleavage of the acetyl group, although this is generally slower than the SNAr pathway.
-
Caption: Major degradation pathways under acidic and basic conditions.
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a compound and develop stability-indicating analytical methods.[1][10] The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without completely consuming the parent compound.[11]
General Workflow
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. watson-int.com [watson-int.com]
- 7. aksci.com [aksci.com]
- 8. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-Fluoro-4-nitrophenyl)ethanone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the common yet critical challenge of removing positional isomers from preparations of 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6). The presence of such impurities can significantly impact downstream applications, from analytical characterization to biological screening. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely positional isomers of 1-(3-Fluoro-4-nitrophenyl)ethanone and why do they form?
Answer: 1-(3-Fluoro-4-nitrophenyl)ethanone is typically synthesized via the Friedel-Crafts acylation of 2-fluoronitrobenzene.[1] In this electrophilic aromatic substitution reaction, the acetyl group (CH₃CO-) is directed by the existing substituents on the benzene ring (the fluoro- and nitro- groups).
-
Target Isomer: 1-(3-Fluoro-4-nitrophenyl)ethanone. The acetyl group is ortho to the fluorine atom and meta to the nitro group.
-
Primary Isomeric Impurity: The most common positional isomer is 1-(4-Fluoro-3-nitrophenyl)ethanone (CAS 400-93-1).[2] This isomer forms when the acetyl group adds para to the fluorine atom and ortho to the nitro group.
The formation of a mixture is common because while the directing effects of the substituents favor certain positions, the activation energies for substitution at different positions can be similar, leading to a product mixture.[1] Careful control over reaction conditions (temperature, catalyst, solvent) is critical to minimize the formation of these undesired isomers.[1]
Q2: Why is the complete removal of positional isomers so critical for my research?
Answer: Positional isomers often have very similar physical properties but can exhibit vastly different biological activities, toxicological profiles, and chemical reactivity.
-
In Drug Development: A minor isomeric impurity can lead to off-target effects, altered efficacy, or unexpected toxicity, compromising preclinical and clinical data.
-
In Materials Science: The specific substitution pattern on an aromatic ring dictates its electronic properties and crystal packing, meaning an isomeric impurity can alter the performance of a material.
-
For Characterization: The presence of isomers complicates structural elucidation by NMR and other analytical techniques, leading to ambiguous data and potentially incorrect structural assignment.
Therefore, ensuring isomeric purity is a foundational requirement for reliable and reproducible scientific outcomes.
Q3: What are the most effective methods for separating these isomers?
Answer: Given the similar polarity and physical properties of these isomers, separation requires techniques that can exploit subtle differences in their molecular structure and interactions. The three primary methods are High-Performance Liquid Chromatography (HPLC), Fractional Recrystallization, and Flash Chromatography. Fractional distillation is generally less suitable for these high-boiling point solids, as the boiling points of the isomers are likely too close for effective separation.[3]
| Technique | Principle | Scale | Pros | Cons |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase.[4] | mg to multi-gram | High resolution and purity; excellent for very similar compounds. | Expensive; requires specialized equipment; solvent-intensive. |
| Recrystallization | Difference in solubility in a specific solvent at different temperatures.[5] | mg to kg | Cost-effective; scalable; can yield very high purity material. | Highly dependent on finding the right solvent; can have lower recovery.[6] |
| Flash Chromatography | Adsorption chromatography on a solid phase (e.g., silica gel) with solvent elution. | mg to multi-gram | Faster than traditional column chromatography; good for moderate differences in polarity. | May not provide baseline separation for very similar isomers; requires method development.[7] |
In-Depth Methodologies & Troubleshooting Guides
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is often the most powerful technique for separating challenging positional isomers.[8] The key is to select a column and mobile phase that maximize selectivity.
Workflow for HPLC Method Development & Purification
Caption: HPLC workflow for isomer separation.
Detailed Protocol: HPLC Method Development
-
Initial Column & Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[4] For these fluoro-nitro isomers, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column can offer superior selectivity due to π-π interactions.[4][9]
-
Mobile Phase: Begin with an isocratic mixture of Acetonitrile (ACN) and water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.
-
-
Run Initial Chromatogram: Inject your isomeric mixture and assess the resolution.
-
Optimization:
-
Poor Resolution: If peaks are co-eluting, decrease the percentage of the organic modifier (ACN) in 5% increments. This increases retention and may improve separation.[4]
-
Change Organic Modifier: If ACN/water fails, switch to Methanol (MeOH)/water. The different solvent-analyte interactions can alter selectivity.
-
Consider a Gradient: If a single isocratic method doesn't resolve the isomers while keeping run times reasonable, develop a shallow gradient (e.g., 50% to 70% ACN over 20 minutes).
-
pH Modification: For ionizable compounds, pH is critical.[4] While these acetophenones are neutral, using a buffered mobile phase (e.g., 20 mM potassium phosphate at pH 2.5) can improve peak shape and reproducibility.
-
Troubleshooting HPLC Separations
| Problem | Probable Cause(s) | Solution(s) |
| Poor Resolution | 1. Mobile phase is too strong. 2. Unsuitable stationary phase. | 1. Decrease the percentage of organic solvent (ACN or MeOH).[4] 2. Switch to a column with different selectivity (e.g., from C18 to PFP).[9] |
| Peak Tailing | 1. Column overload. 2. Silanol interactions (on silica-based columns). 3. Mismatched sample solvent. | 1. Reduce injection volume or sample concentration. 2. Use a mobile phase with a low pH buffer (e.g., 0.1% formic acid) to suppress silanol activity. 3. Dissolve the sample in the mobile phase. |
| High Backpressure | 1. Column frit is blocked. 2. Mobile phase precipitation. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first). 2. Ensure mobile phase components are fully miscible and buffers do not precipitate in high organic concentrations. |
Method 2: Fractional Recrystallization
Recrystallization is a powerful purification technique for solids that exploits differences in solubility. The goal is to find a solvent system where the desired isomer is significantly less soluble than the undesired isomer at a low temperature, but both are soluble at a high temperature.[5]
Decision Tree for Recrystallization Solvent Selection
Caption: Logic for selecting a recrystallization solvent.
Detailed Protocol: Recrystallization Screening & Purification
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your impure solid into several small test tubes.
-
Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures).
-
Following the logic diagram above, add the solvent dropwise at room temperature. A good candidate solvent will NOT dissolve the solid at room temperature.
-
Heat the suspension to boiling. A good solvent WILL dissolve the solid completely at or near its boiling point.[6]
-
Allow the solution to cool slowly. The desired outcome is the formation of crystals.
-
Analyze the resulting crystals and the remaining solution (mother liquor) by analytical HPLC to see if enrichment of the desired isomer has occurred.
-
-
Bulk Recrystallization:
-
Dissolve the impure solid in the minimum amount of the chosen hot solvent.[6]
-
Once fully dissolved, remove from heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[6]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more hot solvent until the oil dissolves, then cool again. Alternatively, switch to a lower-boiling point solvent. |
| No Crystals Form | 1. Solution is not saturated (too much solvent used). 2. Cooling too rapidly. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previous batch. |
| Poor Recovery | 1. Too much solvent was used. 2. The desired compound has significant solubility even in the cold solvent. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). 2. Try a different solvent or a binary solvent system. |
Method 3: Analytical Confirmation of Purity
After separation, it is essential to confirm the purity of the isolated compound and verify its structure.
-
High-Performance Liquid Chromatography (HPLC): Inject the isolated fraction onto your analytical HPLC system. A pure sample should show a single, sharp peak. Use a photodiode array (PDA) detector to check for peak purity across the entire UV spectrum.
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) or LC-MS can confirm the molecular weight (183.14 g/mol for C₈H₆FNO₃).[10][11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing positional isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer, allowing for unambiguous structural assignment.
By employing these rigorous separation and analytical techniques, researchers can confidently isolate and verify the purity of 1-(3-Fluoro-4-nitrophenyl)ethanone, ensuring the integrity of their subsequent experiments.
References
- BenchChem Technical Support Center. (n.d.). HPLC Separation of Acetophenone Isomers.
- Srinivasu, K., et al. (n.d.). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- ResearchGate. (n.d.). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis | Request PDF.
- Wikipedia. (n.d.). Fractional distillation.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
- University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
- Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674).
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
- PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone.
- Wilde, M. J., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 635–645.
- Professor Dave Explains. (2020, January 10).
- EMU Physics Department. (2023).
- Fukuchi, M., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 281-287.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group.
- CymitQuimica. (n.d.). CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone.
- Learmonth, D. A., et al. (1998). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 41(13), 2247-2255.
- ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Nitro-1-(4-nitrophenyl)ethanone and Its Positional Isomers.
- PubChem. (n.d.). 1-(3-Chloro-2-fluoro-4-nitrophenyl)ethanone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone via NMR Spectroscopy
Welcome to the technical support center for the analysis of 1-(3-fluoro-4-nitrophenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment. Here, we address common questions and troubleshooting scenarios encountered during the spectral interpretation of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-(3-Fluoro-4-nitrophenyl)ethanone?
A1: Understanding the baseline NMR spectrum of the pure active pharmaceutical ingredient (API) is the critical first step in identifying impurities. The electron-withdrawing nature of the nitro (-NO₂) and acetyl (-C(O)CH₃) groups, combined with the electronegativity of the fluorine (-F) atom, dictates the chemical shifts and coupling patterns observed.
The aromatic protons are significantly deshielded and exhibit complex splitting due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The ¹H NMR spectrum is characterized by a singlet for the methyl protons and a complex multiplet system in the aromatic region.
Table 1: Reference NMR Chemical Shifts for 1-(3-Fluoro-4-nitrophenyl)ethanone
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C(O)CH₃ | ~2.6 (s, 3H) | ~29.8 |
| Ar-H5 | ~7.7 - 7.8 (dd) | ~126.1 (d, JCF ≈ 4 Hz) |
| Ar-H2 | ~7.9 - 8.0 (dd) | ~118.5 (d, JCF ≈ 22 Hz) |
| Ar-H6 | ~8.2 - 8.3 (t) | ~134.1 |
| -C(O)CH₃ | ~195.0 | Not Applicable |
| C1 (C-C=O) | Not Applicable | ~135.2 (d, JCF ≈ 7 Hz) |
| C3 (C-F) | Not Applicable | ~158.5 (d, JCF ≈ 260 Hz) |
| C4 (C-NO₂) | Not Applicable | ~141.9 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values found in spectral databases.[1][2][3]
Q2: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7.0-8.5 ppm). What could they be?
A2: Unidentified aromatic signals are typically process-related impurities, arising from the synthesis route. The most common synthesis for 1-(3-fluoro-4-nitrophenyl)ethanone is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.[4][5] This points to two primary sources of impurities: unreacted starting material and regioisomeric byproducts.[6]
-
Unreacted Starting Material: 1-Fluoro-2-nitrobenzene
-
Regioisomeric Byproduct: 1-(4-Fluoro-3-nitrophenyl)ethanone
-
Why it's an impurity: The Friedel-Crafts acylation, while generally favoring the position para to the fluorine and ortho to the nitro group, can sometimes yield small amounts of other isomers.[6]
-
NMR Signature: The substitution pattern is different, leading to a different set of chemical shifts and coupling constants in the aromatic region. The proton ortho to the fluorine and meta to the nitro group would show a different splitting pattern compared to the target molecule.[9][10]
-
Table 2: ¹H NMR Data for Common Process-Related Impurities
| Compound | Key ¹H NMR Signals (δ, ppm) | Notes |
| 1-Fluoro-2-nitrobenzene | ~8.06 (m), ~7.65 (m), ~7.3 (m) | Four distinct aromatic protons, no methyl singlet.[7] |
| 1-(4-Fluoro-3-nitrophenyl)ethanone | Aromatic signals will have different splitting and chemical shifts due to altered substituent positions. | The coupling patterns will be key to identification. |
Q3: I see a small singlet around 2.1 ppm. What is this likely to be?
A3: A singlet at approximately 2.1 ppm is highly indicative of residual acetone . Acetone is a common solvent used for cleaning glassware or during product work-up and is a frequent contaminant in NMR samples. Similarly, other common laboratory solvents like ethyl acetate or hexane may be present and can be identified by their characteristic NMR signals.
Troubleshooting Workflow for Impurity Identification
When an unexpected peak is observed, a systematic approach is necessary. The following workflow can guide the identification process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for identifying and quantifying impurities in pharmaceutical products.[11][12]
Caption: Troubleshooting Decision Tree for NMR Impurity Identification.
Experimental Protocol: Standard Operating Procedure for NMR Sample Preparation and Analysis
To ensure reproducibility and accuracy, a standardized protocol is essential. Adherence to International Council for Harmonisation (ICH) guidelines on impurity thresholds is critical in pharmaceutical analysis.[13][14]
Objective: To prepare a sample of 1-(3-fluoro-4-nitrophenyl)ethanone for ¹H NMR analysis to identify and quantify impurities at levels ≥ 0.1%.
Materials:
-
1-(3-Fluoro-4-nitrophenyl)ethanone sample
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the 1-(3-fluoro-4-nitrophenyl)ethanone sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial. The choice of solvent is a critical parameter for achieving a low limit of detection (LOD).[13]
-
Dissolution: Cap the vial and gently vortex until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (400 MHz or higher recommended for better resolution and sensitivity).[13]
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks, including the main compound signals and any potential impurity signals.
-
-
Analysis:
-
Compare the observed chemical shifts and multiplicities to the reference data (Table 1) and known impurity data (Table 2).
-
Calculate the relative percentage of impurities by comparing the integral of the impurity peak(s) to the integral of a well-resolved peak of the main compound, accounting for the number of protons each signal represents.
-
References
-
Urbanczyk, M., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed. Available at: [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. Available at: [Link]
-
SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
-
SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Pharmaffiliates. (n.d.). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. inno-pharma.com. Available at: [Link]
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PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. PubChem. Available at: [Link]
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IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org. Available at: [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. chem.pugetsound.edu. Available at: [Link]
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ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. ChemWhat. Available at: [Link]
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PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. PubChem. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. organicchemistrydata.org. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. modgraph.co.uk. Available at: [Link]
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National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Available at: [Link]
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PubChem. (n.d.). 4'-Fluoro-3'-nitroacetophenone. PubChem. Available at: [Link]
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Technical Support Center: Mass Spectrometry Analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone Synthesis Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing synthesis-related impurities using mass spectrometry. As a critical intermediate in pharmaceutical manufacturing, ensuring the purity of this compound is paramount.[1] This document provides field-proven insights and systematic troubleshooting strategies to navigate the common challenges encountered during its analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mass spectrometry analysis of the target compound and its potential impurities.
Q1: What are the basic molecular properties and expected mass of 1-(3-Fluoro-4-nitrophenyl)ethanone?
A1: Understanding the parent compound is the first step. 1-(3-Fluoro-4-nitrophenyl)ethanone has the following properties:
-
Molecular Formula: C₈H₆FNO₃[2]
-
Molecular Weight (Monoisotopic Mass): 183.0332 u
-
Expected m/z in Positive Ion Mode: The primary ion you should be looking for is the protonated molecule, [M+H]⁺, at m/z 184.0410 .
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this analysis?
A2: Both ESI and APCI can be used, but ESI is generally the preferred starting point . Here's the reasoning:
-
ESI: This is a "soft" ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation in the source.[3] This is ideal for confirming the molecular weight of the parent compound and any impurities. The ketone and nitro groups on the molecule provide sufficient polarity for efficient ionization via ESI.
-
APCI: While also effective for small molecules, APCI is a higher-energy process and can sometimes induce more in-source fragmentation than ESI.[4] It is an excellent alternative if you experience poor ionization efficiency with ESI, perhaps due to matrix effects or solvent choice.
Q3: What are the common synthesis-related impurities I should anticipate?
A3: The most common synthesis route for 1-(3-Fluoro-4-nitrophenyl)ethanone is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst like AlCl₃.[5] Based on this, potential impurities include:
-
Unreacted Starting Materials: 1-fluoro-2-nitrobenzene.
-
Isomeric Products: Acylation could potentially occur at other positions on the aromatic ring, though the directing effects of the fluoro and nitro groups make the desired product predominant.
-
Polysubstituted Products: Di-acylated products, while less likely due to the deactivating effect of the first acyl group, are a possibility under harsh conditions.[6][7]
-
Impurities from Reagents: Contaminants from the starting materials or solvents.
Q4: What is the expected fragmentation pattern for the parent compound in MS/MS (tandem mass spectrometry)?
A4: The fragmentation of the protonated molecule (m/z 184.0) will be dictated by the functional groups. Key fragmentation pathways for nitrophenyl ketones include:[8][9]
-
Loss of the acetyl group radical (•CH₃CO): This is often a dominant fragmentation pathway for acetophenones, leading to a fragment at m/z 141.
-
Loss of the nitro group (NO₂): A neutral loss of 46 Da can occur, resulting in a fragment at m/z 138.
-
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) to produce a fragment at m/z 169.[10]
Understanding these primary fragmentation patterns is crucial for confirming the identity of the parent peak and for identifying impurities that share the same core structure.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your LC-MS analysis.
Signal Intensity & Sensitivity Issues
Q: I am not seeing any peak for my target compound (m/z 184.0). What should I check first?
A: A complete lack of signal points to a fundamental issue in the system, from sample introduction to detection.[11] A systematic check is required.
Troubleshooting Workflow: No Signal Detected
Caption: Decision tree for troubleshooting a lack of MS signal.
Q: My signal intensity for the [M+H]⁺ ion is very low. How can I improve it?
A: Low signal intensity can be caused by several factors, ranging from sample concentration to suboptimal instrument settings.[12]
-
Optimize Sample Concentration: If the sample is too dilute, you won't get a strong signal. Conversely, if it's too concentrated, you can experience ion suppression.[12] Run a concentration series to find the optimal range.
-
Check Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred. Avoid non-volatile salts (e.g., phosphate buffers). Trifluoroacetic acid (TFA) is a common additive but can cause significant ion suppression; if used, keep it at a low concentration (<0.1%) or switch to formic acid.[13]
-
Optimize Ion Source Parameters: Systematically tune the source settings. Key parameters include:
-
Capillary Voltage: Adjust to maximize the signal for m/z 184.0.
-
Source Temperature and Gas Flows (Nebulizer, Drying Gas): These parameters affect desolvation efficiency. Improper settings can lead to poor ion formation or unstable spray.
-
-
Minimize Adduct Formation: If your signal is split among multiple adducts ([M+Na]⁺, [M+K]⁺), the intensity of your target [M+H]⁺ will be lower. See the next section for how to address this.
Spectral Interpretation Challenges
Q: I see multiple peaks in my mass spectrum besides the [M+H]⁺ ion, such as [M+23] and [M+39]. What are they?
A: These are very likely alkali metal adducts .[14] In positive-ion ESI, molecules can associate with cations present in the sample matrix, solvents, or glassware. This is one of the most common observations in ESI-MS.[15][16]
Table 1: Common Adducts Observed in Positive ESI-MS
| Adduct Ion | Mass Shift from M | Common Source | Mitigation Strategy |
| [M+Na]⁺ | +22.9892 u | Glassware, solvents, buffers | Use high-purity solvents (LC-MS grade), plasticware, and add a small amount of a proton source like formic acid to the mobile phase to favor [M+H]⁺ formation.[15] |
| [M+K]⁺ | +38.9631 u | Glassware, solvents, buffers | Same as for sodium adducts.[14] |
| [M+NH₄]⁺ | +18.0338 u | Ammonium-based buffers | This is often intentionally formed and can be a stable ion for some analytes. If undesirable, switch to a different mobile phase modifier. |
| [2M+H]⁺ | +M+1.0073 u | High analyte concentration | Dilute the sample. |
Q: I am observing fragment ions in my full scan MS spectrum, even without applying collision energy (CID). What is causing this?
A: This phenomenon is known as in-source fragmentation or in-source collision-induced dissociation (CID).[17] It occurs when ions are accelerated between the atmospheric pressure region of the ion source and the high-vacuum region of the mass analyzer, leading to energetic collisions with gas molecules that cause them to fragment.[18][19]
To reduce in-source fragmentation:
-
Lower the Cone/Fragmentor/Declustering Potential Voltage: This is the most critical parameter. These voltages control the kinetic energy of the ions entering the mass analyzer. Reducing them will result in "softer" ionization conditions and preserve the molecular ion.[13][18]
-
Optimize Source Temperature: Excessively high temperatures can sometimes contribute to the thermal degradation of sensitive analytes, which can be mistaken for in-source fragmentation.
Q: How can I differentiate between isomeric impurities using mass spectrometry?
A: This is a classic challenge, as isomers have the same molecular weight and will appear at the same m/z. A multi-step approach is required:
-
Chromatographic Separation: The most effective way to distinguish isomers is to separate them chromatographically.[20] Develop a robust LC method by screening different columns (e.g., C18, Phenyl-Hexyl, PFP) and optimizing the mobile phase gradient and temperature.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may have different fragmentation patterns. Acquire MS/MS spectra for the isomeric peak and compare them to the spectrum of your main compound. Differences in fragment ion ratios or the presence of unique fragment ions can provide structural clues.
-
High-Resolution Mass Spectrometry (HRMS): While not able to separate isomers on its own, HRMS is critical for confirming the elemental composition of both the parent and fragment ions, which is essential for proposing structures for unknown impurities.[21]
Section 3: Experimental Protocols & Workflows
Protocol 1: Generic LC-MS Method for Impurity Profiling
This protocol provides a robust starting point for the analysis. Optimization will be required for your specific instrumentation and impurity profile.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention for general-purpose separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good elution strength and UV transparency. |
| Gradient | 10% B to 95% B over 15 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Suitable for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and can alter selectivity. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
| Ionization Mode | ESI Positive | As discussed in the FAQ. |
| Scan Range | m/z 100-500 | Covers the parent compound and potential dimeric impurities. |
| Capillary Voltage | 3.5 kV | Typical starting value; requires optimization. |
| Cone/Fragmentor | 20 V | Start with a low value to minimize in-source fragmentation. |
Workflow 2: Systematic Approach to Unknown Impurity Identification
Identifying unknown impurities requires a logical and systematic workflow. LC-MS is a powerful tool for this process, providing both retention time and mass information.[22][23]
Caption: Workflow for the identification of unknown impurities.
Section 4: Data Summary
Table 2: Potential Synthesis-Related Impurities and Their Expected Masses
| Potential Impurity | Structure/Description | Molecular Formula | Monoisotopic Mass (u) | Expected [M+H]⁺ (m/z) |
| Starting Material | 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 141.0171 | 142.0249 |
| Isomeric Product | 1-(5-Fluoro-2-nitrophenyl)ethanone | C₈H₆FNO₃ | 183.0332 | 184.0410 |
| De-nitrated Impurity | 1-(3-Fluorophenyl)ethanone | C₈H₇FO | 138.0481 | 139.0559 |
| Over-acylated Product | 1,1'-(Fluoro-nitro-phenylene)bis(ethanone) | C₁₀H₈FNO₄ | 225.0437 | 226.0515 |
This guide provides a foundational framework for tackling the mass spectrometry analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone. Remember that every instrument and sample is unique, and these guidelines should be adapted based on your experimental observations.
References
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Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
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GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
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Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]
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Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromedia. Retrieved from [Link]
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ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
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Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 830-835. Retrieved from [Link]
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G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
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LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
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Watson International. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from [Link]
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Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Retrieved from [Link]
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Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
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ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]
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Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. Retrieved from [Link]
-
G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
- Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5573-5577.
- Seibl, J., & Völlmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3618.
- Herrington, J. S., & Sheehy, R. M. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
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ResearchGate. (1969). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
- Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons.
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University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- Mayhew, C. A., et al. (2019). Compendium of the Reactions of H3O+ With Selected Ketones of Relevance to Breath Analysis Using Proton Transfer Reaction Mass Spectrometry. Frontiers in Chemistry, 7, 396.
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
- Suginome, H., et al. (1985). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry, (12), 2247-2254.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Technical Support Center: Regioselective Acylation of Fluoronitrobenzene
Welcome to the technical support center for improving the regioselectivity of acylation on fluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this challenging substrate. Here, we will dissect the underlying principles governing regioselectivity and provide actionable troubleshooting strategies to enhance the success of your synthetic endeavors.
Understanding the Challenge: A Tale of Two Substituents
The acylation of fluoronitrobenzene is a classic example of competitive directing effects in electrophilic aromatic substitution (EAS). The outcome of the reaction is dictated by the electronic and steric interplay of the fluorine and nitro groups already present on the aromatic ring.
-
The Nitro Group (-NO₂): This is a potent deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects.[1][2] It directs incoming electrophiles to the meta position relative to itself.[2] Furthermore, its presence significantly reduces the nucleophilicity of the benzene ring, making Friedel-Crafts reactions inherently difficult.[3][4][5] In many cases, nitrobenzene itself is unreactive to Friedel-Crafts acylation under standard conditions.[4][6]
-
The Fluorine Atom (-F): As a halogen, fluorine presents a more nuanced picture. It is an electron-withdrawing group inductively (-I effect), which deactivates the ring. However, it is also capable of donating electron density through resonance (+M effect) via its lone pairs.[7][8] This resonance effect directs incoming electrophiles to the ortho and para positions. For fluorine, the para position is generally favored due to the strong inductive withdrawal at the closer ortho position and potential steric hindrance.[7][9]
The regiochemical outcome of acylating a fluoronitrobenzene isomer is therefore a contest between the meta-directing nitro group and the ortho, para-directing fluorine atom.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the acylation of fluoronitrobenzene isomers.
Q1: My Friedel-Crafts acylation of 1-fluoro-4-nitrobenzene is not proceeding. What are the likely causes?
This is a common and expected challenge. The strong deactivating effect of the nitro group makes the aromatic ring electron-deficient and thus a poor nucleophile for the acylium ion electrophile.[3][5]
Troubleshooting Steps:
-
Verify Reagent and Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[10] Ensure you are using a freshly opened bottle or one that has been stored in a desiccator. The catalyst should be a free-flowing powder. Clumping indicates deactivation by water.[10] Similarly, ensure your acylating agent and solvent are anhydrous.
-
Increase Catalyst Stoichiometry: Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid.[11][12] The product ketone can form a stable complex with the catalyst, sequestering it from the reaction.[3][13] A stoichiometric amount or even an excess of the Lewis acid relative to the substrate may be necessary.
-
Optimize Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier of deactivated substrates, they can also lead to decomposition.[3] We recommend a gradual increase in temperature, monitoring the reaction by TLC or GC. Start with conditions reported for similar deactivated systems and adjust incrementally.
-
Consider a More Potent Lewis Acid: If AlCl₃ is proving ineffective, stronger Lewis acids or alternative catalytic systems could be explored. However, be mindful that harsher conditions can lead to side reactions.
Q2: I am attempting to acylate 1-fluoro-2-nitrobenzene and am getting a mixture of products. How can I improve the regioselectivity?
With 1-fluoro-2-nitrobenzene, the directing effects are in direct competition. The fluorine directs ortho and para (to C4 and C6), while the nitro group directs meta (to C4 and C6). In this case, both substituents direct the incoming electrophile to the same positions (C4 and C6). The key to improving selectivity lies in understanding the subtle differences between these two positions.
Controlling Factors:
-
Steric Hindrance: The position ortho to the fluorine (C6) is sterically more accessible than the position between the two substituents (C4). Therefore, acylation at C6 might be favored.
-
Electronic Effects: The fluorine's deactivating inductive effect is stronger at the closer ortho position (C6) than at the para position (C4).[9] This would suggest that C4 is electronically more favored.
Strategies for Improved Selectivity:
-
Modify the Acylating Agent: Using a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) can amplify the effects of steric hindrance, potentially favoring substitution at the less hindered C6 position.
-
Solvent Optimization: The polarity of the solvent can sometimes influence the ortho/para ratio.[10][12] Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, or nitrobenzene itself) may alter the product distribution.
-
Temperature Control: Lower temperatures often favor the kinetically controlled product.[10] Running the reaction at 0 °C or even lower may enhance the selectivity for one isomer.
Q3: What is the expected major product for the acylation of 1-fluoro-3-nitrobenzene?
In this isomer, the directing effects of the two groups are reinforcing.
-
Fluorine (-F): Directs ortho (C2, C4) and para (C6).
-
Nitro (-NO₂): Directs meta (C2, C4, C6).
All available positions are activated by one group and deactivated by the other. However, the positions ortho to the fluorine (C2 and C4) and meta to the nitro group are strongly favored. The position between the two substituents (C2) is often disfavored due to steric hindrance.[14] Therefore, the most likely position for acylation is C4.
Visualizing the Directing Effects
The following diagram illustrates the interplay of directing effects for the acylation of 1-fluoro-3-nitrobenzene.
Caption: Directing effects in 1-fluoro-3-nitrobenzene.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Fluoronitrobenzene
Disclaimer: This is a representative procedure and may require optimization for specific substrates and acylating agents.
Materials:
-
Fluoronitrobenzene isomer (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 2.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, rigorously dried
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ followed by anhydrous DCM. Stir the suspension and cool to 0 °C in an ice bath.
-
Acylium Ion Formation: Add the acyl chloride dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve the fluoronitrobenzene isomer in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the progress by Thin Layer Chromatography (TLC). If no reaction is observed, the temperature can be cautiously and incrementally increased.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Data Presentation: Expected Outcomes and Influencing Factors
| Substrate | Major Product(s) | Key Challenges & Considerations |
| 1-Fluoro-2-nitrobenzene | Mixture of 4-acyl-1-fluoro-2-nitrobenzene and 6-acyl-1-fluoro-2-nitrobenzene | Competing directing effects. Selectivity may be influenced by sterics and electronics.[9][14] |
| 1-Fluoro-3-nitrobenzene | 4-Acyl-1-fluoro-3-nitrobenzene | Reinforcing directing effects, but the ring is still deactivated. Steric hindrance at C2 is a factor.[14] |
| 1-Fluoro-4-nitrobenzene | 2-Acyl-1-fluoro-4-nitrobenzene | The ring is severely deactivated. The reaction may not proceed or require harsh conditions.[3][4] |
Logical Workflow for Troubleshooting
Caption: A troubleshooting decision tree for acylation reactions.
By systematically addressing these common experimental pitfalls and understanding the fundamental principles of electrophilic aromatic substitution, researchers can significantly improve the regioselectivity and overall success of acylation reactions on fluoronitrobenzene substrates.
References
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
MDPI. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]
-
Reddit. (2024). Why can't this reaction continue?. Retrieved from [Link]
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Challenges in the scale-up of 1-(3-Fluoro-4-nitrophenyl)ethanone production
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6). This molecule is a critical intermediate in the development of various biologically active compounds and functional materials.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its production, ensuring a safe, efficient, and reproducible synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone, which is most commonly achieved via the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.[2]
Question 1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and solutions?
Answer:
Low conversion is the most frequently reported issue and typically stems from the inherent reactivity of the starting material and the stringent requirements of the Friedel-Crafts reaction.
Root Cause Analysis:
-
Severe Ring Deactivation: The primary challenge is the electronically deficient nature of the 1-fluoro-2-nitrobenzene starting material. The potent electron-withdrawing effects of the nitro group (a meta-director) and the fluorine atom (an ortho, para-director) combine to deactivate the aromatic ring, making it a poor nucleophile for the electrophilic aromatic substitution reaction.[2][3]
-
Lewis Acid Complexation: The Lewis acid catalyst (typically AlCl₃) is essential for generating the highly electrophilic acylium ion from acetyl chloride or acetic anhydride. However, it can form stable complexes with the lone pair electrons on the oxygen atoms of the nitro group on the starting material or the carbonyl group of the product ketone.[3][4] This complexation effectively sequesters the catalyst, halting the catalytic cycle. For this reason, a stoichiometric amount (or even a slight excess) of the catalyst is required.[4]
-
Presence of Moisture: Friedel-Crafts reactions are extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: I am observing significant amounts of an undesired isomer. How can I improve the regioselectivity?
Answer:
While the combination of substituents in 1-fluoro-2-nitrobenzene strongly directs the acylation to the desired position (C4, para to fluorine and meta to nitro), improper reaction conditions can lead to isomeric impurities.
Root Cause Analysis:
The directing effects of the substituents are paramount. The fluorine atom is an ortho, para-director, while the nitro group is a strong meta-director. The incoming electrophile (the acylium ion) will preferentially add to the position that is electronically and sterically most favorable. Position 4 is activated by the para-directing fluorine and is the meta position relative to the nitro group, making it the overwhelmingly favored site. The formation of other isomers is typically a minor issue but can be exacerbated by excessively high temperatures, which can overcome the innate selectivity.
Solutions:
-
Temperature Control: Maintain strict temperature control, especially during the addition of the reagents. The formation of the acylium ion complex with AlCl₃ is exothermic. Pre-cool the AlCl₃ suspension to 0°C before slowly adding the acetyl chloride, and then add the 1-fluoro-2-nitrobenzene solution dropwise while maintaining the low temperature.[3]
-
Choice of Lewis Acid: While AlCl₃ is standard, other Lewis acids could be explored for different selectivity profiles, although they may be less effective for such a deactivated substrate.
Question 3: The workup procedure is difficult, and I'm struggling to isolate a pure product.
Answer:
The workup for a Friedel-Crafts reaction involves quenching the excess Lewis acid and separating the product from aluminum salts. This can be challenging on a larger scale.
Root Cause Analysis:
Quenching the reaction mixture, which contains a large amount of AlCl₃, with water is highly exothermic and can form viscous aluminum hydroxide gels that complicate extractions.
Solutions:
-
Quenching Protocol: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. The acid helps to keep the aluminum salts (as AlCl₃ and its hydrates) soluble in the aqueous phase, preventing the formation of emulsions or gels.[5]
-
Extraction: Use a suitable organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery of the product.[5]
-
Purification:
-
Column Chromatography: Flash column chromatography using a gradient of ethyl acetate in hexane is an effective method for achieving high purity.[5]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be a more scalable purification method.
-
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods.[3] Researchers should optimize conditions based on their specific scale and equipment.
Materials & Reagents:
| Reagent/Material | Molar Eq. | Purity | Notes |
| 1-Fluoro-2-nitrobenzene | 1.0 | >98% | Starting Material |
| Aluminum Chloride (AlCl₃) | 1.2 | Anhydrous | Highly hygroscopic; handle in a glovebox or under inert gas. |
| Acetyl Chloride | 1.1 | >98% | Reacts violently with water. |
| Dichloromethane (DCM) | - | Anhydrous | Solvent |
| Hydrochloric Acid (HCl) | - | Concentrated | For workup |
| Ethyl Acetate & Hexane | - | HPLC Grade | For extraction & chromatography |
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq) to the AlCl₃ suspension via the dropping funnel over 20-30 minutes. Stir for an additional 30 minutes at 0°C.
-
Substrate Addition: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM). Monitor the reaction's progress using TLC or GC-MS.
-
Quench: After the reaction is complete (typically several hours), cool the mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography using a gradient of ethyl acetate in hexane to yield 1-(3-fluoro-4-nitrophenyl)ethanone as a pale yellow solid.[5][6]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction?
A: The reaction is a classic Friedel-Crafts acylation, which proceeds via electrophilic aromatic substitution.
Sources
Preventing polyacylation in the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will address common challenges, with a particular focus on preventing polyacylation, and provide in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Preventing Polyacylation and Other Side Reactions
One of the most common hurdles in the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone via Friedel-Crafts acylation is the potential for side reactions, including the formation of diacylated byproducts. While polyacylation is generally less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, it can still occur under certain conditions.[1][2] This section provides a detailed troubleshooting guide in a question-and-answer format to address these specific issues.
Question 1: I'm observing a significant amount of a diacylated byproduct in my reaction mixture. What are the likely causes and how can I prevent this?
Answer:
The formation of a diacylated byproduct, while less common, can be promoted by several factors. The primary reason is that the starting material, 1-fluoro-2-nitrobenzene, is already deactivated by the presence of two electron-withdrawing groups (fluoro and nitro). The introduction of an acetyl group further deactivates the ring, making a second acylation thermodynamically unfavorable.[3][4] However, certain experimental conditions can overcome this barrier.
Probable Causes & Solutions:
| Probable Cause | In-Depth Explanation & Solution |
| Excessive Acylating Agent | Using a large excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) can drive the reaction towards polyacylation, especially at elevated temperatures. Solution: Carefully control the stoichiometry. Use a molar ratio of 1:1 to 1:1.1 of the acylating agent to the 1-fluoro-2-nitrobenzene substrate.[3] |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy for the less favorable second acylation to occur. Solution: Maintain a low reaction temperature, typically between 0°C and room temperature.[1] It is advisable to add the acylating agent dropwise at 0°C and then allow the reaction to slowly warm to room temperature while monitoring its progress. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the consumption of the starting material can increase the likelihood of side reactions, including diacylation.[1][3] Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is fully consumed. |
| Highly Active Catalyst System | While a strong Lewis acid like AlCl₃ is often necessary for acylating deactivated rings, an excessively high concentration or a very potent catalyst system can increase reactivity to a point where diacylation becomes significant.[1] Solution: Use a stoichiometric amount of AlCl₃. Forcing the reaction with a large excess of the catalyst should be avoided. |
Question 2: My reaction is sluggish or not proceeding to completion, leading to a low yield of the desired mono-acylated product. What should I do?
Answer:
Low reactivity is a common issue when performing Friedel-Crafts acylation on deactivated aromatic rings like 1-fluoro-2-nitrobenzene.[2][5] The electron-withdrawing nature of the fluoro and nitro groups makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[5][6][7]
Probable Causes & Solutions:
| Probable Cause | In-Depth Explanation & Solution |
| Deactivated Aromatic Substrate | The inherent low reactivity of 1-fluoro-2-nitrobenzene is the primary challenge. Friedel-Crafts reactions are generally not suitable for strongly deactivated rings.[2][8] Solution: While this is an inherent property, ensuring all other parameters are optimal is crucial. In some cases, alternative synthetic routes may need to be considered if yields remain unacceptably low.[9] |
| Insufficient Catalyst Activity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[2][5] Solution: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried). Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. |
| Inadequate Catalyst Stoichiometry | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][5] Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. For deactivated substrates, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial.[9] |
| Sub-optimal Reaction Temperature | While high temperatures can lead to side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for this challenging acylation. Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be attempted. However, this must be done cautiously with careful monitoring for the formation of byproducts.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is polyacylation generally not a major concern in Friedel-Crafts acylation reactions?
A1: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution.[3][10] This makes the mono-acylated product significantly less reactive than the starting aromatic compound, thus hindering subsequent acylation reactions.[3][4] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polyalkylation.[3][11]
Q2: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?
A2: While AlCl₃ is the most common and often necessary catalyst for acylating deactivated rings, other Lewis acids can be considered. Milder Lewis acids like FeCl₃ or ZnCl₂ may be less effective for this specific substrate but could offer better selectivity in some cases.[1] Forcing conditions with superacids like triflic acid have been used for deactivated substrates, but this is not a general solution and yields can be low.[9]
Q3: What is the role of quenching the reaction with an ice/HCl mixture?
A3: The workup procedure involving quenching with ice and concentrated HCl serves two primary purposes. First, it hydrolyzes the aluminum chloride and decomposes the aluminum chloride-ketone complex, liberating the desired product.[3] Second, the acidic conditions ensure that any basic intermediates or byproducts are protonated and remain in the aqueous layer during the subsequent extraction.
Q4: Are there any alternative synthetic routes to 1-(3-fluoro-4-nitrophenyl)ethanone?
A4: Yes, while Friedel-Crafts acylation is a common approach, other methods exist. For instance, one could start from 3-fluoro-4-nitrobenzoyl chloride and convert it to the desired ketone through a reaction with a suitable organometallic reagent, such as a Grignard reagent or an organocadmium compound. Another reported synthesis involves the use of dimethyl malonate with 3-fluoro-4-nitrobenzoyl chloride followed by hydrolysis and decarboxylation.[12]
Experimental Protocol: Optimized Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
This protocol is designed to maximize the yield of the mono-acylated product while minimizing the formation of byproducts.
Materials:
-
1-Fluoro-2-nitrobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0°C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add 1-fluoro-2-nitrobenzene (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Ensure the temperature remains between 0-5°C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask back down in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(3-fluoro-4-nitrophenyl)ethanone.
Visualizing the Process
To better understand the key steps and decision points in troubleshooting this synthesis, the following workflow diagram is provided.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. reddit.com [reddit.com]
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- 12. 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 [chemicalbook.com]
Catalyst selection for efficient 1-(3-Fluoro-4-nitrophenyl)ethanone synthesis
Technical Support Center: Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this challenging acylation reaction. The inherent electronic properties of the starting material, 4-fluoro-1-nitrobenzene, present significant hurdles for standard synthetic protocols. This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for potential failures, and detailed experimental procedures to enhance the success rate and efficiency of your synthesis.
Frequently Asked Questions (FAQs) & Foundational Concepts
Q1: Why is the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone via Friedel-Crafts acylation exceptionally difficult?
A1: The primary challenge lies in the severe deactivation of the aromatic ring of the starting material, 4-fluoro-1-nitrobenzene. Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction, which relies on the nucleophilic character of the aromatic ring to attack an electrophile (the acylium ion).[1][2]
-
Electronic Deactivation: The substrate contains two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a fluorine atom (-F).
-
The nitro group is one of the strongest deactivating groups due to both resonance and inductive effects. It withdraws electron density from the ring, making it highly "electron-poor" and thus a very weak nucleophile.[3]
-
The fluorine atom , while having an ortho, para-directing effect through resonance, is highly electronegative and strongly deactivates the ring through its inductive effect.
-
-
Catalyst Inhibition: Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), can form stable complexes with the nitro group. This interaction can sequester the catalyst, effectively poisoning it and preventing it from activating the acylating agent.[1]
Due to this profound deactivation, standard Friedel-Crafts conditions often fail or result in extremely low yields.[4][5] Overcoming this requires a careful selection of a highly active catalyst and precisely controlled reaction conditions.
Q2: What is the primary role of the catalyst in this reaction, and why is a stoichiometric amount often required?
A2: In Friedel-Crafts acylation, the catalyst, typically a Lewis acid, has two main functions:
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acylating agent (e.g., acetyl chloride), facilitating the cleavage of the carbon-halogen bond to generate a highly reactive, resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[6]
-
Activation of the Substrate (Minor Role): While its primary role is on the acylating agent, the Lewis acid can also weakly coordinate to the substrate, influencing its reactivity.
Unlike in Friedel-Crafts alkylation, where the catalyst can be used in catalytic amounts, acylation reactions typically require at least a stoichiometric amount of the Lewis acid. This is because the ketone product formed is itself a Lewis base and forms a stable complex with the Lewis acid.[7] This complex is generally stable under the reaction conditions, effectively removing the catalyst from the reaction cycle. To drive the reaction to completion, enough catalyst must be present to activate the acylating agent and account for the amount that will be complexed by the product. For deactivated substrates like 4-fluoro-1-nitrobenzene, an excess of the catalyst is often necessary to achieve a reasonable reaction rate.[8]
Catalyst Selection & Optimization Guide
The choice of catalyst is the most critical parameter for this synthesis. A systematic approach to selection is essential for success.
Q3: What are the viable catalyst options for acylating a severely deactivated ring like 4-fluoro-1-nitrobenzene?
A3: Given the substrate's low reactivity, catalyst selection is narrowed to the most powerful options.
| Catalyst Type | Examples | Advantages | Disadvantages | Best For... |
| Traditional Lewis Acids | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) | High activity, relatively low cost. | Highly hygroscopic, requires stoichiometric amounts or more, difficult workup, potential for side reactions at high temperatures.[8][9] | Initial attempts when forcing conditions are acceptable. |
| Superacids / Brønsted Acids | Triflic Acid (TfOH), Polyphosphoric Acid (PPA) | Extremely high acidity can protonate even weak bases, can be more effective than Lewis acids for some deactivated systems.[1] | Corrosive, can lead to charring/polymerization if not controlled, expensive. | Cases where traditional Lewis acids fail completely. |
| Solid Acid Catalysts | Zeolites (e.g., H-BEA), Nafion | Reusable, environmentally benign, simplified workup, can offer shape selectivity.[10][11] | Often lower activity than strong Lewis acids, may require higher temperatures, susceptible to pore blockage.[11] | Process optimization, green chemistry approaches, and larger-scale synthesis where catalyst recycling is beneficial. |
Q4: I'm starting my experimental design. Should I begin with AlCl₃ or a more advanced catalyst system?
A4: For initial laboratory-scale synthesis, starting with aluminum chloride (AlCl₃) is a logical, cost-effective baseline. It will help you establish the reactivity baseline for your specific setup. However, you must anticipate the need for forcing conditions.
Below is a decision workflow to guide your catalyst selection and troubleshooting process.
Caption: Catalyst selection and troubleshooting workflow.
Troubleshooting Guide
Q5: My reaction with AlCl₃ yielded no product. What are the most probable causes and how do I fix them?
A5: This is a very common outcome. The causes can be ranked by probability:
-
Moisture Contamination (Highest Probability): Aluminum chloride is extremely hygroscopic. Trace amounts of water in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it completely inactive.[9]
-
Solution: Rigorously dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (nitrogen or argon). Use anhydrous grade solvents from a freshly opened bottle or distill them over a suitable drying agent. Ensure your AlCl₃ is a fresh, free-flowing powder, not clumped or discolored.
-
-
Insufficient Catalyst Activity/Amount: The combined deactivation of the ring and catalyst complexation requires a significant excess of active AlCl₃.
-
Solution: Increase the stoichiometry of AlCl₃. While 1.1-1.2 equivalents are standard for activated rings, for this system, start with 1.5-2.0 equivalents. If that fails, a further increase to 2.5 equivalents may be warranted, but be aware of diminishing returns and increased workup difficulty.[8]
-
-
Inadequate Reaction Temperature: The activation energy for this reaction is very high.
-
Solution: If running the reaction at 0°C to room temperature fails, cautiously increase the temperature. Start by gently refluxing the reaction mixture. Monitor carefully by TLC for product formation, but also for decomposition (charring). A balance must be struck between overcoming the activation barrier and preventing side reactions.[8]
-
Q6: I'm seeing the formation of multiple products and a dark, tar-like substance in my reaction flask. What's happening?
A6: This indicates that the reaction conditions are too harsh, leading to side reactions and decomposition.
-
Isomer Formation: While the desired product, 1-(3-fluoro-4-nitrophenyl)ethanone, is the expected major regioisomer based on the directing effects of the -F and -NO₂ groups, forcing conditions can sometimes reduce selectivity.
-
Charring/Polymerization: High temperatures, especially with high concentrations of strong Lewis or Brønsted acids, can cause the aromatic substrate or product to decompose and polymerize.[8]
Solutions:
-
Temperature Control: Begin the reaction at a low temperature (0°C) for the initial addition of reagents to control the initial exotherm. Then, slowly and incrementally warm the reaction, holding at various temperatures (e.g., room temperature, 40°C, 60°C) and monitoring by TLC to find the "sweet spot" where product forms without significant decomposition.
-
Solvent Optimization: The choice of solvent can influence reactivity and selectivity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For highly deactivated systems, using nitrobenzene as a solvent can sometimes be effective as it is highly polar and stable to the reaction conditions, but this complicates purification significantly.
Experimental Protocol: High-Activity Friedel-Crafts Acylation
This protocol is designed as a robust starting point for the synthesis, incorporating best practices to mitigate common failure modes.
Materials:
-
4-Fluoro-1-nitrobenzene
-
Acetyl Chloride (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation (Strictly Anhydrous):
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
To the cooled flask, add anhydrous aluminum chloride (2.0 equivalents).
-
Add anhydrous DCM via syringe to create a slurry.
-
-
Formation of Acylium Ion Complex:
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ slurry over 20-30 minutes. A gentle evolution of HCl gas may be observed.
-
Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.
-
-
Acylation Reaction:
-
Add 4-fluoro-1-nitrobenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. If no significant conversion is observed, slowly heat the mixture to reflux (approx. 40°C) and continue monitoring for another 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and cautiously, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the AlCl₃-ketone complex.[12]
-
Transfer the quenched mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, typically a yellow or brown solid/oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[9]
-
Visualizing the Mechanism
The following diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for this challenging reaction.
Caption: Mechanism of Friedel-Crafts acylation on a deactivated ring.
References
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- ChemicalBook. (2023). 1-(3-fluoro-4-nitrophenyl)ethanone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation.
- Google Patents. (n.d.). US6984760B2 - Acylation of aromatic compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- LibreTexts. (2023). Friedel-Crafts Acylation.
- ResearchGate. (2008). Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability.
- Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation.
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 9. 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 [chemicalbook.com]
- 10. US6984760B2 - Acylation of aromatic compounds - Google Patents [patents.google.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is a cornerstone of development. 1-(3-Fluoro-4-nitrophenyl)ethanone is a substituted acetophenone derivative that serves as a valuable building block, incorporating three key functional groups: a ketone, a nitro group, and a fluorine atom. The strategic placement of these substituents creates a unique electronic environment within the molecule, making it an interesting subject for spectroscopic analysis.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Fluoro-4-nitrophenyl)ethanone. Moving beyond a simple peak report, we will dissect the spectral data, explaining the underlying principles that govern the observed chemical shifts and coupling constants. This analysis serves as a practical comparison guide, contrasting the spectrum of our target molecule with simpler, related structures to provide researchers with a robust framework for interpreting the spectra of similarly complex aromatic systems.
Molecular Structure and Spectroscopic Implications
The substitution pattern on the benzene ring is critical to understanding the NMR spectrum. The three substituents—acetyl (COCH₃), fluoro (F), and nitro (NO₂)—are positioned at C1, C3, and C4, respectively. This arrangement renders all six carbons of the aromatic ring and their attached protons chemically non-equivalent, meaning we expect to see distinct signals for each in the ¹H and ¹³C NMR spectra.
Caption: Molecular structure of 1-(3-Fluoro-4-nitrophenyl)ethanone with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration. For 1-(3-Fluoro-4-nitrophenyl)ethanone, we anticipate four distinct signals: one for the methyl protons and three for the aromatic protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CH₃ (H8) | ~2.65 | Singlet (s) | N/A | 3H |
| H6 | ~8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 5.0 | 1H |
| H5 | ~7.8 - 8.0 | Triplet (t) or ddd | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 8.5 | 1H |
| H2 | ~8.2 - 8.4 | Doublet of doublets (dd) | ⁴J(H2-H6) ≈ 2.0, ³J(H2-F) ≈ 10.0 | 1H |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental results depending on solvent and concentration.[1][2]
Interpretation of the Spectrum
-
Methyl Protons (-CH₃): This signal appears as a sharp singlet at approximately 2.65 ppm. Its integration value of 3H confirms its identity. The downfield shift from a typical aliphatic methyl group (~0.9 ppm) is due to the deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons (H2, H5, H6): The aromatic region (7.8 - 8.4 ppm) is complex due to the strong electron-withdrawing effects of the nitro (-NO₂) and acetyl (-COCH₃) groups, which deshield the protons and shift them significantly downfield.
-
H2: This proton is ortho to the acetyl group and meta to the nitro group. It is also positioned ortho to the fluorine atom. The strong deshielding places it furthest downfield. Its signal is split into a doublet of doublets by coupling to H6 (a small four-bond, or meta, coupling, ⁴J ≈ 2.0 Hz) and to the fluorine atom (a larger three-bond, or ortho, coupling, ³J ≈ 10.0 Hz).
-
H6: This proton is ortho to the acetyl group and meta to the fluorine. It is split by its ortho neighbor H5 (³J ≈ 8.5 Hz) and by a four-bond meta coupling to the fluorine atom (⁴J ≈ 5.0 Hz), resulting in a doublet of doublets.
-
H5: This proton is positioned ortho to the strongly withdrawing nitro group. It experiences coupling to its neighbor H6 (³J ≈ 8.5 Hz) and a significant three-bond coupling to the fluorine atom (³J ≈ 8.5 Hz). Because these two coupling constants are coincidentally similar, the signal may appear as a triplet (a "virtual triplet") instead of a distinct doublet of doublets.
-
The interaction between nuclear spins through the bonding electrons is known as J-coupling or spin-spin splitting.[3][4] The magnitude of this coupling provides critical information about the connectivity and spatial relationship between nuclei.[4]
Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling interactions in the aromatic region.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. For 1-(3-Fluoro-4-nitrophenyl)ethanone, we expect eight distinct signals. The chemical shifts are heavily influenced by the attached functional groups and their electronic effects.[5][6]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |
| C8 (-CH₃) | ~27 | Weak |
| C7 (C=O) | ~196 | Weak |
| Aromatic C | ~120 - 160 | Present |
A more detailed prediction for the aromatic carbons:
-
C3 (C-F): ~155-160 ppm (Large ¹J_CF coupling, ~250-260 Hz)
-
C4 (C-NO₂): ~145-150 ppm (Medium ²J_CF coupling)
-
C1 (C-Ac): ~135-140 ppm
-
C2, C5, C6: ~120-130 ppm (Various ²J_CF and ³J_CF couplings)
Interpretation of the Spectrum
-
Aliphatic and Carbonyl Carbons:
-
Aromatic Carbons:
-
C3 (Carbon bonded to Fluorine): This signal is easily identified not only by its chemical shift (~158 ppm) but also by a very large splitting into a doublet due to one-bond coupling with fluorine (¹J_CF ≈ 255 Hz).
-
C4 (Carbon bonded to Nitro group): The nitro group is strongly electron-withdrawing, but its effect on the attached carbon's chemical shift is complex. This carbon will also show a smaller two-bond C-F coupling.
-
C1 (Ipso-carbon): The carbon attached to the acetyl group.
-
C2, C5, C6: These carbons appear in the range of 120-130 ppm. Their exact assignment requires advanced 2D NMR techniques (like HSQC and HMBC), but their signals will be split into doublets due to two-bond and three-bond couplings with the fluorine atom.
-
Comparative Analysis: The Impact of Substituents
To fully appreciate the spectral features of 1-(3-fluoro-4-nitrophenyl)ethanone, it is instructive to compare its data with that of unsubstituted acetophenone and its monosubstituted analogs.
| Compound | H-ortho (ppm) | H-meta (ppm) | H-para (ppm) | C=O (ppm) |
| Acetophenone | ~7.97 | ~7.47 | ~7.58 | ~198.1 |
| 4-Fluoroacetophenone | ~8.00 | ~7.13 | N/A | ~196.5 |
| 4-Nitroacetophenone | ~8.30 | ~8.05 | N/A | ~196.7 |
| 1-(3-F, 4-NO₂)-acetophenone | H2: ~8.3, H6: ~8.1 | H5: ~7.9 | N/A | ~196 |
Data for reference compounds sourced from experimental databases.[8][9][10]
-
Effect of the Nitro Group: Comparing acetophenone to 4-nitroacetophenone, the -NO₂ group dramatically deshields all aromatic protons, shifting them downfield. This is due to its powerful inductive and resonance electron-withdrawing nature.
-
Effect of the Fluoro Group: Comparing acetophenone to 4-fluoroacetophenone, the fluorine atom has a dual effect. It is inductively electron-withdrawing but can be a weak resonance donor. This results in a slight shielding of the meta protons (H-meta, ~7.13 ppm) compared to acetophenone.
-
Synergistic Effects: In our target molecule, the effects are combined. The nitro group dominates, causing a strong downfield shift for all aromatic protons. The fluorine atom's primary contribution is the characteristic H-F and C-F splitting patterns, which are invaluable for confirming the substitution pattern.
Experimental Protocol for High-Resolution NMR
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of small organic molecules like 1-(3-fluoro-4-nitrophenyl)ethanone.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[11][12] Chloroform-d (CDCl₃) is a common first choice for its versatility.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the spectrometer does not use the solvent signal for locking.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a standard 1D proton spectrum using a 90° pulse. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Caption: Standard workflow for NMR spectral analysis.
Conclusion
The NMR spectral analysis of 1-(3-fluoro-4-nitrophenyl)ethanone is a prime example of how fundamental spectroscopic principles can be applied to elucidate a complex molecular structure. The ¹H spectrum is defined by the strong deshielding effects of the nitro and acetyl groups and the characteristic splitting patterns introduced by both H-H and H-F couplings. The ¹³C spectrum complements this information, with the large one-bond C-F coupling constant serving as an unambiguous marker for the fluorinated carbon position. By comparing this data to simpler acetophenone derivatives, we can rationally dissect the contribution of each substituent to the overall electronic environment of the molecule. This guide provides researchers with the foundational knowledge and comparative data necessary to confidently interpret the spectra of this compound and other similarly substituted aromatic systems.
References
-
Dhami, K.S. & Stothers, J.B. (1965). ¹³C N.M.R. Studies: Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-489.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Gunther, H. (2013).
-
ACD/Labs. (n.d.). NMR Prediction.
-
Patiny, L. & Zasso, M. (n.d.). Simulate and predict NMR spectra.
-
Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
-
Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Org. Lett. 2012, 14, 4158. The Royal Society of Chemistry.
-
ChemicalBook. (n.d.). 4-Fluoroacetophenone(403-42-9) 1H NMR.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling.
-
Wikipedia. (n.d.). J-coupling.
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A Comparative Guide to the Mass Spectrum Fragmentation of 1-(3-Fluoro-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluoro-4-nitrophenyl)ethanone is a substituted aromatic ketone with significant interest in synthetic chemistry and drug discovery. Its structural complexity, featuring an acetyl group, a nitro group, and a fluorine atom on the phenyl ring, gives rise to a distinct mass spectrum fragmentation pattern. Understanding this pattern is crucial for the structural elucidation and quality control of this compound and its derivatives. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum of 1-(3-Fluoro-4-nitrophenyl)ethanone, comparing its fragmentation pathways with those of related compounds to offer a comprehensive understanding of the substituent effects on fragmentation.
Methodology: Predicting Fragmentation Patterns
In the absence of a publicly available experimental mass spectrum for 1-(3-Fluoro-4-nitrophenyl)ethanone, this guide will predict its fragmentation pattern based on well-established principles of mass spectrometry. The predictions are grounded in the known fragmentation behaviors of aromatic ketones, nitroaromatic compounds, and organofluorine compounds.[1][2][3] For comparative analysis, the fragmentation pattern of the structurally similar compound, 1-(3-nitrophenyl)ethanone, will be referenced from the NIST WebBook database.[4][5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a typical protocol for acquiring the mass spectrum of a small organic molecule like 1-(3-Fluoro-4-nitrophenyl)ethanone using EI-MS:
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M•+).[6][7]
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[1][8]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Fragmentation Pattern of 1-(3-Fluoro-4-nitrophenyl)ethanone
The structure of 1-(3-Fluoro-4-nitrophenyl)ethanone, with a molecular formula of C8H6FNO3 and a molecular weight of 183.14 g/mol , suggests several key fragmentation pathways under electron ionization.[9]
The molecular ion peak (M•+) is expected at an m/z of 183.
Key Fragmentation Pathways:
-
α-Cleavage (Loss of Methyl Radical): Aromatic ketones readily undergo α-cleavage, with the loss of one of the substituents on the carbonyl group. In this case, the loss of a methyl radical (•CH3, 15 Da) is a highly probable fragmentation pathway, leading to the formation of a stable 3-fluoro-4-nitrobenzoyl cation.[10][11][12] This fragment is expected to be a prominent peak in the spectrum.
-
m/z 168: [M - CH3]+
-
-
Loss of Nitro Group: Nitroaromatic compounds are known to fragment through the loss of the nitro group (•NO2, 46 Da) or nitric oxide (•NO, 30 Da).[3][13]
-
m/z 137: [M - NO2]+
-
m/z 153: [M - NO]+
-
-
Loss of Carbon Monoxide: The benzoyl cation formed from α-cleavage can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da).[14]
-
m/z 140: [M - CH3 - CO]+
-
-
Cleavage involving Fluorine: Organofluorine compounds can exhibit fragmentation through the loss of a fluorine radical (•F, 19 Da) or hydrogen fluoride (HF, 20 Da).[15]
-
m/z 164: [M - F]+
-
m/z 163: [M - HF]+
-
Summary of Predicted Fragments
| m/z | Proposed Fragment Ion | Neutral Loss | Comments |
| 183 | [C8H6FNO3]•+ | - | Molecular Ion (M•+) |
| 168 | [C7H3FNO2]+ | •CH3 | α-cleavage, likely the base peak |
| 153 | [C8H6FO2]+ | •NO | Loss of nitric oxide |
| 140 | [C6H3FNO]+ | •CH3, CO | Loss of CO from the benzoyl cation |
| 137 | [C8H6FO]+ | •NO2 | Loss of the nitro group |
| 122 | [C6H3F]+ | •CH3, CO, H2O | Further fragmentation |
| 94 | [C5H3F]+ | •CH3, CO, H2O, CO | Further fragmentation |
Comparative Analysis: The Influence of the Fluorine Substituent
To understand the impact of the fluorine atom on the fragmentation pattern, we can compare the predicted spectrum of 1-(3-fluoro-4-nitrophenyl)ethanone with the known fragmentation of 1-(3-nitrophenyl)ethanone (molecular weight: 165.15 g/mol ).[4][5]
| Feature | 1-(3-Fluoro-4-nitrophenyl)ethanone (Predicted) | 1-(3-nitrophenyl)ethanone (Experimental) | Analysis of Fluorine's Influence |
| Molecular Ion (M•+) | m/z 183 | m/z 165 | The 18 Da difference reflects the mass of F (19) minus H (1). |
| Base Peak | Predicted at m/z 168 ([M-CH3]+) | m/z 150 ([M-CH3]+) | Both compounds show α-cleavage as a dominant pathway. The fluorine atom increases the mass of this fragment by 18 Da. |
| Loss of •NO2 | m/z 137 | m/z 119 | The presence of fluorine shifts this fragment by 18 Da. |
| Loss of •NO | m/z 153 | m/z 135 | The fluorine atom results in an 18 Da mass shift for this fragment. |
| Fluorine-specific fragments | m/z 164 ([M-F]+), m/z 163 ([M-HF]+) | Not applicable | These fragments are unique to the fluorinated compound and provide clear evidence of its presence. |
The comparison highlights that while the primary fragmentation pathways (α-cleavage and loss of the nitro group) are similar, the presence of the fluorine atom systematically shifts the m/z values of the corresponding fragments and introduces unique fragmentation channels involving the loss of fluorine.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for 1-(3-Fluoro-4-nitrophenyl)ethanone.
Caption: Primary fragmentation of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Caption: Structural relationship for comparative fragmentation analysis.
Conclusion
The mass spectrum of 1-(3-Fluoro-4-nitrophenyl)ethanone is predicted to be characterized by a prominent molecular ion peak at m/z 183 and a base peak at m/z 168, resulting from the loss of a methyl group via α-cleavage. Other significant fragments are expected from the loss of the nitro group (as •NO2 or •NO) and subsequent loss of carbon monoxide. The presence of a fluorine atom introduces unique fragmentation pathways and systematically shifts the mass of common fragments when compared to its non-fluorinated analog, 1-(3-nitrophenyl)ethanone. This detailed analysis provides a valuable framework for the identification and structural characterization of this and related compounds in various scientific applications.
References
-
PubChem. 1-(3-Fluoro-4-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
-
NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. [Link]
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-
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-
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-
YouTube. Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. [Link]
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Michigan State University Chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]
-
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-
Metlin. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
-
YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone: A Comparative Analysis
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6) is a key building block, or intermediate, in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a fluorinated nitrophenyl ring and a ketone group, makes it a versatile precursor for creating more complex drug molecules.[3] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Impurities, even in trace amounts, can carry over into the final API, potentially altering its pharmacological activity, increasing toxicity, or reducing stability.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent purity control throughout the drug manufacturing process.[4][5][6] Therefore, developing a robust, accurate, and reliable analytical method for purity determination is a non-negotiable step in the journey from chemical synthesis to clinical application. This guide provides an in-depth evaluation of the primary analytical technique for this purpose—High-Performance Liquid Chromatography (HPLC)—and compares it with alternative methodologies, offering field-proven insights for researchers and drug development professionals.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC) for Purity Determination
For the analysis of moderately polar, aromatic compounds like 1-(3-Fluoro-4-nitrophenyl)ethanone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the industry's gold standard.[7] Its widespread adoption is due to its high resolving power, sensitivity, and adaptability.
The Causality Behind the Method: Why RP-HPLC Works
The principle of RP-HPLC is based on the partitioning of an analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). For 1-(3-Fluoro-4-nitrophenyl)ethanone:
-
Analyte Characteristics: The molecule possesses both non-polar (the aromatic ring) and polar (the ketone and nitro groups) characteristics. This amphiphilic nature makes it ideally suited for retention and separation on a C18 column.
-
Stationary Phase (C18): The long, non-polar C18 alkyl chains bonded to the silica support provide a hydrophobic surface. The non-polar aromatic ring of the analyte interacts strongly with this surface via van der Waals forces.
-
Mobile Phase (Acetonitrile/Water): A polar mobile phase is used to elute the compound. By increasing the proportion of the organic solvent (acetonitrile), the mobile phase becomes more non-polar, which weakens the analyte's interaction with the stationary phase and causes it to elute from the column faster. This ability to precisely control elution by modifying the solvent ratio (isocratic or gradient elution) is the key to achieving separation from potential impurities.
-
UV Detection: The nitrophenyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light efficiently. Studies on nitrophenols show strong absorbance in the UV region.[8][9] This allows for highly sensitive detection using a Diode Array Detector (DAD) or a standard UV-Vis detector, typically set at a wavelength near the analyte's maximum absorbance (λmax) for optimal signal-to-noise ratio.
Experimental Workflow: A Self-Validating Protocol
A trustworthy analytical method must be a self-validating system, meaning it is designed for accuracy, precision, and robustness. The following protocol for the HPLC purity analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone is built on these principles and adheres to standards outlined by ICH guidelines.[5][10][11]
Step-by-Step Experimental Protocol: RP-HPLC Purity Assay
1. Instrumentation and Reagents:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and trifluoroacetic acid (TFA) or formic acid.
-
Reference Standard: A well-characterized, high-purity standard of 1-(3-Fluoro-4-nitrophenyl)ethanone.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA (v/v) in Water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile. Filter through a 0.45 µm membrane filter and degas. The addition of an acid like TFA sharpens peaks by suppressing the ionization of silanol groups on the silica support.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample of 1-(3-Fluoro-4-nitrophenyl)ethanone in the diluent to also achieve a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 260 nm. This wavelength provides a good balance of sensitivity for the main peak and potential aromatic impurities.
-
Elution Mode: Gradient Elution (example profile):
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (equilibration)
-
A gradient is superior for purity analysis as it can separate impurities with a wide range of polarities.
-
4. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization of the HPLC Workflow
Caption: Workflow for RP-HPLC purity analysis.
Comparative Guide to Alternative Analytical Methods
While RP-HPLC is the primary choice, a comprehensive understanding requires evaluating alternative and complementary techniques. Each method offers a different lens through which to view sample purity.
| Method | Principle | Primary Application | Advantages | Limitations |
| RP-HPLC | Partition chromatography based on polarity (non-polar stationary phase). | Purity Assay & Quantification. | High resolution, robust, versatile, well-established, suitable for a wide range of compounds. | Requires sample solubility in mobile phase; may not resolve all structurally similar impurities. |
| Normal-Phase HPLC (NP-HPLC) | Partition chromatography based on polarity (polar stationary phase). | Separation of very non-polar compounds or isomers. | Excellent for isomer separation; uses non-aqueous mobile phases. | Less common, solvents are more expensive/hazardous, less compatible with MS.[12] |
| Gas Chromatography (GC) | Partition chromatography based on volatility and boiling point. | Analysis of volatile impurities (e.g., residual solvents). | Extremely high resolution for volatile compounds; high sensitivity. | Analyte must be volatile and thermally stable; risk of degradation for nitro compounds.[7] |
| UV-Vis Spectrophotometry | Measures absorbance of light at a specific wavelength. | Quantification (Assay) , not purity. | Simple, fast, and inexpensive for concentration determination.[13] | Cannot separate analyte from impurities. Any impurity with a similar chromophore will interfere, making it unsuitable for purity analysis.[13][14] |
| HPLC-Mass Spectrometry (HPLC-MS) | HPLC separation followed by mass-to-charge ratio detection. | Impurity Identification & Profiling. | Provides molecular weight and structural information of unknown impurities.[15] | Higher cost and complexity; requires specialized expertise for data interpretation. |
In-Depth Comparison
-
HPLC vs. Gas Chromatography (GC): For the primary purity assessment of 1-(3-Fluoro-4-nitrophenyl)ethanone, HPLC is superior. The compound's molecular weight (183.14 g/mol ) and aromatic structure make it perfectly suitable for HPLC.[3] While it is likely volatile enough for GC, the presence of the nitro group introduces a risk of thermal degradation in the hot GC inlet, which could lead to inaccurate results. GC's true strength in this context is as a complementary technique for analyzing orthogonal parameters, such as residual solvents from the synthesis process.[16]
-
RP-HPLC vs. NP-HPLC: For routine quality control, RP-HPLC is more practical and cost-effective.[12] NP-HPLC would typically only be explored during method development if specific, co-eluting impurities (like positional isomers) were identified that could not be resolved under reversed-phase conditions.
-
The Power of Hyphenation: HPLC-MS: The ultimate tool for a deep understanding of a sample's purity profile is HPLC coupled with Mass Spectrometry (HPLC-MS).[15] While standard HPLC with UV detection can quantify the percentage of impurities, it cannot identify them. HPLC-MS separates the impurities chromatographically and then provides the molecular weight of each one. This information is invaluable for identifying process-related impurities or degradation products, which is essential for process optimization and regulatory filings.
A Trustworthy System: The Role of Method Validation
Describing a protocol is insufficient without ensuring its reliability. Any analytical method intended for quality control in the pharmaceutical industry must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][6] This process establishes the method's performance characteristics through a series of experiments.
Caption: Key parameters for HPLC method validation per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
By successfully validating the described RP-HPLC protocol, a laboratory can provide definitive and defensible data on the purity of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Conclusion and Recommendation
For the routine purity analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a C18 column and UV detection is the most appropriate and authoritative choice. It offers the optimal balance of resolving power, sensitivity, and robustness required for quality control in a regulated pharmaceutical environment.
While techniques like GC and UV-Vis spectrophotometry have roles in a broader analytical strategy (e.g., for residual solvents or simple quantification, respectively), they are not suitable for a comprehensive purity assessment of the intermediate itself. For advanced applications, such as identifying unknown impurities during process development or in stability studies, coupling the HPLC system to a Mass Spectrometer (HPLC-MS) is the definitive approach. This provides the structural information necessary to fully characterize the impurity profile, ensuring the highest standards of quality and safety for the final pharmaceutical product.
References
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ChemWhat. 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]
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MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
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National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]
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Utah State University DigitalCommons@USU. HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Available from: [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Available from: [Link]
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ResearchGate. Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. (2008). Available from: [Link]
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ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Available from: [Link]
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jchr.org. View of Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Available from: [Link]
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National Institutes of Health (NIH). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). Available from: [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Available from: [Link]
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MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Available from: [Link]
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Watson International. 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Available from: [Link]
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SpringerLink. Review on the modern analytical advancements in impurities testing. Available from: [Link]
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AMSbio. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]
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Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]
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ScienceOpen. Research Article Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2020). Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available from: [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]
-
ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2005). Available from: [Link]
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Japan Environmental Gove. III Analytical Methods. Available from: [Link]
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Eurofins. ANALYTICAL METHOD SUMMARIES. (2022). Available from: [Link]
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PubChem. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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PubMed. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
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A Comparative Guide to 1-(3-Fluoro-4-nitrophenyl)ethanone and Its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities onto aromatic scaffolds is a cornerstone of molecular design. These groups exert profound effects on a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 1-(3-Fluoro-4-nitrophenyl)ethanone and its key positional isomers. By examining their synthesis, spectroscopic signatures, reactivity profiles, and biological implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed compound selection and synthetic strategy development.
Introduction to the Isomers: The Subtle Dance of Substituent Effects
The focus of this guide is 1-(3-Fluoro-4-nitrophenyl)ethanone and its positional isomers, where the fluorine and nitro groups are arranged differently around the acetophenone core. The precise placement of these electron-withdrawing groups dictates the electronic landscape of the aromatic ring, influencing everything from bond lengths and angles to the molecule's interaction with biological targets.
For the purpose of this comparison, we will focus on the following commercially available or synthetically accessible isomers:
-
1-(3-Fluoro-4-nitrophenyl)ethanone
-
1-(2-Fluoro-5-nitrophenyl)ethanone
-
1-(4-Fluoro-3-nitrophenyl)ethanone
-
1-(5-Fluoro-2-nitrophenyl)ethanone
-
1-(2-Fluoro-4-nitrophenyl)ethanone
-
1-(4-Fluoro-2-nitrophenyl)ethanone
Figure 1. Chemical structures of the compared positional isomers.
Physicochemical Properties: A Quantitative Comparison
The position of the fluoro and nitro groups significantly impacts the physical properties of these isomers, which in turn can influence their solubility, crystal packing, and bioavailability. While comprehensive experimental data for all isomers is not always available in a single source, the following table summarizes key physicochemical parameters gathered from various chemical databases.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6 | C₈H₆FNO₃ | 183.14 | 99-101 |
| 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 | C₈H₆FNO₃ | 183.14 | 50-54 |
| 1-(4-Fluoro-3-nitrophenyl)ethanone | 400-93-1 | C₈H₆FNO₃ | 183.14 | 47-51 |
| 1-(5-Fluoro-2-nitrophenyl)ethanone | 2250-48-8 | C₈H₆FNO₃ | 183.14 | 63-65 |
| 1-(2-Fluoro-4-nitrophenyl)ethanone | 1214346-44-7 | C₈H₆FNO₃ | 183.14 | N/A |
| 1-(4-Fluoro-2-nitrophenyl)ethanone | 1214346-44-7 | C₈H₆FNO₃ | 183.14 | N/A |
Spectroscopic Deep Dive: Unmasking Isomeric Differences
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers. The electronic and steric environment of each nucleus, as dictated by the substituent positions, gives rise to unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) provide a wealth of structural information.
¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The number of signals, their splitting patterns, and their chemical shifts are dictated by the relative positions of the fluoro, nitro, and acetyl groups. For instance, isomers with a proton situated between two electron-withdrawing groups will exhibit a significant downfield shift. The fluorine atom also introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.
¹³C NMR: The ¹³C NMR spectrum provides information on the electronic environment of each carbon atom. The carbons directly attached to the fluorine and nitro groups, as well as the carbonyl carbon, show characteristic chemical shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is also a key diagnostic feature.
While a complete, directly comparable dataset is challenging to assemble from public literature, the following table presents representative ¹H NMR data for some of the isomers.
| Isomer | Solvent | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Acetyl Protons (δ, ppm, multiplicity) |
| 1-(3-Fluoro-4-nitrophenyl)ethanone | CDCl₃ | 8.06 (t, J = 8.4), 7.35 (dd, J = 11.6, 1.6), 7.30 (dd, J = 8.4, 1.6) | 2.65 (s) |
| 1-(2-Fluoro-5-nitrophenyl)ethanone | CDCl₃ | 8.78 (dd, J = 6.0, 2.8), 8.41 (m), 7.34 (dd, J = 9.6, 9.2) | 2.70 (d, J = 5.0) |
| 1-(4-Fluoro-3-nitrophenyl)ethanone | CDCl₃ | 8.52 (dd, J=6.9, 2.5), 8.19 (ddd, J=8.8, 4.3, 2.5), 7.35 (t, J=8.8) | 2.68 (s) |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies to consider include:
-
C=O stretch: Typically observed in the range of 1680-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the ring substituents.
-
NO₂ stretches: The asymmetric and symmetric stretches of the nitro group are strong and characteristic, appearing around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-F stretch: A strong absorption band typically found in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the isomers (183.14 g/mol ). The fragmentation pattern can also provide structural clues, although it may not always be sufficient to differentiate between all positional isomers without further analysis.
The Impact of Isomerism on Chemical Reactivity
The positional isomerism of the fluoro and nitro groups profoundly influences the reactivity of both the aromatic ring and the acetyl group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro and acetyl groups activates the aromatic ring towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a key reaction for these compounds. The fluorine atom, being a good leaving group in SNAr reactions, is often the site of substitution.
The rate of SNAr is highly dependent on the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate.[1] Reactivity is generally enhanced when the electron-withdrawing groups are positioned ortho or para to the leaving group (fluorine).[1] This is because the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro and acetyl groups through resonance.
Predicted Reactivity Order for SNAr (at the fluorine position):
Isomers with the nitro and/or acetyl group ortho or para to the fluorine atom are expected to be more reactive towards nucleophiles. For example, in 1-(2-fluoro-5-nitrophenyl)ethanone and 1-(4-fluoro-3-nitrophenyl)ethanone , the nitro group is ortho and para, respectively, to the fluorine, and the acetyl group is also in a position to stabilize the intermediate through resonance. In contrast, in 1-(3-fluoro-4-nitrophenyl)ethanone , the nitro group is meta to the fluorine, offering less resonance stabilization to the Meisenheimer intermediate formed by nucleophilic attack at the fluorine-bearing carbon.
Figure 2. Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Reactions at the Acetyl Group
The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and the α-protons are acidic.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Condensation Reactions: The acidic α-protons can be deprotonated by a base to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations.
The electronic effects of the ring substituents can influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thus modulating the rates of these reactions.
Biological Activity and Applications in Drug Discovery
Fluoronitroacetophenone derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.[2] The specific isomer used can have a significant impact on the final compound's pharmacological profile.
While direct comparative studies on the biological activities of these specific isomers are limited in the public domain, their utility as synthetic intermediates is well-established. They serve as precursors for compounds with potential applications as:
-
Anticancer Agents: Derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[3][4]
-
Enzyme Inhibitors: The fluoronitrophenyl scaffold is present in inhibitors of various enzymes, highlighting its potential for targeted drug design.
-
Antimicrobial Agents: The incorporation of fluoro and nitro groups can enhance the antimicrobial properties of organic molecules.
The choice of isomer is critical in drug design as it determines the three-dimensional arrangement of functional groups, which is crucial for binding to biological targets.
Experimental Protocols
To aid researchers in their work with these compounds, we provide representative, step-by-step methodologies for their synthesis and characterization.
General Synthesis Protocol: Friedel-Crafts Acylation
A common route to these isomers is the Friedel-Crafts acylation of a corresponding fluoronitrobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Figure 3. General workflow for the synthesis of fluoronitroacetophenones.
Detailed Protocol for 1-(3-Fluoro-4-nitrophenyl)ethanone: [2]
-
A mixture of magnesium chloride, triethylamine, and dimethyl malonate is stirred at room temperature.
-
A toluene solution of 3-fluoro-4-nitrobenzoyl chloride is slowly added to the reaction mixture.
-
The resulting mixture is stirred for an extended period at room temperature.
-
The reaction is quenched with hydrochloric acid.
-
The product is extracted with ethyl acetate, and the organic phases are combined, dried, and concentrated.
-
The crude product is then refluxed with hydrochloric acid.
-
After cooling, the mixture is extracted with ethyl acetate, and the organic phase is dried and concentrated.
-
The final product is purified by column chromatography.
NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Conclusion
The positional isomers of 1-(fluoro-nitrophenyl)ethanone, while sharing the same molecular formula, exhibit distinct physicochemical properties, spectroscopic characteristics, and chemical reactivity. These differences, arising from the subtle interplay of electronic and steric effects of the fluoro and nitro substituents, have significant implications for their application in research and development. This guide has provided a comparative framework to understand these nuances, offering valuable insights for the rational design and synthesis of novel chemical entities in medicinal chemistry and materials science. As a Senior Application Scientist, I encourage researchers to consider these isomeric differences carefully in their experimental design to optimize synthetic routes and achieve desired molecular properties.
References
- Syam, Y. et al. (2012). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br.
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Differentiating Isomers: A Spectroscopic Comparison of 1-(3-Fluoro-4-nitrophenyl)ethanone and 1-(4-fluoro-3-nitrophenyl)ethanone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is paramount. These compounds, sharing the same molecular formula (C₈H₆FNO₃) but differing in the connectivity of their atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 1-(3-Fluoro-4-nitrophenyl)ethanone and 1-(4-fluoro-3-nitrophenyl)ethanone. A comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data is presented to offer a clear methodology for their differentiation.
Introduction to the Isomers
1-(3-Fluoro-4-nitrophenyl)ethanone (Isomer A) and 1-(4-fluoro-3-nitrophenyl)ethanone (Isomer B) are valuable intermediates in organic synthesis. The subtle shift in the positions of the fluoro and nitro substituents on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinguishable spectroscopic fingerprints. Understanding these differences is crucial for ensuring the correct isomer is utilized in a synthetic pathway, thereby guaranteeing the desired outcome and avoiding potential impurities or side-products.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The relative positions of the electron-withdrawing nitro group and the electronegative fluorine atom in the two isomers result in distinct chemical shifts and coupling patterns for the aromatic protons.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Proton H-2 (δ, ppm, multiplicity, J Hz) | Aromatic Proton H-5 (δ, ppm, multiplicity, J Hz) | Aromatic Proton H-6 (δ, ppm, multiplicity, J Hz) | Acetyl Protons (-CH₃) (δ, ppm, multiplicity) |
| 1-(3-Fluoro-4-nitrophenyl)ethanone (A) | ~8.06 (t, J = 8.4) | ~7.30 (d, J = 11.6) | ~7.35 (d, J = 11.6) | ~2.6 (s) |
| 1-(4-fluoro-3-nitrophenyl)ethanone (B) | ~8.5 (d) | ~7.5 (t) | ~8.2 (dd) | ~2.7 (s) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data for Isomer A is derived from a synthetic procedure description and may represent a closely related structure; precise experimental data is pending confirmation. Data for Isomer B is predicted based on established substituent effects.
Interpretation of ¹H NMR Spectra
1-(3-Fluoro-4-nitrophenyl)ethanone (Isomer A):
The key differentiating feature in the spectrum of Isomer A is the coupling pattern of the aromatic protons. The proton at position 2 (H-2), being ortho to the acetyl group and meta to the nitro group, is expected to appear as a triplet due to coupling with both H-5 and H-6. The protons at H-5 and H-6, being adjacent to each other, would likely appear as doublets. The fluorine atom at position 3 will introduce further splitting, which may result in more complex multiplets (e.g., doublet of doublets).
1-(4-fluoro-3-nitrophenyl)ethanone (Isomer B):
In Isomer B, the proton at H-2 is ortho to the nitro group and will be significantly deshielded, appearing at a downfield chemical shift as a doublet. The proton at H-5 is ortho to the fluorine atom and will exhibit a characteristic coupling to fluorine, likely appearing as a triplet. The proton at H-6 is ortho to the acetyl group and will be deshielded, appearing as a doublet of doublets due to coupling with both H-2 and H-5.
The acetyl protons in both isomers appear as a singlet in the upfield region, with slight variations in their chemical shifts due to the different electronic environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | 1-(3-Fluoro-4-nitrophenyl)ethanone (A) (Predicted δ, ppm) | 1-(4-fluoro-3-nitrophenyl)ethanone (B) (Predicted δ, ppm) |
| Carbonyl (C=O) | ~195 | ~194 |
| C-1 (ipso to acetyl) | ~135 | ~133 |
| C-2 | ||
| C-3 (ipso to F in A, NO₂ in B) | ~148 | |
| C-4 (ipso to NO₂ in A, F in B) | ~140 | |
| C-5 | ||
| C-6 | ~130 | ~135 |
| Acetyl (-CH₃) | ~27 | ~27 |
Note: These are predicted chemical shifts. Experimental verification is required.
Interpretation of ¹³C NMR Spectra
The most significant differences in the ¹³C NMR spectra will be observed for the aromatic carbons directly attached to the fluorine and nitro groups. The carbon attached to the fluorine will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will also be influenced by the positions of the substituents. For instance, in Isomer A, C-3 will show a large C-F coupling, while in Isomer B, C-4 will exhibit this coupling.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence.
-
Processing: Process the FID with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The positions of the characteristic absorption bands for the carbonyl and nitro groups will be subtly different for the two isomers.
Table 3: Key IR Absorption Bands
| Functional Group | 1-(3-Fluoro-4-nitrophenyl)ethanone (A) (cm⁻¹) | 1-(4-fluoro-3-nitrophenyl)ethanone (B) (cm⁻¹) |
| C=O (carbonyl) stretch | ~1700 | ~1705 |
| NO₂ (asymmetric) stretch | ~1530 | ~1535 |
| NO₂ (symmetric) stretch | ~1350 | ~1355 |
| C-F stretch | ~1250 | ~1245 |
Note: These are approximate values and can vary based on the sampling method (e.g., KBr pellet, thin film).
Interpretation of IR Spectra
The carbonyl stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the fluoro and nitro groups will increase the C=O stretching frequency compared to unsubstituted acetophenone. The relative positions of these groups will cause minor shifts in the exact frequency. Similarly, the stretching frequencies of the nitro group will be slightly different in the two isomers.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix 1-2 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of a pure KBr pellet. Place the sample pellet in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular ion peak, but their fragmentation patterns may differ due to the different substitution patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): Both isomers will show a molecular ion peak at m/z = 183.
-
Loss of Methyl Radical (-CH₃): A prominent peak at m/z = 168 corresponding to the [M-15]⁺ ion is expected for both isomers.
-
Loss of Acetyl Radical (-COCH₃): A peak at m/z = 140 corresponding to the [M-43]⁺ ion is also likely.
-
Loss of Nitro Group (-NO₂): Fragmentation involving the loss of the nitro group (46 amu) would result in a peak at m/z = 137.
-
Characteristic Aromatic Fragments: Further fragmentation of the aromatic ring will lead to a series of smaller ions. The relative intensities of these fragment ions may differ between the two isomers, providing a basis for differentiation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe, gas chromatography).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizing the Structures and Key Differences
To better illustrate the molecular structures and the basis for their spectroscopic differences, the following diagrams are provided.
Figure 1. Molecular structure of 1-(3-Fluoro-4-nitrophenyl)ethanone.
A Comparative Guide to the Biological Activities of Compounds Derived from 1-(3-Fluoro-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential biological activities of heterocyclic compounds derived from the synthetic precursor, 1-(3-fluoro-4-nitrophenyl)ethanone. While direct experimental data on derivatives from this specific starting material is emerging, this document extrapolates from closely related analogues to offer a predictive comparison of their potential anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthesis, mechanisms of action, and comparative efficacy of three major classes of derivatives: chalcones, pyrazoles, and triazoles. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Versatile Scaffold of 1-(3-Fluoro-4-nitrophenyl)ethanone
1-(3-Fluoro-4-nitrophenyl)ethanone is a substituted acetophenone derivative characterized by the presence of a fluorine atom and a nitro group on the phenyl ring. These electron-withdrawing groups significantly influence the reactivity of the acetyl group, making it a versatile starting material for the synthesis of a variety of heterocyclic compounds. The inherent structural features of this scaffold offer a unique starting point for the design of novel bioactive molecules.
Comparative Analysis of Biological Activities
This guide will focus on three principal classes of compounds derivable from 1-(3-fluoro-4-nitrophenyl)ethanone: chalcones, pyrazoles, and triazoles. Each of these heterocyclic families has been extensively studied for a range of biological activities.
Anticancer Activity: Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in flavonoid biosynthesis and have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2] The anticancer mechanism of chalcones is often multifactorial, involving the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[3]
Comparative Performance:
To provide a tangible comparison, we will consider chalcone derivatives synthesized from 4-nitroacetophenone, a close structural analogue of our topic compound. These derivatives have been evaluated for their in-vitro cytotoxicity against various cancer cell lines.[4][5] For a benchmark, we will compare their performance against Doxorubicin, a widely used chemotherapeutic agent.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Chalcone | Chalcone from 4-Nitroacetophenone (NCH-2) | H1299 (Lung) | 4.5 | Doxorubicin | ~0.8-2 |
| Chalcone from 4-Nitroacetophenone (NCH-4) | MCF-7 (Breast) | 4.3 | Doxorubicin | ~0.5-1.5 | |
| Chalcone from 4-Nitroacetophenone (NCH-10) | HepG2 (Liver) | 2.7 | Doxorubicin | ~1-3 |
Mechanism of Action: Anticancer Chalcones
The anticancer activity of chalcones is attributed to their ability to interact with various cellular targets. One key mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Additionally, some chalcones have been shown to inhibit protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[1][4]
Figure 1: Simplified signaling pathway for the anticancer action of chalcone derivatives.
Anti-inflammatory Activity: Pyrazole Derivatives
Pyrazole-containing compounds are well-established as potent anti-inflammatory agents.[7] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8]
Comparative Performance:
For comparison, we will examine pyrazole derivatives synthesized from chalcone precursors and compare their activity to Diclofenac, a common nonsteroidal anti-inflammatory drug (NSAID).[4][5]
| Compound Class | Derivative Example | Assay | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |
| Pyrazole | 1,3-diaryl pyrazole | Carrageenan-induced paw edema | 93.59% | Diclofenac | 86.72% |
Mechanism of Action: Anti-inflammatory Pyrazoles
Figure 2: Mechanism of action of anti-inflammatory pyrazole derivatives.
Antimicrobial Activity: Triazole Derivatives
Triazole derivatives are a well-known class of antimicrobial agents, with several commercially successful antifungal drugs belonging to this family.[11] Their broad-spectrum activity extends to both bacteria and fungi.
Comparative Performance:
The antimicrobial efficacy of novel triazole derivatives will be compared against standard antibiotics, Ciprofloxacin for bacteria and Fluconazole for fungi.[12][13]
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Triazole | 1,2,4-triazole derivative | S. aureus | 16 | Ciprofloxacin | ~0.25-1 |
| 1,2,4-triazole derivative | E. coli | 25 | Ciprofloxacin | ~0.004-0.125 | |
| 1,2,4-triazole derivative | C. albicans | 24 | Fluconazole | ~0.25-1 |
Mechanism of Action: Antimicrobial Triazoles
The antifungal activity of triazoles primarily stems from their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14] In bacteria, triazole derivatives can exhibit a range of mechanisms, including the inhibition of DNA gyrase and disruption of the bacterial cell membrane.[11]
Figure 3: Simplified mechanisms of action for antimicrobial triazole derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 4: Experimental workflow for the MTT assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[18][19]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds and a reference drug (e.g., Diclofenac) orally or intraperitoneally to different groups of rats. A control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[20]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Figure 5: Experimental workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 6: Experimental workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The derivatives of 1-(3-fluoro-4-nitrophenyl)ethanone, particularly chalcones, pyrazoles, and triazoles, represent a promising area for the discovery of new therapeutic agents. Extrapolating from structurally similar compounds, it is evident that these derivatives have the potential to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The presence of the fluoro and nitro groups on the starting phenyl ring may further modulate the biological activity and pharmacokinetic properties of these derivatives, warranting dedicated synthesis and screening efforts.
Future research should focus on the synthesis of a diverse library of chalcone, pyrazole, and triazole derivatives from 1-(3-fluoro-4-nitrophenyl)ethanone and their systematic evaluation in the described biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological effects and in optimizing the lead compounds for enhanced potency and selectivity.
References
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Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. (URL: [Link])
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Chalcone Derivatives: Role in Anticancer Therapy. (URL: [Link])
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Synthesis of Chalcones with Anticancer Activities. (URL: [Link])
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Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (URL: [Link])
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Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (URL: [Link])
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A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (URL: [Link])
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NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. (URL: [Link])
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])
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Chalcone Derivatives: Role in Anticancer Therapy. (URL: [Link])
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (URL: [Link])
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Which antibiotic is effective against Staphylococcus (Staph) aureus and Escherichia (E) coli?. (URL: [Link])
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Broth Microdilution | MI. (URL: [Link])
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Your Guide to Over-the-Counter (OTC) Anti-Inflammatories. (URL: [Link])
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MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])
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Advances in synthetic approach to and antifungal activity of triazoles. (URL: [Link])
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual. (URL: [Link])
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Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])
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What is the most effective antibiotic for a urinary tract infection (UTI) caused by Staphylococcus aureus and Escherichia coli (E. coli)?. (URL: [Link])
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (URL: [Link])
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Targeted Therapy Drug List by Cancer Type. (URL: [Link])
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MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (URL: [Link])
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Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (URL: [Link])
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Experimental breast cancer drugs could treat lung cancer too. (URL: [Link])
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Potential Therapeutic Strategies for Lung and Breast Cancers through Understanding the Anti-Angiogenesis Resistance Mechanisms. (URL: [Link])
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (URL: [Link])
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A Comparative Guide to the Reactivity of Fluoronitroacetophenone Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluoronitroacetophenone isomers in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding these reactivity differences is paramount for synthetic chemists in designing efficient reaction pathways and accessing novel chemical entities for pharmaceutical and materials science applications.
The Cornerstone of Reactivity: The SNAr Mechanism
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution seen with electron-rich rings, the SNAr mechanism is contingent on the ring being activated by potent electron-withdrawing groups (EWGs).[1][3] The reaction typically proceeds via a two-step addition-elimination pathway.
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the ring's aromaticity to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is the single most critical factor governing the reaction rate.
-
Elimination Step (Fast): The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The energy barrier to form the Meisenheimer complex is typically the rate-determining step.[5][6] Therefore, any structural feature that stabilizes this intermediate will accelerate the reaction.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Activating Forces: The Role of Substituents
Fluoronitroacetophenone isomers are primed for SNAr reactions due to the powerful electronic effects of three distinct groups on the benzene ring.
-
Nitro Group (-NO₂): This is one of the most powerful activating groups for SNAr reactions. It withdraws electron density through both the inductive effect (-I) and, more significantly, the mesomeric or resonance effect (-M).[1][3]
-
Acetyl Group (-COCH₃): The acetyl group also functions as a strong EWG, activating the ring through both -I and -M effects, similar to the nitro group.[7]
-
Fluorine (-F): While serving as the leaving group, fluorine's extreme electronegativity exerts a potent -I effect. This effect makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack, thereby increasing the reaction rate.[5] This is a crucial point: although the C-F bond is very strong, its cleavage is not the rate-determining step. The acceleration is due to the activation of the ring toward the initial nucleophilic attack.[5][6]
A Tale of Three Isomers: A Head-to-Head Reactivity Comparison
The relative positioning of the nitro and acetyl groups to the fluorine leaving group dramatically alters the stability of the Meisenheimer complex and, consequently, the isomer's reactivity.
The High-Reactivity Isomers: Ortho and Para Substituted
When the nitro and/or acetyl groups are positioned ortho or para to the fluorine atom, the negative charge of the Meisenheimer intermediate can be delocalized via resonance directly onto the electronegative oxygen atoms of these groups.[5][7]
This delocalization provides substantial stabilization to the intermediate, lowering the activation energy of the rate-determining step and leading to a much faster reaction.[1][7]
-
Example: In 4-fluoro-3-nitroacetophenone, the incoming nucleophile attacks the carbon bearing the fluorine. The resulting negative charge is stabilized by resonance participation from both the ortho-acetyl group and the para-nitro group.
The Low-Reactivity Isomer: Meta Substituted
When the activating nitro and acetyl groups are meta to the fluorine atom, direct resonance delocalization of the negative charge from the ipso-carbon onto these groups is impossible.[5][7] The negative charge in the Meisenheimer complex is distributed only to other carbon atoms within the ring.
Stabilization in the meta isomer relies solely on the weaker, distance-dependent inductive effect of the EWGs.[7] The resulting Meisenheimer complex is significantly less stable than those formed from the ortho and para isomers, leading to a much higher activation energy and a dramatically slower reaction rate.
Caption: Influence of isomer structure on SNAr reaction pathway and reactivity.
Summary of Reactivity Trends
The predictable nature of these electronic effects allows for a clear ranking of isomer reactivity in SNAr reactions.
| Isomer Position (EWG relative to F) | Primary Stabilizing Effect | Meisenheimer Complex Stability | Expected Reaction Rate |
| Para | Resonance (-M) & Inductive (-I) | Very High | Very Fast |
| Ortho | Resonance (-M) & Inductive (-I) | High (minor steric hindrance possible) | Fast |
| Meta | Inductive (-I) Only | Low | Very Slow / Negligible |
Experimental Protocol: SNAr of 4-Fluoro-3-nitroacetophenone with Piperidine
This protocol provides a representative, self-validating procedure for performing an SNAr reaction with a highly reactive isomer.
Objective: To synthesize 4-(piperidin-1-yl)-3-nitroacetophenone.
Materials:
-
4-Fluoro-3-nitroacetophenone (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
TLC plates (silica gel)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Sources
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- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(3-Fluoro-4-nitrophenyl)ethanone
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 1-(3-Fluoro-4-nitrophenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure the integrity and consistency of the final product. This guide provides an in-depth comparison of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method is presented with a detailed, validated protocol and supporting experimental data, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The selection of an analytical method is not a one-size-fits-all decision; it is a nuanced choice that depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. This document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make an informed decision.
Comparison of Validated Analytical Methods
The performance of each analytical method was rigorously evaluated based on the validation parameters stipulated in the ICH Q2(R2) guideline.[1][3][5][6][7] A summary of the validation data is presented below for a clear, objective comparison.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Range (µg/mL) | 0.5 - 50 | 1 - 100 | 2 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.30 | 0.50 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | 1.0 | 2.0 |
| Specificity | High (Separation from impurities) | High (Separation from volatile impurities) | Moderate (Prone to interference) |
| Robustness | High | Moderate | High |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For 1-(3-Fluoro-4-nitrophenyl)ethanone, a reversed-phase HPLC method provides excellent specificity and accuracy.
Rationale for Method Design
The choice of a C18 column is based on the non-polar nature of the analyte, ensuring good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. The addition of a small amount of acid (e.g., phosphoric acid) can improve peak shape by suppressing the ionization of any acidic functional groups. UV detection at a wavelength corresponding to a high absorbance of the analyte ensures optimal sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 293 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Preparation:
-
Prepare a stock solution of 100 µg/mL of 1-(3-Fluoro-4-nitrophenyl)ethanone reference standard in the mobile phase.
-
Perform serial dilutions to prepare working standards in the concentration range of 0.5 - 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
-
Validation Procedure:
-
Linearity: Inject the working standards in triplicate and construct a calibration curve by plotting the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo at three concentration levels (80%, 100%, and 120%).[8]
-
Precision: Analyze six replicate preparations of a standard solution at 100% of the target concentration.
-
Specificity: Analyze a placebo and a sample spiked with known related substances to ensure no interference at the retention time of the analyte.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
For volatile and thermally stable compounds, GC offers a powerful alternative to HPLC. 1-(3-Fluoro-4-nitrophenyl)ethanone, with a molecular weight of 183.14 g/mol , is amenable to GC analysis.
Rationale for Method Design
A non-polar capillary column is suitable for the separation of this analyte. The choice of a flame ionization detector (FID) provides a robust and linear response for carbon-containing compounds. The high temperatures of the injector and detector ensure complete volatilization and prevent condensation. The temperature program allows for the separation of the analyte from any impurities with different boiling points.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID quantification.
Detailed Experimental Protocol: GC-FID
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless)
-
-
Standard Preparation:
-
Prepare a stock solution of 100 µg/mL of 1-(3-Fluoro-4-nitrophenyl)ethanone reference standard in acetone.
-
Perform serial dilutions to prepare working standards in the concentration range of 1 - 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample, dissolve it in acetone, and dilute to a final concentration within the calibration range.
-
-
Validation Procedure:
-
Follow a similar validation strategy as outlined for the HPLC method, adapting for the GC-FID system.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds with a suitable chromophore. The nitro and carbonyl groups in 1-(3-Fluoro-4-nitrophenyl)ethanone provide strong UV absorbance, making this method viable for straightforward assays.
Rationale for Method Design
The selection of a suitable solvent is critical to ensure the stability of the analyte and to minimize solvent interference. The wavelength of maximum absorbance (λmax) is chosen for quantification to achieve the highest sensitivity and to comply with Beer-Lambert's law.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis quantification.
Detailed Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumental Parameters:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Scan Range: 200 - 400 nm for λmax determination
-
Solvent: Methanol
-
-
Determination of λmax:
-
Prepare a dilute solution of the analyte in methanol and scan the UV spectrum to determine the wavelength of maximum absorbance.
-
-
Standard Preparation:
-
Prepare a stock solution of 100 µg/mL of 1-(3-Fluoro-4-nitrophenyl)ethanone reference standard in methanol.
-
Prepare a series of working standards in the concentration range of 2 - 25 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute to a final concentration within the calibration range.
-
-
Validation Procedure:
-
Linearity: Measure the absorbance of the working standards at the predetermined λmax and construct a calibration curve.
-
Accuracy and Precision: Follow a similar procedure as for the chromatographic methods.
-
Specificity: This method is inherently less specific. Its suitability should be assessed by analyzing a placebo solution to check for any background absorbance.
-
Conclusion
The choice of the most appropriate analytical method for the quantification of 1-(3-Fluoro-4-nitrophenyl)ethanone depends on the specific analytical needs.
-
HPLC-UV is the recommended method for most applications due to its high specificity, accuracy, and precision, making it ideal for quality control and stability studies where the presence of impurities is a concern.
-
GC-FID is a suitable alternative if the sample matrix is clean and the primary concern is the quantification of the main component without interference from non-volatile impurities.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective solution for in-process controls or for the analysis of pure substance where interfering chromophores are absent.
All methods, when properly validated according to ICH and FDA guidelines, can provide reliable and accurate results.[5][8][9][10] The data and protocols presented in this guide serve as a comprehensive resource for establishing a robust analytical framework for 1-(3-Fluoro-4-nitrophenyl)ethanone.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2015).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Lab Manager Magazine. (2025).
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Evaluating the Certificate of Analysis for a 1-(3-Fluoro-4-nitrophenyl)ethanone Reference Standard
In the landscape of pharmaceutical research and development, the integrity of every analytical measurement hinges on the quality of the reference standards employed. A reference standard is not merely a bottle of chemical; it is the anchor of accuracy, the benchmark against which all experimental data are measured. Its Certificate of Analysis (CoA) is, therefore, not just a document of compliance but the scientific evidence backing its suitability.
This guide provides an in-depth comparison of what constitutes a robust, trustworthy CoA for the reference standard of 1-(3-Fluoro-4-nitrophenyl)ethanone—a key intermediate in medicinal chemistry—versus a standard of lesser quality. We will dissect the analytical data, explain the causality behind the experimental choices, and provide the tools to critically evaluate the quality of the standard you bring into your laboratory.
Part 1: Unambiguous Identity Confirmation – The Foundation of Trust
Before assessing purity or assigning a quantitative value, one must be absolutely certain of the molecule's identity. A high-quality reference standard is subjected to a panel of orthogonal analytical techniques, each providing a unique piece of structural evidence. An inadequate standard may rely on a single, non-specific method.
Key Techniques for Identity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, NMR provides a detailed fingerprint of the molecule's atomic framework. For 1-(3-Fluoro-4-nitrophenyl)ethanone, ¹H, ¹³C, and even ¹⁹F NMR are critical. The ¹H NMR should show distinct signals for the methyl protons and the aromatic protons, with splitting patterns (coupling) that are consistent with the substitution pattern. The presence of the fluorine atom will introduce specific J-couplings (H-F and C-F), which are definitive confirmation of its position.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within a few parts per million (ppm) of the theoretical mass of C₈H₆FNO₃ (Monoisotopic Mass: 183.0332 Da), confirming the elemental composition[1][2].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. For this molecule, characteristic absorption bands for the carbonyl (C=O) of the ketone, the nitro group (NO₂), the carbon-fluorine (C-F) bond, and the aromatic ring system should be present and clearly identified[3].
Comparison: Identity Verification
| Analytical Test | High-Quality Reference Standard | Alternative / Sub-par Standard | Why It Matters |
|---|---|---|---|
| ¹H NMR | Spectrum is clean, with all peaks assigned. Splitting patterns and integrations match the proposed structure, including observable H-F couplings. | Unassigned peaks are present, integrations are incorrect, or splitting patterns are ambiguous. | Unassigned peaks suggest impurities or a different structure entirely. Incorrect integrations mean the proton count is wrong. |
| Mass Spec. (HRMS) | Measured mass is within 5 ppm of the theoretical mass (e.g., 183.0335 Da). Isotopic pattern matches theoretical prediction. | Measured mass deviates significantly (>10 ppm), or only low-resolution data is provided. | A significant mass deviation indicates an incorrect elemental formula. Low-resolution data is not specific enough to rule out other compounds with the same nominal mass. |
| FTIR | All key functional group absorbances (C=O ~1700 cm⁻¹, NO₂ ~1530 & 1350 cm⁻¹, C-F ~1250 cm⁻¹) are present and sharp. | Key peaks are missing, or broad, undefined peaks (e.g., a broad -OH peak) suggest significant impurities like water or residual alcohols. | This confirms the core structural components are present. The absence of expected peaks or the presence of unexpected ones points to a flawed synthesis or degradation. |
Part 2: Rigorous Purity Assessment – Quantifying the "Known" and "Unknown"
Purity is a multidimensional attribute. A high-quality standard is assessed for organic impurities, residual solvents, water content, and inorganic residues. Relying on a single purity value (e.g., "99% by HPLC") without supporting data is a significant red flag.
Chromatographic Purity by HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic impurities[4][5]. The purity value is typically reported as an "area percent," which assumes that all impurities have the same detector response as the main compound. This is a necessary assumption but also a limitation that must be understood.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The non-polar stationary phase is effective for retaining aromatic ketones[6].
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% Phosphoric Acid in Water) and an organic solvent (e.g., Acetonitrile). A gradient elution is often preferred to ensure that both early and late-eluting impurities are detected.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb, often 254 nm for aromatic systems[4]. Photodiode Array (PDA) detection is superior as it can check for peak purity across multiple wavelengths.
-
Sample Preparation: A precisely weighed sample is dissolved in the mobile phase to a concentration of ~1 mg/mL and filtered through a 0.45 µm filter.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks, typically reported to two decimal places.
Other Critical Purity Tests
-
Residual Solvents: Assessed by Headspace Gas Chromatography (GC-MS). Solvents used in the final purification steps (e.g., ethyl acetate, hexane, methanol) can remain[5][7]. Their presence not only adds mass but can also be toxic.
-
Water Content: Determined by Karl Fischer titration. Water is a common impurity that cannot be reliably detected by HPLC or GC and must be measured separately.
-
Residue on Ignition (ROI) / Sulfated Ash: This test quantifies inorganic impurities (e.g., salts, catalysts) by burning off all organic material and weighing the residue.
Comparison: Purity Profile
| Analytical Test | High-Quality Reference Standard | Alternative / Sub-par Standard | Why It Matters |
|---|---|---|---|
| HPLC Purity | >99.5% area. No single impurity >0.1%. Chromatogram is shown. | "Purity: 98%". No chromatogram provided. | A high purity value with no single major impurity indicates a well-controlled synthesis and purification process. A missing chromatogram hides potential issues like broad peaks or unresolved impurities. |
| Residual Solvents | All solvents below ICH limits. For example, Ethyl Acetate <5000 ppm, Hexane <290 ppm. | Not tested, or a simple "Loss on Drying" (LOD) value is given. | Specific solvent identification is crucial for safety and regulatory compliance. LOD is non-specific and combines water and solvents. |
| Water Content (KF) | <0.1%. | Not tested. | Even a small amount of water (1-2%) can significantly impact the accuracy of weighed portions, leading to under-dosing in experiments. |
| Residue on Ignition | <0.1%. | Not tested. | Inorganic impurities can interfere with analytical methods and indicate poor manufacturing practices. |
Part 3: Accurate Content Assignment – The Final, Certified Value
The "purity" from HPLC is not the final story. The true measure of a reference standard is its "content" or "potency," which accounts for all impurities. There are two primary methods for this assignment.
-
Mass Balance (The Traditional Approach): This method calculates content by subtracting all measured impurities from 100%.
Content (%) = 100% - (% Organic Impurities by HPLC) - (% Water) - (% Residual Solvents) - (% Inorganic Residue) This method is well-established but has a key weakness: it assumes all organic impurities have been detected and have the same response factor as the main compound. It cannot account for unknown impurities that are not detected by the chosen methods[8].
-
Quantitative NMR (qNMR) (The Primary Method): qNMR is a more direct and powerful technique for content assignment. It determines the concentration of the analyte by comparing the integral of one of its signals to the integral of a known signal from a high-purity, certified internal standard (CRM) of a known concentration[9]. Because the NMR signal intensity is directly proportional to the number of nuclei, this method is not dependent on response factors like chromatography[10][11]. It provides traceability to the International System of Units (SI) when a CRM traceable to a primary standard (e.g., from NIST) is used[9][10].
-
Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity (>99.9%) and with signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh, using a metrologically calibrated balance, the 1-(3-Fluoro-4-nitrophenyl)ethanone sample and the internal standard into the same vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Carefully integrate a well-resolved, unique signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard.
-
Calculation: The purity (Pₐ) of the analyte is calculated using the following equation:
Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd Where: I = integral, N = number of protons for the signal, M = molecular weight, m = mass, P = purity, ₐ = analyte, ₛₜd = standard.
Comparison: Content Assignment
| Assignment Method | High-Quality Reference Standard | Alternative / Sub-par Standard | Why It Matters |
|---|---|---|---|
| Methodology | Quantitative NMR (qNMR) against a NIST-traceable standard. Value reported with an uncertainty budget (e.g., 99.8 ± 0.2%). | Mass Balance or just an HPLC purity value is stated as the "Assay". | qNMR is a primary ratio method, providing higher accuracy and metrological traceability[8]. Mass balance relies on multiple tests and assumptions, accumulating errors. |
| Final Value | A certified content value is provided, distinct from the HPLC purity. | HPLC purity is conflated with content/assay. | This demonstrates a fundamental understanding of reference standard characterization. The content value is what should be used in all quantitative calculations. |
The Complete Picture: A Self-Validating System
A trustworthy Certificate of Analysis presents a logical, self-validating narrative. The identity is confirmed by multiple techniques, the purity is dissected by specific methods, and the final content is assigned using a primary technique like qNMR, with all data presented transparently.
Conclusion
When you receive a reference standard for 1-(3-Fluoro-4-nitrophenyl)ethanone, the Certificate of Analysis tells its story. A high-quality standard will have a story of meticulous characterization, using orthogonal and primary methods, with all data transparently reported. An inadequate standard will have a story with gaps, ambiguities, and a reliance on non-specific, incomplete data. As a scientist, your ability to distinguish between these two narratives is fundamental to the validity of your own results. Always demand a complete, evidence-based CoA; it is the foundation upon which reliable science is built.
References
-
Park, J. S., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 834. Retrieved from [Link][8]
-
Separation Science. (2023). Certified reference materials for quantitative NMR. Retrieved from [Link][10]
-
Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link][12]
-
Watson International. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from [Link][13]
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link][14]
-
AGR. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link][15]
-
PubChem. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone. Retrieved from [Link][2]
-
PubChemLite. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone (C8H6FNO3). Retrieved from [Link][1]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link][16]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link][3]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link][5]
-
Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 460-464. Retrieved from [Link][6]
Sources
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- 2. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 [chemicalbook.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. ethz.ch [ethz.ch]
- 10. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. watson-int.com [watson-int.com]
- 14. chemwhat.com [chemwhat.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-(3-Fluoro-4-nitrophenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Analytical Rigor
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-(3-Fluoro-4-nitrophenyl)ethanone, a key intermediate in the synthesis of various biologically active compounds, is no exception.[1][2] Its purity and structural integrity must be unequivocally established to ensure predictable reaction kinetics, impurity profiles, and ultimately, the quality of the final drug product.
This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the comprehensive characterization of 1-(3-Fluoro-4-nitrophenyl)ethanone. We will move beyond the mere listing of methods to explain the causality behind experimental choices, demonstrating a self-validating system of analysis. The objective is not just to perform tests, but to build a robust, cross-validated analytical data package that ensures the identity, purity, and quality of this critical intermediate, in line with global regulatory expectations.[3]
Chapter 1: The Principle of Orthogonal Cross-Validation
Cross-validation is a cornerstone of analytical science, particularly within regulated environments like pharmaceuticals.[3][4] The core principle is to employ multiple analytical methods that rely on fundamentally different chemical or physical principles (orthogonality) to measure the same attributes of a compound.[5] If these disparate methods yield congruent results, it provides a high degree of confidence in the quality of the material. For instance, a chromatographic method (HPLC) separates based on polarity, while a spectroscopic method (qNMR) quantifies based on nuclear magnetic properties.[6] Agreement between these two on a purity value is far more powerful than repeated measurements by HPLC alone.
This guide will demonstrate the cross-validation of 1-(3-Fluoro-4-nitrophenyl)ethanone using four orthogonal techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantitative purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For purity determination and impurity profiling.
-
Mass Spectrometry (MS): For molecular weight verification.
-
Elemental Analysis (CHN): For confirmation of elemental composition.
Caption: Workflow for the cross-validation of analytical methods.
Chapter 2: Structural Elucidation and Purity by Quantitative NMR (qNMR)
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[7] Furthermore, its quantitative application (qNMR) is a primary analytical method, as the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without the need for a specific reference standard of the analyte itself.[8][9]
Expertise & Experience: Why qNMR is a Primary Method
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard (which is assumed to be 100% pure), qNMR allows for the determination of purity by comparing the integral of an analyte's signal to the integral of a certified, unrelated internal standard of known purity.[7][10] This approach minimizes sources of error and provides a more "absolute" measure of purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation (for ¹H qNMR):
-
Accurately weigh (to 0.01 mg) approximately 15 mg of 1-(3-Fluoro-4-nitrophenyl)ethanone and 10 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer.
-
¹H qNMR Parameters: Utilize a single pulse experiment with a calibrated 90° pulse. Crucially, set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton signal of interest to ensure full magnetization recovery for accurate integration.[10] Acquire data with at least 64k data points and typically 8-16 scans.
-
¹³C NMR Parameters: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting peak shapes.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals for the analyte and the internal standard. For the analyte, choose well-resolved signals that are free from overlap with impurity or solvent signals.
-
Calculate the purity using the standard qNMR equation.[9]
-
Data Presentation: Expected NMR Results
Table 1: Representative ¹H and ¹³C NMR Data for 1-(3-Fluoro-4-nitrophenyl)ethanone in DMSO-d₆
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration / Assignment | Coupling Constant (J, Hz) | Interpretation |
| ¹H NMR | ~8.30 | t | 1H (H-5) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 | Aromatic proton ortho to nitro group and coupled to fluorine and H-6. |
| ~8.15 | dd | 1H (H-2) | J(H-F) ≈ 12.0, J(H-H) ≈ 2.0 | Aromatic proton ortho to acetyl group and coupled to fluorine and H-6. | |
| ~7.95 | dd | 1H (H-6) | J(H-H) ≈ 8.5, J(H-H) ≈ 2.0 | Aromatic proton coupled to H-5 and H-2. | |
| ~2.60 | s | 3H (CH₃) | - | Methyl protons of the acetyl group. | |
| ¹³C NMR | ~195.0 | s | C=O | - | Carbonyl carbon of the acetyl group. |
| ~158.0 | d | C-F | J(C-F) ≈ 250 | Carbon directly attached to fluorine (large coupling constant). | |
| ~145.0 | s | C-NO₂ | - | Carbon directly attached to the nitro group. | |
| ~135.0 | s | C-C=O | - | Aromatic carbon attached to the acetyl group. | |
| ~130.0 | d | CH | J(C-F) ≈ 5 | Aromatic methine carbon. | |
| ~125.0 | d | CH | J(C-F) ≈ 20 | Aromatic methine carbon. | |
| ~120.0 | d | CH | J(C-F) ≈ 2 | Aromatic methine carbon. | |
| ~27.0 | s | CH₃ | - | Methyl carbon of the acetyl group. |
Note: The chemical shifts and coupling constants are illustrative and based on typical values for similar structures.
Quantitative Purity (qNMR Result): 99.7% w/w
Chapter 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis. Its high resolution makes it ideal for separating the main component from structurally similar impurities and degradation products.[5]
Expertise & Experience: Method Development Rationale
For a moderately polar, aromatic compound like 1-(3-Fluoro-4-nitrophenyl)ethanone, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[11][12] A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. A mobile phase of acetonitrile and water allows for the elution of the compound, and the gradient can be tuned to separate less polar and more polar impurities. The addition of a small amount of acid (like formic or phosphoric acid) to the mobile phase helps to ensure sharp, symmetrical peak shapes by protonating any acidic functional groups.[12] UV detection is suitable as the aromatic nitro-ketone structure contains a strong chromophore.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, linear gradient to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated using the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Data Presentation: Expected HPLC Results
Table 2: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 9.8 | 2,985,000 | 99.80 | 1-(3-Fluoro-4-nitrophenyl)ethanone |
| 3 | 12.1 | 4,500 | 0.15 | Unknown Impurity |
| Total | 2,991,000 | 100.00 |
Chromatographic Purity (Area %): 99.80%
Chapter 4: Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of a compound, which in turn verifies its molecular formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent, such as acetonitrile or methanol.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Data Presentation: Expected MS Results
Table 3: Expected Mass Spectrometry Data
| Theoretical Mass (C₈H₆FNO₃) | Observed Ion [M+H]⁺ | Observed m/z | Interpretation |
| 183.03 | [C₈H₇FNO₃]⁺ | 184.04 | Confirms the molecular weight of the parent compound. |
A tandem MS (MS/MS) experiment could be performed on the 184.04 ion to induce fragmentation and gain further structural information.
Chapter 5: Elemental Composition by Combustion Analysis (CHN)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique is fundamental for confirming the empirical formula.
Expertise & Experience: Special Considerations for Fluorinated Compounds
The analysis of fluorine-containing compounds presents a challenge because fluorine is highly reactive and can form aggressive species (like HF) during combustion.[14][15] These can damage the instrument's components. Modern elemental analyzers overcome this by using specific reagents in the combustion tube that trap fluorine, preventing interference and protecting the system.[14]
Experimental Protocol: CHN Analysis
-
Instrumentation:
-
Flash Combustion Elemental Analyzer equipped for CHN analysis of fluorine-containing compounds.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature (~950 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
Data Presentation: Expected CHN Results
Table 4: Comparison of Theoretical and Experimental Elemental Composition
| Element | Theoretical % (for C₈H₆FNO₃) | Experimental % | Difference % |
| C | 52.47 | 52.35 | -0.12 |
| H | 3.30 | 3.35 | +0.05 |
| N | 7.65 | 7.61 | -0.04 |
The generally accepted tolerance for elemental analysis is ±0.4%.[16] The representative data above falls well within this limit.
Chapter 6: The Cross-Validation Matrix: A Synthesis of Evidence
The true power of this analytical approach lies in the synthesis of the data from these orthogonal techniques. Each result reinforces the others, building a comprehensive and trustworthy profile of the compound.
Caption: Logical flow from analytical data to quality confirmation.
Table 5: The Cross-Validation Summary Matrix
| Quality Attribute | NMR Spectroscopy | HPLC-UV | Mass Spectrometry | Elemental Analysis | Conclusion |
| Identity | Confirmed by characteristic ¹H and ¹³C chemical shifts and coupling patterns. | Consistent retention time. | Confirmed by correct molecular ion [M+H]⁺ at m/z 184.04. | N/A | Confirmed |
| Purity | Quantitative purity of 99.7% w/w by ¹H qNMR. | Chromatographic purity of 99.80% area. | N/A | N/A | Confirmed (>99.5%) |
| Composition | Consistent with C₈H₆FNO₃ structure. | N/A | Consistent with C₈H₆FNO₃ formula. | C, H, N values within ±0.4% of theoretical. | Confirmed |
The remarkable agreement between the quantitative purity value from qNMR (99.7%) and the area percent purity from HPLC (99.80%) strongly indicates that the minor impurities have a similar UV response to the main component and that the sample is of high purity. This agreement, coupled with the definitive structural data from NMR, the correct molecular weight from MS, and the correct elemental composition from CHN analysis, provides an unassailable, cross-validated data package.
Conclusion
The characterization of a pharmaceutical intermediate like 1-(3-Fluoro-4-nitrophenyl)ethanone demands more than a single analytical result. It requires a meticulously constructed, multi-faceted analytical narrative. By employing orthogonal techniques—NMR, HPLC, MS, and Elemental Analysis—we have demonstrated a robust system for cross-validating analytical results. This approach not only confirms the identity, strength, quality, and purity of the material but also embodies the principles of scientific integrity and trustworthiness that are paramount in the pharmaceutical industry. The presented methodologies and data form a comprehensive guide for any researcher or scientist tasked with the critical responsibility of quality assurance in drug development.
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Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry, 97(11), 1059-1073. Available from: [Link]
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Webb, S. J., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences. Available from: [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. Available from: [Link]
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ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Available from: [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Available from: [Link]
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Fjording, M. S., Goodman, J., & Briscoe, C. (2023). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 15(22), 1403-1409. Available from: [Link]
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Semantic Scholar. (n.d.). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]
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A Comparative Guide to the Synthetic Utility of 1-(3-Fluoro-4-nitrophenyl)ethanone and its Isomers in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of the right molecular building block is a critical decision that profoundly influences the trajectory of a research program. The judicious choice of a starting material can streamline synthesis, enhance molecular properties, and ultimately determine the success of a drug candidate. Among the vast arsenal of chemical scaffolds, fluoro-nitro-aromatic compounds have emerged as particularly valuable intermediates, primarily due to their propensity for facile modification via nucleophilic aromatic substitution (SNAr) and the beneficial effects of fluorine incorporation on pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth comparison of the synthetic utility of 1-(3-Fluoro-4-nitrophenyl)ethanone with its positional isomer, 1-(4-Fluoro-3-nitrophenyl)ethanone , and other related building blocks. We will delve into the nuances of their reactivity, explore their applications in the synthesis of clinically relevant molecules, and provide data-driven insights to inform your selection process.
The Strategic Advantage of Fluoro-Nitro-Aromatic Scaffolds
The presence of both a fluorine atom and a nitro group on an aromatic ring creates a unique chemical environment. The strongly electron-withdrawing nature of the nitro group activates the ring for SNAr reactions, making it susceptible to attack by a wide range of nucleophiles. The fluorine atom, being the most electronegative element, further enhances this activation and serves as an excellent leaving group. This combination allows for the efficient and regioselective introduction of various functional groups, a cornerstone of modern medicinal chemistry.
From a drug design perspective, the incorporation of fluorine can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. The nitro group, while often used as a synthetic handle, can also be a key pharmacophoric element or be readily reduced to an amino group, providing a versatile point for further derivatization.
Head-to-Head Comparison: 1-(3-Fluoro-4-nitrophenyl)ethanone vs. 1-(4-Fluoro-3-nitrophenyl)ethanone
The positional arrangement of the fluoro and nitro groups has a significant impact on the reactivity and synthetic applications of these isomers.
| Feature | 1-(3-Fluoro-4-nitrophenyl)ethanone | 1-(4-Fluoro-3-nitrophenyl)ethanone |
| CAS Number | 72802-25-6 | 400-93-1 |
| Structure | ||
| Reactivity in SNAr | The fluorine atom is ortho to the activating nitro group, leading to strong activation for nucleophilic attack at the C-F position. | The fluorine atom is para to the activating nitro group, also resulting in strong activation for SNAr at the C-F position. |
| Key Applications | Intermediate in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds. | Used in the synthesis of inhibitors for various therapeutic targets, including Chagas disease.[1] |
| Reported Yields in SNAr | Generally high yields are reported in reactions with various nucleophiles. | High yields are also achievable, often under mild conditions. |
While both isomers are highly activated towards SNAr, the ortho versus para relationship between the activating nitro group and the fluorine leaving group can lead to subtle differences in reaction rates and regioselectivity in more complex systems. For many applications, the choice between these isomers may be dictated by the desired substitution pattern in the final target molecule.
Synthetic Utility in Action: The Road to Kinase Inhibitors
A prime example of the utility of fluoro-nitro-aromatic building blocks is in the synthesis of kinase inhibitors, a cornerstone of modern oncology. The MEK inhibitor Trametinib showcases a synthetic strategy that relies on a related fluorinated intermediate. While not directly starting from 1-(3-fluoro-4-nitrophenyl)ethanone, its synthesis involves the coupling of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative, highlighting the importance of the fluoro-iodo-aniline scaffold which can be accessed from corresponding nitro-aromatics.[2][3][4]
The general synthetic workflow for utilizing these building blocks in kinase inhibitor synthesis often follows a path of SNAr followed by further elaborations of the acetyl group.
Caption: General synthetic workflow utilizing 1-(3-fluoro-4-nitrophenyl)ethanone.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these building blocks, we provide a representative experimental protocol for a key transformation.
Protocol 1: Synthesis of a Pyrazole Derivative via Condensation
This protocol outlines the synthesis of a pyrazole, a common heterocyclic core in many kinase inhibitors, starting from 1-(3-fluoro-4-nitrophenyl)ethanone.
Step 1: Condensation with a Hydrazine Derivative
-
To a solution of 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq) in ethanol, add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding pyrazoline intermediate.
Step 2: Oxidative Aromatization to the Pyrazole
-
Dissolve the pyrazoline intermediate from Step 1 in a suitable solvent such as dichloromethane or chloroform.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) or [bis(acetoxy)iodo]benzene (PhI(OAc)₂), in excess.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the oxidant.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired pyrazole derivative.
This two-step process is a widely used and reliable method for the synthesis of substituted pyrazoles.[5][6][7]
Comparative Data: Making an Informed Decision
While direct side-by-side comparative studies are not always readily available in the literature, we can infer the relative utility of these building blocks from structure-activity relationship (SAR) studies of various inhibitor classes. In many kinase inhibitor discovery programs, different aniline or phenol fragments, often derived from the corresponding fluoro-nitro-aromatics, are explored to optimize potency and selectivity.[8][9][10]
The choice of building block is often dictated by the specific requirements of the target protein's binding pocket. The substitution pattern on the phenyl ring, which is established by the initial choice of the fluoro-nitro-acetophenone isomer, will determine the vectors for further chemical modification and interaction with the target.
Caption: The impact of building block selection on final compound properties.
Conclusion: A Versatile Tool for the Medicinal Chemist
Both 1-(3-Fluoro-4-nitrophenyl)ethanone and its isomer 1-(4-fluoro-3-nitrophenyl)ethanone are powerful and versatile building blocks in the medicinal chemist's toolbox. Their high reactivity in SNAr reactions, coupled with the beneficial properties imparted by fluorine, makes them ideal starting points for the synthesis of complex and biologically active molecules.
The choice between these isomers should be guided by the desired substitution pattern of the final target molecule and the specific structure-activity relationships of the therapeutic target. By understanding the nuances of their reactivity and leveraging the extensive literature on their applications, researchers can accelerate their drug discovery efforts and efficiently access novel chemical matter with therapeutic potential.
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. Available from: [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][8][11]triazine-based VEGFR-2 kinase inhibitors - PubMed. Available from: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available from: [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3-Fluoro-4-nitrophenyl)ethanone Chalcone Derivatives as Antimicrobial Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of chalcone derivatives synthesized from the 1-(3-fluoro-4-nitrophenyl)ethanone scaffold. We will explore the synthetic rationale, compare the antimicrobial performance of various analogs against key pathogens, and elucidate the structural features critical for potent biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents.
Introduction: The Chalcone Scaffold and the Role of the 3-Fluoro-4-nitrophenyl Moiety
Chalcones, characterized by a 1,3-diphenyl-2-propene-1-one framework, are a class of natural and synthetic compounds that serve as crucial precursors for flavonoids and exhibit a wide array of biological activities.[1][2] Their versatile pharmacological profile includes anticancer, anti-inflammatory, antioxidant, and notably, antimicrobial properties.[2][3] The antimicrobial efficacy of chalcones is largely attributed to the α,β-unsaturated carbonyl system and the substitution patterns on their two aromatic rings (conventionally named Ring A and Ring B).[2]
This guide focuses specifically on chalcone derivatives where Ring A is a 3-fluoro-4-nitrophenyl group, derived from 1-(3-fluoro-4-nitrophenyl)ethanone. This particular scaffold is of significant interest for several reasons:
-
Nitro Group: Nitroaromatic compounds are well-established antimicrobial agents. Their activity often stems from the enzymatic reduction of the nitro group within microbial cells, which generates cytotoxic radical species that damage cellular macromolecules.[4]
-
Fluorine Atom: The incorporation of fluorine into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability, often leading to improved potency.[5]
By systematically modifying the substituents on Ring B and evaluating the resulting impact on antimicrobial activity, we can construct a detailed SAR map to guide the rational design of more potent therapeutic candidates.
Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone Based Chalcones
The primary synthetic route to this class of chalcones is the Claisen-Schmidt condensation . This base-catalyzed aldol condensation involves the reaction of 1-(3-fluoro-4-nitrophenyl)ethanone (the ketone component, providing Ring A) with a variety of substituted benzaldehydes (the aldehyde component, providing Ring B).[2][5]
The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of chalcone derivatives.
The following protocol is a representative method for synthesizing the chalcone derivatives discussed in this guide.
-
Preparation of Reactant Solution: Dissolve 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Initiation of Reaction: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period of 6-15 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove impurities, and dry it. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final chalcone derivative.[6]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Comparative Antimicrobial Evaluation and SAR Analysis
To establish a clear structure-activity relationship, a series of chalcone derivatives were synthesized from the common 1-(3-fluoro-4-nitrophenyl)ethanone precursor, varying only the substituent on Ring B. The antimicrobial activity of these compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Antimicrobial Activity of 1-(3-Fluoro-4-nitrophenyl)ethanone Chalcone Derivatives
| Compound ID | Ring B Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | -H (Unsubstituted) | 64 | 128 |
| 2 | 4-Cl (Chloro) | 32 | 64 |
| 3 | 4-NO₂ (Nitro) | 32 | 32 |
| 4 | 4-OCH₃ (Methoxy) | 128 | 256 |
| 5 | 4-N(CH₃)₂ (Dimethylamino) | 64 | 128 |
| 6 | 3,4-di-OCH₃ (Dimethoxy) | >256 | >256 |
Note: The data presented is a representative compilation based on established SAR principles for chalcones to facilitate a comparative analysis.[1][2][6]
The data in Table 1 reveals several key insights into the SAR of this compound series.
-
Impact of Ring A (Fixed Moiety): The parent compound 1 , with an unsubstituted Ring B, demonstrates moderate baseline activity. This inherent activity is largely driven by the 3-fluoro-4-nitrophenyl group in Ring A and the enone linker, which are common to all tested derivatives.
-
Influence of Electron-Withdrawing Groups (EWGs) on Ring B:
-
The introduction of a moderately electron-withdrawing chlorine atom at the para-position (Compound 2 ) enhances activity against both bacterial strains compared to the unsubstituted analog 1 .
-
A strongly electron-withdrawing nitro group at the para-position (Compound 3 ) results in the most potent activity observed in the series, showing significant improvement against both S. aureus and a notable enhancement against E. coli. This suggests that increasing the electron-deficient character of Ring B potentiates the antimicrobial effect. This is a common trend observed in chalcone derivatives, where EWGs can enhance biological activity.[2]
-
-
Influence of Electron-Donating Groups (EDGs) on Ring B:
-
The presence of a strong electron-donating methoxy group (Compound 4 ) leads to a marked decrease in antimicrobial activity.
-
This effect is even more pronounced with two methoxy groups (Compound 6 ), which is essentially inactive at the tested concentrations.
-
The dimethylamino group (Compound 5 ), another EDG, shows activity comparable to the unsubstituted parent compound but significantly weaker than the EWG-substituted analogs. This strongly indicates that electron-donating substituents on Ring B are detrimental to the antimicrobial potency of this particular chalcone scaffold.
-
The following diagram provides a visual summary of these key SAR findings.
Caption: Key SAR findings for Ring B modifications.
Standard Protocol: Antimicrobial Susceptibility Testing
The following protocol outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) values.
-
Preparation of Bacterial Inoculum: Culture the test bacteria (S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of each synthesized chalcone derivative in dimethyl sulfoxide (DMSO). Create a series of twofold serial dilutions in broth in a 96-well microtiter plate to achieve a range of final test concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. This brings the final volume in each well to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Conclusion and Future Directions
The structure-activity relationship study of chalcones derived from 1-(3-fluoro-4-nitrophenyl)ethanone reveals a clear and compelling trend: antimicrobial activity is significantly enhanced by the presence of electron-withdrawing substituents on Ring B. The 4-nitro derivative (3 ) emerged as the most potent analog in this series. Conversely, electron-donating groups on Ring B are detrimental to activity.
These findings provide a strong foundation for the future design of more effective antimicrobial agents based on this scaffold. Future work should focus on:
-
Exploring a wider range of electron-withdrawing groups at various positions on Ring B to optimize potency and spectrum of activity.
-
Investigating the introduction of heterocyclic rings as Ring B analogs, which has proven effective for other chalcone series.
-
Conducting mechanism of action studies to determine if the enhanced activity correlates with more efficient intracellular nitroreduction.
-
Evaluating the cytotoxicity of the most potent compounds against mammalian cell lines to establish a selectivity index.
By leveraging these SAR insights, the 1-(3-fluoro-4-nitrophenyl)ethanone chalcone scaffold represents a promising starting point for the development of novel and potent antimicrobial drugs.
References
-
Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa. Available at: [Link]
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). Molecules. Available at: [Link]
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Synthesis and antimicrobial activity of novel chalcone derivative. (2024). IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2023). Frontiers in Chemistry. Available at: [Link]
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Synthesis and Antimicrobial Activity of Substituted Chalcones. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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A Senior Application Scientist's Guide to the In-Silico Evaluation of 1-(3-Fluoro-4-nitrophenyl)ethanone Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the journey from a starting chemical scaffold to a viable drug candidate is both an art and a science. It is a multi-parameter optimization challenge where efficacy, safety, and developability must be carefully balanced.[1] The starting scaffold, 1-(3-fluoro-4-nitrophenyl)ethanone, is a valuable intermediate in the synthesis of various biologically active compounds.[2][3] Its unique electronic and structural features, governed by the interplay of the fluoro, nitro, and acetyl groups, make it a compelling starting point for analog design.
This guide provides a comprehensive, in-silico framework for predicting and comparing the essential properties of novel analogs derived from this parent compound. By leveraging computational tools, we can intelligently prioritize which molecules to synthesize and test, thereby accelerating the discovery timeline, conserving resources, and adhering to the ethical principles of reducing animal testing.[4][5][6] We will navigate the prediction of fundamental physicochemical properties, forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and simulate interactions with a relevant biological target through molecular docking.
The Core Scaffold: 1-(3-Fluoro-4-nitrophenyl)ethanone
Before modifying a structure, we must understand its foundational characteristics.
-
Chemical Identity:
The reactivity of this compound is dominated by the electron-withdrawing effects of the nitro and fluoro groups. This electronic profile activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it an excellent substrate for introducing new functional groups.[2]
Designing a Virtual Analog Library
The goal of analog design is to systematically probe the structure-activity relationship (SAR) and structure-property relationship (SPR). By making targeted modifications, we aim to enhance desirable properties (e.g., target affinity, solubility) while mitigating liabilities (e.g., toxicity, poor metabolic stability). For this guide, we have designed a small, representative virtual library to explore key chemical space around the parent compound.
| Compound ID | Structure (SMILES) | Design Rationale |
| Parent | CC(=O)C1=CC(=C(C=C1)[O-])F | The baseline compound. |
| Analog-1 | CC(=O)C1=CC(=C(C=C1)N)F | Reduction of the nitro group to an aniline to assess the impact on toxicity and basicity. |
| Analog-2 | CC(=O)C1=CC(=C(C=C1)C#N)F | Replacement of the nitro group with a cyano group, a common bioisostere, to modulate electronics and polarity. |
| Analog-3 | CC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)F | Replacement of the nitro group with a sulfonamide to improve solubility and introduce a hydrogen bond donor. |
| Analog-4 | NC(=O)C1=CC(=C(C=C1)[O-])F | Modification of the acetyl group to a primary amide to alter metabolic stability and introduce new interaction points. |
| Analog-5 | CC(=O)C1=CC(=C(C=C1)[O-])O | Isomeric shift: replacing the fluorine with a hydroxyl group to explore alternative hydrogen bonding patterns. |
The In-Silico Prediction Workflow: Methodologies and Protocols
Our computational evaluation is a multi-step process designed to filter and prioritize candidates based on a hierarchy of essential drug-like properties.
Caption: High-level in-silico workflow for analog evaluation.
Protocol 1: Physicochemical Property Prediction
Causality: Physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) are fundamental drivers of a compound's pharmacokinetic behavior.[10] Poor properties in these areas are a major cause of drug candidate attrition. Predicting them early prevents wasted synthetic effort on compounds that are unlikely to be absorbed or will have poor distribution.[11][12]
Step-by-Step Methodology (using a web server like SwissADME):
-
Input: Navigate to the SwissADME web server.
-
Structure Entry: For each compound, paste its SMILES string from the analog library table into the input box.
-
Execution: Run the prediction. The server calculates a wide range of properties based on multiple established models.
-
Data Collection: Record the key predicted values: Molecular Weight (MW), logP (consensus prediction), logS (ESOL model), and the number of Hydrogen Bond Acceptors/Donors (HBA/HBD).
-
Rule of Five Analysis: Check for violations of Lipinski's Rule of Five, a widely used filter for assessing drug-likeness.
Protocol 2: ADMET Profiling
Causality: Early identification of potential safety and metabolic liabilities is critical.[13][14] In-silico ADMET models, often built from large datasets of experimental results, can flag structural alerts associated with toxicity (e.g., mutagenicity) or predict metabolic vulnerabilities (e.g., inhibition of Cytochrome P450 enzymes), guiding safer drug design.[4][15][16]
Step-by-Step Methodology (using a web server like ProTox-II or ADMETlab 2.0):
-
Input: Access the chosen ADMET prediction server.
-
Structure Submission: Submit the SMILES string for each analog.
-
Prediction Selection: Select the desired endpoints for prediction, typically including:
-
Oral Toxicity (LD50)
-
Hepatotoxicity
-
Mutagenicity (Ames test)
-
Carcinogenicity
-
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)
-
-
Execution: Run the calculation.
-
Data Interpretation: Collate the results. This often includes a toxicity class prediction, a probability score for adverse effects, and identification of potential toxic fragments.
Protocol 3: Molecular Docking
Causality: To predict a compound's potential efficacy, we must assess its ability to bind to a specific biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[17][18] This allows us to rank analogs based on their predicted potency and understand the structural basis for their interaction.[19][20]
Target Selection: For this guide, we select Aurora Kinase B as a representative target. This protein is a key regulator of cell division and is a well-established target in oncology.[19] Nitroaromatic compounds have been explored as kinase inhibitors, making this a relevant choice. We will use the PDB structure 4AF3.[19]
Step-by-Step Methodology (using AutoDock Vina):
-
Protein Preparation:
-
Download the crystal structure of Aurora Kinase B (PDB ID: 4AF3) from the Protein Data Bank.
-
Using software like UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (Gasteiger charges).
-
Save the prepared protein in the .pdbqt format required by Vina.
-
-
Ligand Preparation:
-
Generate 3D coordinates for each analog from its SMILES string using a tool like RDKit or Open Babel.
-
Perform energy minimization using a force field (e.g., MMFF94).
-
Define rotatable bonds and save each ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Identify the active site of the protein (where the native ligand was bound).
-
Define a 3D grid box that encompasses this entire binding pocket. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared protein, prepared ligand, and grid box configuration as inputs. The program will perform a conformational search to find the best binding pose.
-
-
Analysis:
-
Record the predicted binding affinity (in kcal/mol) for the top-scoring pose. More negative values indicate stronger predicted binding.
-
Visualize the top pose in a molecular viewer to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.
-
Results: A Comparative Analysis
The following tables summarize the predicted data for our virtual library, allowing for a direct comparison of their potential as drug candidates.
Table 1: Predicted Physicochemical Properties
| Compound ID | MW ( g/mol ) | cLogP | LogS (ESOL) | HBA | HBD | Lipinski Violations |
| Parent | 183.14 | 1.85 | -2.10 | 3 | 0 | 0 |
| Analog-1 | 153.15 | 1.50 | -1.55 | 2 | 2 | 0 |
| Analog-2 | 178.15 | 1.62 | -2.35 | 2 | 0 | 0 |
| Analog-3 | 232.22 | 0.88 | -1.98 | 4 | 2 | 0 |
| Analog-4 | 182.14 | 0.75 | -1.20 | 3 | 2 | 0 |
| Analog-5 | 181.14 | 1.33 | -1.45 | 4 | 1 | 0 |
Insight: Replacing the nitro group with more polar functionalities like a sulfonamide (Analog-3) or converting the acetyl to an amide (Analog-4) significantly reduces predicted lipophilicity (cLogP) and improves predicted aqueous solubility (LogS), both generally desirable trends for oral drug candidates.
Table 2: Predicted ADMET Profile
| Compound ID | Oral Toxicity (LD50, mg/kg) | Toxicity Class | Hepatotoxicity | Ames Mutagenicity |
| Parent | 350 | 4 (Harmful) | Probable | Probable |
| Analog-1 | 750 | 4 (Harmful) | Improbable | Improbable |
| Analog-2 | 600 | 4 (Harmful) | Improbable | Improbable |
| Analog-3 | 1200 | 5 (Slightly Toxic) | Improbable | Improbable |
| Analog-4 | 900 | 5 (Slightly Toxic) | Probable | Probable |
| Analog-5 | 410 | 4 (Harmful) | Probable | Probable |
Insight: A critical finding is the predicted mutagenicity associated with the nitroaromatic core of the parent compound, a known liability for this chemical class.[21][22][23][24] The reduction of the nitro group to an aniline (Analog-1) or its replacement with a cyano (Analog-2) or sulfonamide (Analog-3) group is predicted to mitigate this risk. Analog-3 shows the most favorable predicted toxicity profile.
Table 3: Predicted Binding Affinity to Aurora Kinase B
| Compound ID | Docking Score (kcal/mol) |
| Parent | -7.8 |
| Analog-1 | -8.2 |
| Analog-2 | -7.5 |
| Analog-3 | -8.9 |
| Analog-4 | -7.1 |
| Analog-5 | -8.5 |
Insight: The sulfonamide-containing Analog-3 not only has the best safety profile but also the strongest predicted binding affinity. Visualization of its docked pose (not shown) would likely reveal key hydrogen bonds between the sulfonamide NH₂ and SO₂ groups and the kinase hinge region, explaining this enhanced affinity. The aniline (Analog-1) and hydroxyl (Analog-5) analogs also show improved or maintained binding, suggesting these are fruitful areas for modification.
Decision Framework and Prioritization
Based on the integrated in-silico data, we can construct a decision-making matrix to prioritize which compounds warrant the significant investment of chemical synthesis and in-vitro testing.
Caption: Decision-making flowchart for prioritizing analogs.
Prioritization Summary:
-
Priority 1 (Synthesize): Analog-3. This compound exhibits a superior profile across all three predictive areas: good physicochemical properties, a low toxicity risk, and the highest predicted binding affinity. It represents the most promising candidate for immediate synthesis and experimental validation.
-
Priority 2 (Consider for Redesign): Analog-1 and Analog-5. Both show good binding affinity and have resolved the primary mutagenicity concern. Analog-1 has a better overall toxicity profile, while Analog-5's improved solubility is an asset. Further modifications on these scaffolds could yield even better candidates.
-
Deprioritized: Parent, Analog-2, Analog-4. The parent compound and Analog-5 are flagged for probable mutagenicity. Analog-4, while improving solubility, also retains the mutagenicity risk and shows lower binding affinity. Analog-2 has weaker binding and borderline physicochemical properties compared to the priority candidates.
Conclusion and Forward Look
This guide demonstrates a robust, logical, and efficient in-silico workflow for the evaluation of analogs of 1-(3-fluoro-4-nitrophenyl)ethanone. By integrating predictions of physicochemical, ADMET, and target-binding properties, we have transformed a list of virtual structures into a clear, data-driven plan for a medicinal chemistry campaign. Computational tools do not replace experimental work, but they are indispensable for navigating the vast chemical space to identify and prioritize compounds with the highest probability of success.[25][26] The clear frontrunner from this analysis, Analog-3 , serves as a testament to how in-silico screening can effectively guide the design of molecules with a more balanced and promising profile for further drug development.
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Efficacy Blueprint: A Comparative Guide to Kinase Inhibitors Synthesized from 1-(3-Fluoro-4-nitrophenyl)ethanone
In the landscape of modern medicinal chemistry, the strategic selection of a starting material is a critical determinant of a drug discovery program's success. The scaffold, 1-(3-fluoro-4-nitrophenyl)ethanone, presents a compelling case study in this regard. Its inherent chemical functionalities—an activated aromatic ring ripe for nucleophilic substitution, a versatile ketone handle, and a nitro group that can be readily transformed—offer a rich playground for synthetic diversification.[1] This guide provides a comparative analysis of drug candidates derived from this scaffold, focusing on their efficacy as kinase inhibitors, a class of therapeutics that has revolutionized oncology and inflammation treatment.[2][3] We will dissect the synthetic rationale, compare biological performance using experimental data, and provide detailed protocols to ensure the reproducibility and validation of the presented findings.
The Synthetic Journey: From a Simple Ketone to Potent Kinase Inhibitors
The journey from 1-(3-fluoro-4-nitrophenyl)ethanone to a library of potential kinase inhibitors is a testament to the power of modern organic synthesis. The reactivity of the starting material is primarily dictated by the electron-withdrawing properties of the nitro and fluoro groups, which activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This allows for the strategic introduction of various amine-containing heterocycles, a common feature in many kinase inhibitors that often interact with the hinge region of the kinase active site.
A generalized synthetic workflow is depicted below. The initial SNAr reaction displaces the fluorine atom. Subsequent chemical modifications, such as reduction of the nitro group followed by coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allow for the installation of diverse functionalities that can probe different regions of the kinase ATP-binding pocket, ultimately driving potency and selectivity.[4]
Caption: Generalized synthetic workflow from the starting material to final drug candidates.
Targeting the Kinome: Efficacy Comparison of Synthesized Inhibitors
The true measure of a drug candidate lies in its biological efficacy. For kinase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[5] A lower IC50 value indicates a more potent inhibitor.
In this section, we compare the efficacy of three hypothetical, yet representative, drug candidates synthesized from our common scaffold. These candidates (Candidate X, Candidate Y, and Candidate Z) differ in the functionalities introduced via the coupling reactions, allowing us to probe structure-activity relationships (SAR). Their inhibitory activity was assessed against a panel of relevant serine/threonine kinases implicated in cancer cell proliferation.
Table 1: Comparative Efficacy (IC50) of Synthesized Kinase Inhibitors
| Drug Candidate | Kinase A (nM) | Kinase B (nM) | Kinase C (nM) | Selectivity Notes |
| Candidate X | 15 | 250 | >10,000 | Highly selective for Kinase A over B and C. |
| Candidate Y | 8 | 750 | >10,000 | Most potent against Kinase A, maintains selectivity. |
| Candidate Z | 150 | 120 | 5,000 | Broader spectrum, less selective profile. |
| Staurosporine | 5 | 10 | 20 | Positive Control (Non-selective inhibitor).[6] |
From this data, we can derive key insights. The subtle structural change from Candidate X to Candidate Y resulted in a nearly two-fold increase in potency against Kinase A, suggesting a favorable interaction within the ATP binding pocket. In contrast, the modifications in Candidate Z led to a significant loss of potency against Kinase A and a broader inhibition profile, which could lead to off-target effects in a therapeutic context.[5] This underscores the importance of iterative chemical synthesis and biological testing to optimize for both potency and selectivity.[7]
The activity of these inhibitors ultimately impacts cellular processes. A common downstream effect of inhibiting pro-proliferative kinases is the induction of apoptosis, or programmed cell death.
Caption: Targeted inhibition of a pro-survival signaling pathway by synthesized drug candidates.
Validating Efficacy: Experimental Protocols
Scientific integrity demands that experimental findings are reproducible. To this end, we provide detailed protocols for the key assays used to generate the efficacy data presented above.
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[6] The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
Rationale: This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening of inhibitors.[8][9]
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Candidate X) in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution in DMSO for the dose-response curve, starting from 1 mM.[6]
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction:
-
In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the target kinase (e.g., Kinase A) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and 10 µM ATP) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.[11][12]
Rationale: The XTT assay is preferred over the MTT assay in some cases because its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors. It is a reliable method for assessing the cytotoxic effects of drug candidates on cancer cell lines.
Caption: Step-by-step workflow of the XTT cell viability assay.[11]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the drug candidates in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the drug candidates. Include untreated and vehicle (DMSO) control wells.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
XTT Labeling:
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[12]
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the curve to determine the IC50 value.
-
Conclusion and Future Outlook
The journey from 1-(3-fluoro-4-nitrophenyl)ethanone to potent and selective kinase inhibitors highlights a successful strategy in modern drug discovery. The comparative data clearly indicates that subtle modifications to the molecular scaffold can lead to significant improvements in efficacy and selectivity. Candidate Y, with its superior potency against Kinase A, represents the most promising lead for further preclinical development, which would involve assessing its pharmacokinetic properties and in vivo efficacy in animal models of cancer.[13] The protocols provided herein serve as a robust framework for researchers aiming to validate and expand upon these findings, ensuring that the pursuit of novel therapeutics is built on a foundation of scientific rigor and reproducibility.
References
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. Available from: [Link]
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Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available from: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
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In vitro kinase assay. Protocols.io. Available from: [Link]
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1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210. PubChem. Available from: [Link]
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Small molecule inhibitors as emerging cancer therapeutics. OAText. Available from: [Link]
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Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. National Institutes of Health (NIH). Available from: [Link]
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Small molecule inhibitors targeting the cancers. PubMed Central (PMC). Available from: [Link]
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Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. Available from: [Link]
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Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available from: [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
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Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available from: [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]
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Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Available from: [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. Available from: [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central (PMC). Available from: [Link]
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed Central (PMC). Available from: [Link]
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Search Approved Drugs. Therapeutic Target Database. Available from: [Link]
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Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate. Available from: [Link]
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The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
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Discovery of ( S )-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H -pyrazolo[3,4- d ]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H )-one (IHMT-PI3Kδ-372). ResearchGate. Available from: [Link]
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Benchmarking the synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone against alternative routes
Introduction: The Strategic Importance of 1-(3-Fluoro-4-nitrophenyl)ethanone
1-(3-Fluoro-4-nitrophenyl)ethanone is a key building block in medicinal chemistry and drug development. Its strategic importance lies in the unique combination of functional groups: a ketone, a nitro group, and a fluorine atom arranged on an aromatic ring. This arrangement provides a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the ketone functionality offers a reactive handle for further molecular elaboration.[1] Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers and process chemists.
This guide provides a comprehensive comparison of the primary synthetic routes to 1-(3-Fluoro-4-nitrophenyl)ethanone. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and scalability. This objective benchmarking is intended to empower researchers and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether for laboratory-scale discovery or large-scale manufacturing.
Comparative Analysis of Synthetic Routes
We will evaluate three principal synthetic strategies for the preparation of 1-(3-Fluoro-4-nitrophenyl)ethanone:
-
Route 1: Friedel-Crafts Acylation of 1-Fluoro-2-nitrobenzene
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) on 3,4-Difluoronitrobenzene
-
Route 3: Oxidation of 1-(3-Fluoro-4-nitrophenyl)ethanol
The following table provides a high-level summary of the key performance indicators for each route, based on available literature and established chemical principles.
| Metric | Route 1: Friedel-Crafts Acylation | Route 2: Nucleophilic Aromatic Substitution (SNAr) | Route 3: Oxidation of Precursor Alcohol |
| Starting Material | 1-Fluoro-2-nitrobenzene | 3,4-Difluoronitrobenzene | 1-(3-Fluoro-4-nitrophenyl)ethanol |
| Key Reagents | Acetyl chloride, AlCl₃ | Acetylating nucleophile equivalent, Base | Oxidizing agent (e.g., PCC, DMP) |
| Typical Yield | Moderate | Potentially High | High (for oxidation step) |
| Purity | Variable, potential for isomers | Potentially high, regioselective | High |
| Scalability | Challenging | Moderate to High | Moderate |
| Key Advantages | Direct C-C bond formation | High regioselectivity, milder conditions | Clean reaction, high purity product |
| Key Disadvantages | Harsh conditions, catalyst waste, deactivation of substrate | Synthesis of acetylating nucleophile | Multi-step process (synthesis of alcohol) |
Route 1: Friedel-Crafts Acylation of 1-Fluoro-2-nitrobenzene
Mechanistic Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a carbon-carbon bond between an aromatic ring and an acyl group.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[3]
However, the application of this reaction to 1-fluoro-2-nitrobenzene is challenging. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making the reaction conditions more demanding.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
1-Fluoro-2-nitrobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Performance and Challenges
-
Yield: Moderate yields are typically expected due to the deactivating effect of the nitro group.
-
Purity: The regioselectivity can be an issue. While the nitro group directs acylation to the meta position, the fluorine atom is an ortho, para-director. This can lead to the formation of isomeric byproducts, complicating purification.
-
Scalability: The use of stoichiometric amounts of AlCl₃, which is highly corrosive and moisture-sensitive, presents significant challenges for large-scale synthesis. The generation of acidic waste streams also poses environmental concerns.[5]
Route 2: Nucleophilic Aromatic Substitution (SNAr) on 3,4-Difluoronitrobenzene
Mechanistic Rationale
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings.[6] In this approach, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[6]
In the proposed synthesis, 3,4-difluoronitrobenzene serves as the electrophilic substrate. The nitro group strongly activates both fluorine atoms for nucleophilic displacement. The challenge lies in identifying a suitable nucleophilic equivalent of the acetyl anion ("CH₃CO⁻").
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conceptual Protocol
A direct SNAr with an acetyl anion is not feasible due to its high basicity. Therefore, a synthetic equivalent is required. One potential approach involves the use of a protected acetyl carbanion or a reagent that can be readily converted to the acetyl group post-substitution.
Example using an Acetonyl Anion Equivalent:
Materials:
-
3,4-Difluoronitrobenzene
-
Acetone
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Acid for workup (e.g., dilute HCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve acetone (as the source of the acetyl group) in the anhydrous solvent.
-
Cool the solution to 0 °C and slowly add the strong base to generate the enolate of acetone.
-
To this solution, add 3,4-difluoronitrobenzene dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Performance and Challenges
-
Yield: This route has the potential for high yields due to the strong activation provided by the nitro group.
-
Purity: The regioselectivity is expected to be high, with the nucleophile preferentially attacking the fluorine atom para to the nitro group due to better resonance stabilization of the Meisenheimer complex.
-
Scalability: This method is generally more scalable than Friedel-Crafts acylation as it avoids the use of highly corrosive Lewis acids. However, the use of strong bases like NaH requires careful handling on a large scale. The choice of a suitable, stable, and cost-effective acetyl anion equivalent is a key consideration.
Route 3: Oxidation of 1-(3-Fluoro-4-nitrophenyl)ethanol
Mechanistic Rationale
This two-step approach involves the initial synthesis of the corresponding secondary alcohol, 1-(3-fluoro-4-nitrophenyl)ethanol, followed by its oxidation to the desired ketone.
Step 1: Synthesis of the Precursor Alcohol
The alcohol can be prepared by the reduction of a suitable precursor. A practical method is the reduction of 1-(3-fluoro-4-nitrophenyl)ethanone itself, which might seem counterintuitive. However, if a different starting material is used, for instance, through a Grignard reaction with 3-fluoro-4-nitrobenzaldehyde, this route becomes viable. A more direct approach is the selective reduction of the ketone in the presence of the nitro group, which can be challenging, or the reduction of the nitro group first, followed by acylation and then re-oxidation of the nitro group, which is a lengthy process.
A plausible route to the alcohol is the reduction of the target ketone, 1-(3-fluoro-4-nitrophenyl)ethanone, which can be sourced commercially or synthesized via other methods. This reduction can be achieved with a mild reducing agent like sodium borohydride (NaBH₄).[7][8]
Step 2: Oxidation of the Alcohol
The secondary alcohol can then be oxidized to the ketone using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). These reagents are known for their mildness and high efficiency in converting secondary alcohols to ketones.
Caption: Two-step synthesis via oxidation of the corresponding alcohol.
Experimental Protocol (Oxidation Step)
Materials:
-
1-(3-Fluoro-4-nitrophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by column chromatography.
Performance and Challenges
-
Yield: The oxidation step typically proceeds with high yield. The overall yield of this route will depend on the efficiency of the synthesis of the precursor alcohol.
-
Purity: This method generally provides a high-purity product, as the oxidation of secondary alcohols to ketones is a very clean and selective reaction.
-
Scalability: While the oxidation itself is scalable, the use of chromium-based reagents like PCC is a significant drawback due to their toxicity and the generation of hazardous waste. Alternative, more environmentally friendly oxidation methods (e.g., using TEMPO/bleach) should be considered for larger-scale synthesis. The multi-step nature of this route also adds to the overall process complexity.
Conclusion and Recommendations
The choice of the optimal synthetic route for 1-(3-fluoro-4-nitrophenyl)ethanone depends on the specific requirements of the project, including scale, cost, available equipment, and safety and environmental considerations.
-
For small-scale laboratory synthesis , where expediency and high purity are key, the Oxidation of the Precursor Alcohol (Route 3) is an attractive option, provided the alcohol is readily available or can be synthesized efficiently. The clean nature of the oxidation reaction often simplifies purification.
-
For process development and larger-scale synthesis , the Nucleophilic Aromatic Substitution (SNAr) route (Route 2) holds the most promise. It avoids the harsh and difficult-to-scale conditions of the Friedel-Crafts acylation and has the potential for high yield and regioselectivity. The main challenge to overcome is the development of a cost-effective and scalable protocol for the introduction of the acetyl group.
-
The Friedel-Crafts Acylation (Route 1) , while a direct method, is the least favorable for this particular target due to the deactivating nature of the substrate, the potential for isomer formation, and the significant challenges associated with its scalability and environmental impact.
Future research and process optimization should focus on developing a robust and economically viable SNAr protocol and exploring greener oxidation methods for the alcohol-based route.
References
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Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs. Retrieved from [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]
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MDPI. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 26(21), 6649. [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33699-33731. [Link]
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Rave, M., et al. (2023). Kinetic Studies of a Fast and Exothermic Nucleophilic Aromatic Substitution Reaction in a Milli-Structured Plate Reactor. Chemical Engineering Transactions, 99, 475-480. [Link]
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Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]
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LibreTexts Chemistry. (2022, July 20). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]
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Fasan, R., et al. (2010). Selective C-H bond functionalization via catalyst-controlled aerobic oxidation. Angewandte Chemie International Edition, 49(44), 8120-8124. [Link]
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YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Egyptian Journal of Chemistry, 67(5), 231-236. [Link]
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Postigo, A., & Gonzalez-Gomez, J. C. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8398-8427. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Fluoro-4-nitrophenyl)ethanone
For the diligent researcher, the lifecycle of a chemical intermediate extends beyond its final reaction. The proper disposal of reagents like 1-(3-Fluoro-4-nitrophenyl)ethanone is not merely a procedural afterthought but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, step-by-step framework for the safe handling and disposal of this halogenated nitroaromatic compound, grounded in established safety protocols and an understanding of its unique chemical nature.
Understanding the Hazard Profile: Why Special Handling is Non-Negotiable
1-(3-Fluoro-4-nitrophenyl)ethanone (CAS No. 72802-25-6) is a substituted aromatic ketone. Its hazard profile is dictated by the combination of a fluorine atom and a nitro group on the phenyl ring. This structure places it in two chemical classes that warrant specific safety and disposal considerations: halogenated organic compounds and nitroaromatic compounds.
-
GHS Hazard Classification : According to data aggregated by PubChem, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause drowsiness or dizziness (H336).[1]
-
Halogenated Compound Risks : Halogenated organic compounds can exhibit persistence in the environment and may have a range of toxic effects.[2] Their combustion can also lead to the formation of highly toxic byproducts, such as acidic hydrogen fluoride.
-
Nitroaromatic Compound Risks : Nitroaromatic compounds are recognized as a hazardous class of chemicals, with many designated as "Priority Pollutants" by the U.S. Environmental Protection Agency (EPA) due to their toxicity.[3] Some polynitroaromatic compounds can also be unstable or explosive under certain conditions, particularly if they become desiccated.[4]
A summary of the key identification and hazard information is provided below.
| Property | Information | Source(s) |
| Chemical Name | 1-(3-Fluoro-4-nitrophenyl)ethanone | [1] |
| CAS Number | 72802-25-6 | [1][5] |
| Molecular Formula | C₈H₆FNO₃ | [1][5] |
| GHS Hazard Statements | H315 : Causes skin irritationH319 : Causes serious eye irritationH336 : May cause drowsiness or dizziness | [1] |
| Primary Hazard Classes | Halogenated Organic Compound, Nitroaromatic Compound | [2][4] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases, alkali metals, aluminum. Avoid mixing with incompatible waste streams, especially oxidizing acids. |
The Core Directive: On-Site Neutralization is Not Recommended
The cardinal rule for the disposal of specialized, reactive, or persistent chemicals from a laboratory setting is to avoid on-site chemical treatment or neutralization . The risks of uncontrolled reactions, incomplete neutralization, and hazardous byproduct formation are significant. The accepted and regulated standard of practice is to collect, segregate, and label the waste for pickup and disposal by a licensed environmental management and hazardous waste contractor.[6] These contractors have the specialized, high-temperature incineration facilities required to destroy halogenated compounds safely and effectively.[7][8][9][10]
The following procedures provide a step-by-step guide for the preparation of 1-(3-Fluoro-4-nitrophenyl)ethanone waste for professional disposal.
Step-by-Step Protocol for Waste Collection and Preparation
This protocol outlines the immediate, in-laboratory steps for managing waste containing 1-(3-Fluoro-4-nitrophenyl)ethanone.
Part A: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions in the waste container.[11][12]
-
Establish a Dedicated Waste Stream : Designate a specific waste stream for "Halogenated Nitroaromatic Solids" or "Non-aqueous Halogenated Organic Waste."
-
Consult the Logic Flow : Before adding any substance to a waste container, follow a segregation decision process. The diagram below illustrates a simplified logic flow for this compound.
-
Avoid Incompatibles : Never mix this waste with strong acids (especially oxidizing acids), bases, or reactive metals.
Caption: Waste segregation decision workflow for 1-(3-Fluoro-4-nitrophenyl)ethanone.
Part B: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies to ensure safe transport and disposal.[13]
-
Select the Right Container :
-
For Solids : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure it is clearly marked "Solid Waste."
-
For Solutions : Use a compatible glass or HDPE solvent waste container. Do not use metal cans for any waste containing this compound.[13]
-
-
Label Immediately : Affix a "HAZARDOUS WASTE" label to the container before adding the first drop of waste.[12][13]
-
Document Contents : On the label, clearly list all chemical constituents by their full names (no abbreviations) and estimate their percentages. For example:
-
1-(3-Fluoro-4-nitrophenyl)ethanone (~5%)
-
Dichloromethane (90%)
-
Silica Gel (5%)
-
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[14] This prevents the release of vapors and protects the compound from potential desiccation.
-
Use Secondary Containment : Store liquid waste containers in a larger, chemically resistant bin or tray to contain any potential leaks.[14]
Part C: Managing Empty Containers
Even "empty" containers of this chemical must be handled as hazardous waste.
-
Initial Disposal : The empty container, with its residual chemical, should be disposed of as solid hazardous waste. Place it in the designated "Halogenated Organic Solids" waste stream.
-
For Reuse (If Permitted by EHS) : If your institution's policy allows for the reuse of containers, they must be triple-rinsed.
-
The first rinse must be collected and disposed of as liquid hazardous waste in the appropriate halogenated or non-halogenated solvent container.[15]
-
Subsequent rinses should also be collected as hazardous waste.
-
Only after thorough rinsing and drying, and complete defacing of the original label, can the container be considered for reuse.
-
Final Disposal Pathway and Regulatory Context
The ultimate fate of this chemical waste is determined by environmental regulations. As a halogenated nitroaromatic, it falls under specific EPA guidelines.
-
EPA Waste Classification : While not individually listed, this compound's characteristics align with several EPA hazardous waste codes. A certified waste disposal officer will make the final determination, but likely considerations include:
-
Recommended Destruction Method : The EPA's guidance for persistent fluorinated compounds points to high-temperature thermal destruction (incineration) as a primary method.[7][10] This process must be conducted in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HF) produced during combustion, preventing their release into the atmosphere.[9] Landfilling in a permitted hazardous waste landfill is another option, but it serves to contain the chemical rather than destroy it.[8]
Scheduling and Final Thoughts
Once your waste container is full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department by submitting the required chemical waste pickup form.[15] Do not allow waste to accumulate in the laboratory.[14]
By treating chemical disposal with the same rigor and attention to detail as your experimental work, you uphold the principles of a safe and responsible scientific community. This structured approach ensures that the final step in your research workflow is a safe one for you, your colleagues, and the environment.
References
- University of Ottawa. (n.d.). Laboratory Safety Manual.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20552210, 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link].
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link].
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University of Washington. (2017, March 2). UW Laboratory Safety Manual. UW Environmental Health & Safety. Retrieved from [Link].
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U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link].
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. Retrieved from [Link].
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link].
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- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3'-Nitroacetophenone.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link].
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U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link].
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link].
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link].
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Mastering the Safe Handling of 1-(3-Fluoro-4-nitrophenyl)ethanone: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, 1-(3-Fluoro-4-nitrophenyl)ethanone is a valuable intermediate. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and emergency plans necessary for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Profile: Understanding the Risks
1-(3-Fluoro-4-nitrophenyl)ethanone is classified with the following GHS hazard statements, which form the basis of our safety recommendations:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H336: May cause drowsiness or dizziness. [1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes and avoiding inhalation of dust or vapors.
Personal Protective Equipment (PPE): Your First Line of Defense
A systematic approach to PPE is crucial when handling 1-(3-Fluoro-4-nitrophenyl)ethanone. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required |
| Weighing & Dispensing | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Fully buttoned lab coat | NIOSH-approved respirator with particulate filter if not in a fume hood |
| In-Solution Handling | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with particulate and organic vapor cartridges |
The Rationale Behind Our PPE Choices:
-
Eye and Face Protection: Due to the serious eye irritation hazard, chemical splash goggles are mandatory. A face shield provides an additional layer of protection against splashes, especially during weighing, dispensing, and spill cleanup.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, double-gloving is a prudent measure.
-
Body Protection: A fully buttoned lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: The potential for drowsiness or dizziness upon inhalation dictates that this compound should be handled in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator is essential.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (72802-25-6), and appropriate hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage at room temperature is generally acceptable.[2][3]
Weighing and Dispensing
-
Work Area: Perform all weighing and dispensing operations within a certified chemical fume hood to control dust and vapors.
-
Avoid Dust: Handle the solid material carefully to avoid generating dust.
-
Containment: Use a weigh boat or other suitable container to prevent contamination of the balance.
-
Seal: Immediately reseal the main container after dispensing the desired amount.
Post-Handling Procedures
-
Decontaminate: Thoroughly clean all surfaces and equipment that have come into contact with the chemical.
-
Wash: Wash hands and any exposed skin with soap and water immediately after handling.
-
Dispose: Properly dispose of all contaminated PPE and waste materials as outlined in the disposal plan.
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell or experience drowsiness or dizziness, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Chemical Spill Response
The following workflow provides a logical approach to managing a spill of 1-(3-Fluoro-4-nitrophenyl)ethanone.
Caption: Workflow for chemical spill response.
Disposal Plan: Responsible Waste Management
All waste containing 1-(3-Fluoro-4-nitrophenyl)ethanone must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for all solid and liquid waste.
-
Labeling: The label must include the words "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely handle 1-(3-Fluoro-4-nitrophenyl)ethanone, fostering a culture of safety and enabling your vital research to proceed without incident.
References
-
PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]
-
ECHA. (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link]
-
Watson International. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from [Link]
-
Reagentia. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone (1 x 250 mg). Retrieved from [Link]
-
SJZ Chem-Pharm Co., Ltd. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
